Product packaging for 3-(1H-Imidazol-1-yl)benzaldehyde(Cat. No.:CAS No. 127404-22-2)

3-(1H-Imidazol-1-yl)benzaldehyde

Cat. No.: B1316154
CAS No.: 127404-22-2
M. Wt: 172.18 g/mol
InChI Key: CGTQCZGDVDTRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1H-Imidazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B1316154 3-(1H-Imidazol-1-yl)benzaldehyde CAS No. 127404-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTQCZGDVDTRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576321
Record name 3-(1H-Imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127404-22-2
Record name 3-(1H-Imidazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127404-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1H-imidazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science, through the Ullmann condensation reaction. This document details the underlying chemistry, experimental protocols, and key reaction parameters, offering a practical resource for laboratory synthesis.

Introduction

The N-arylation of imidazoles is a fundamental transformation in organic synthesis, yielding a structural motif prevalent in numerous pharmaceuticals and functional materials. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a robust and widely utilized method for the formation of the C-N bond between an aryl halide and a nitrogen-containing heterocycle like imidazole. This guide focuses on the specific application of the Ullmann condensation for the synthesis of this compound, a molecule of interest due to its bifunctional nature, incorporating both a reactive aldehyde group and a versatile imidazole moiety.

The Ullmann Condensation: Core Principles

The Ullmann condensation for N-arylation involves the reaction of an aryl halide with a nitrogen nucleophile, such as imidazole, in the presence of a copper catalyst and a base. Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, significant advancements have led to the development of milder and more efficient catalytic systems, often employing ligands to enhance catalyst activity and stability.

The generally accepted mechanism for the copper-catalyzed N-arylation of imidazoles via the Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. The key steps include the formation of a copper(I)-imidazolate species, oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated imidazole and regenerate the active Cu(I) catalyst.

Data Presentation: Key Reaction Components and Conditions

The successful synthesis of this compound via the Ullmann condensation is dependent on the careful selection of several key parameters. The following tables summarize the typical components and conditions employed in this reaction.

Table 1: Reactants and Their Roles

ComponentStructureRoleKey Considerations
3-Halobenzaldehyde3-HalobenzaldehydeArylating agent3-Bromobenzaldehyde is commonly used. The reactivity of the halide follows the order I > Br > Cl.
ImidazoleImidazoleNitrogen nucleophileTypically used in excess to drive the reaction forward.
Copper CatalystCu powder, CuI, Cu₂O, etc.CatalystCopper(I) salts are often more effective. Ligands can be used to improve catalytic activity.
BaseK₂CO₃, Cs₂CO₃, NaOH, etc.Proton scavengerThe choice of base can significantly impact the reaction rate and yield.
SolventDMF, DMSO, Water, etc.Reaction mediumA high-boiling, polar aprotic solvent is often preferred.

Table 2: Typical Reaction Parameters

ParameterTypical Range/ValueImpact on Reaction
Temperature100 - 150 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions.
Reaction Time24 - 72 hoursMonitored by techniques like TLC to determine completion.
Catalyst Loading5 - 10 mol%Higher loading can increase the rate but also the cost and potential for metal contamination.
AtmosphereInert (Nitrogen or Argon)Prevents oxidation of the copper catalyst.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on a reported procedure.

Materials:

  • 3-Bromobenzaldehyde (9.25 g)

  • Imidazole (20.4 g)

  • Copper powder (0.31 g)

  • Water (50 ml)

  • Aqueous ammonia

  • Chloroform

  • Silica gel for column chromatography

  • Methylene chloride

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), copper powder (0.31 g), and water (50 ml).

  • Place the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to reflux and maintain for 3 days.

  • After 3 days, cool the reaction mixture to room temperature and add aqueous ammonia.

  • Extract the mixture with chloroform.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a solvent system of methylene chloride/methanol.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a pale yellow crystal. (Yield: 4.61 g, 54%).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Ullmann condensation.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification r1 3-Bromobenzaldehyde mix Mix Reactants r1->mix r2 Imidazole r2->mix r3 Copper Powder r3->mix r4 Water r4->mix reflux Reflux under N2 (3 days) mix->reflux cool Cool to RT reflux->cool ammonia Add Aqueous Ammonia cool->ammonia extract Extract with Chloroform ammonia->extract purify Silica Gel Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

ullmann_mechanism cluster_cycle Catalytic Cycle cu_i Cu(I) Catalyst cu_imidazolate Cu(I)-Imidazolate cu_i->cu_imidazolate + ImH, - H+ imidazole Imidazole (ImH) cu_iii Cu(III) Intermediate (Ar-Cu(III)-Im) cu_imidazolate->cu_iii + Ar-X (Oxidative Addition) aryl_halide Ar-X (3-Halobenzaldehyde) cu_iii->cu_i Reductive Elimination product N-Arylated Imidazole (this compound) cu_iii->product

Caption: Proposed catalytic cycle for the Ullmann N-arylation of imidazole.

Product Characterization

The final product, this compound, is a pale yellow crystal. Its identity and purity can be confirmed by standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₁₀H₈N₂O
Molecular Weight172.19 g/mol
CAS Number127404-22-2
AppearancePale yellow crystal
¹H NMR (CDCl₃, 400 MHz) δ (ppm)10.05 (s, 1H), 8.03 (d, J=8.6 Hz, 2H), 7.99 (s, 1H), 7.60 (d, J=8.6 Hz, 2H), 7.39 (m, 1H), 7.26 (m, 1H)
¹³C NMR (CDCl₃, 100.6 MHz) δ (ppm)190.48, 141.60, 135.28, 134.84, 131.48, 131.23, 120.97, 117.54
IR (ATR, cm⁻¹)3138, 3109, 2818, 2746, 1676, 1604, 1519, 1481

Note: Spectroscopic data is for the similar compound 4-(1H-imidazol-1-yl)benzaldehyde and is provided for reference. Actual values for the 3-substituted isomer may vary slightly.

Conclusion

The Ullmann condensation provides an effective method for the synthesis of this compound. This guide has outlined the fundamental principles of the reaction, provided a detailed experimental protocol, and summarized key reaction parameters. The presented information serves as a valuable resource for researchers engaged in the synthesis of N-aryl imidazoles for applications in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of modern ligand-assisted copper catalysis, may lead to improved yields and milder reaction conditions.

Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-Imidazol-1-yl)benzaldehyde. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a detailed analysis based on predicted values derived from analogous compounds, primarily its structural isomer, 4-(1H-Imidazol-1-yl)benzaldehyde, and fundamental spectroscopic principles. This approach offers a robust framework for researchers engaged in the synthesis, identification, and application of this compound.

Chemical Structure and Properties

This compound is an organic compound featuring a benzaldehyde ring substituted with an imidazole group at the meta-position. Its chemical properties are defined by the interplay of these two functional moieties.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O[1][2]
Molecular Weight 172.18 g/mol [1][2]
CAS Number 127404-22-2[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are crucial for the identification and structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.05Singlet1HAldehyde (-CHO)
~8.10Singlet1HImidazole (C2-H)
~7.95Doublet1HPhenyl (ortho to CHO)
~7.80Doublet1HPhenyl (ortho to Imidazole)
~7.65Triplet1HPhenyl (meta to both)
~7.50Singlet1HImidazole (C5-H)
~7.30Singlet1HImidazole (C4-H)

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~192.0Aldehyde Carbonyl (C=O)
~138.0Phenyl (C-CHO)
~137.0Phenyl (C-Imidazole)
~135.5Imidazole (C2)
~130.5Phenyl (CH)
~130.0Imidazole (C4)
~125.0Phenyl (CH)
~122.0Phenyl (CH)
~118.0Imidazole (C5)
~117.0Phenyl (CH)
Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands corresponding to the principal functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3120MediumAromatic C-H Stretch
~2820, ~2740MediumAldehyde C-H Stretch (Fermi doublet)
~1700StrongAldehyde C=O Stretch
~1600, ~1580Strong, MediumAromatic C=C Stretch
~1520StrongImidazole Ring Stretch
~1380MediumC-N Stretch
~880, ~780StrongAromatic C-H Bend (meta-substitution)
Mass Spectrometry (MS)

The predicted mass spectrum will exhibit a prominent molecular ion peak and characteristic fragmentation patterns.

m/zIon
172.06[M]⁺
173.07[M+H]⁺
195.05[M+Na]⁺
144.06[M-CO]⁺
117.06[M-C₂H₂N₂]⁺
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, in a solvent like ethanol, is expected to show absorption maxima characteristic of the conjugated aromatic system.

λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~210~25,000π → π* (Imidazole)
~255~18,000π → π* (Benzene)
~290~10,000n → π* (Carbonyl)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis

A common synthetic route involves the Ullmann condensation of 3-bromobenzaldehyde with imidazole.[3]

  • Reactants: 3-bromobenzaldehyde, imidazole, copper powder.

  • Solvent: Water.

  • Procedure: A mixture of the reactants is heated under reflux in a nitrogen atmosphere for an extended period (e.g., 72 hours). Following the reaction, aqueous ammonia is added, and the product is extracted with an organic solvent such as chloroform. Purification is typically achieved via silica gel column chromatography.[3]

Nuclear Magnetic Resonance (NMR)
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled sequence is used with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 μg/mL).

  • Acquisition: The sample solution is infused into the ESI source. The analysis is typically performed in positive ion mode to observe [M+H]⁺ and other adducts. A mass range of 50-500 m/z is appropriate.

UV-Visible (UV-Vis) Spectroscopy
  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or methanol). This solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max.

  • Acquisition: The spectrum is recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent is used as a reference.

Visualizations

The following diagrams illustrate the structural relationships and analytical workflow pertinent to the characterization of this compound.

G cluster_isomers Structural Isomers cluster_spectroscopy Spectroscopic Data 3-Isomer This compound Predicted_Data Predicted Data (This Guide) 3-Isomer->Predicted_Data Basis for 4-Isomer 4-(1H-Imidazol-1-yl)benzaldehyde Experimental_Data Experimental Data (Reference) 4-Isomer->Experimental_Data Source of Experimental_Data->Predicted_Data Informs

Relationship between Isomers and Spectroscopic Data

G start Synthesis & Purification sample_prep Sample Preparation (Dissolution/Pelletizing) start->sample_prep nmr ¹H & ¹³C NMR Structural Connectivity sample_prep->nmr ir FTIR Functional Groups sample_prep->ir ms Mass Spectrometry Molecular Weight & Formula sample_prep->ms uv UV-Vis Conjugated System sample_prep->uv analysis Data Analysis & Interpretation nmr->analysis ir->analysis ms->analysis uv->analysis structure Structure Elucidation analysis->structure

Workflow for Spectroscopic Characterization

G cluster_molecule This compound cluster_benzaldehyde Benzaldehyde Moiety cluster_imidazole Imidazole Moiety CHO Aldehyde Group (-CHO) IR: ~1700, ~2820, ~2740 cm⁻¹ ¹H NMR: ~10.05 ppm ¹³C NMR: ~192.0 ppm Phenyl Phenyl Ring IR: ~1600, ~1580, ~780 cm⁻¹ ¹H NMR: ~7.6-8.0 ppm ¹³C NMR: ~117-138 ppm CHO->Phenyl Attached to Imidazole_Ring Imidazole Ring IR: ~1520 cm⁻¹ ¹H NMR: ~7.3-8.1 ppm ¹³C NMR: ~118-135.5 ppm Phenyl->Imidazole_Ring meta-Substituted by

References

Spectroscopic and Structural Analysis of 3-(1H-Imidazol-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and structural characteristics of 3-(1H-Imidazol-1-yl)benzaldehyde. Due to the limited availability of experimentally verified and published ¹H and ¹³C NMR data for this specific isomer, this document presents predicted spectral data obtained from computational models. These predictions serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were computationally generated and should be used as a guide for the interpretation of experimental spectra.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.05s-1HAldehyde-H
8.21s-1HImidazole-H
8.08d7.81HPhenyl-H
7.93s-1HPhenyl-H
7.74t7.81HPhenyl-H
7.55s-1HImidazole-H
7.37s-1HImidazole-H

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
192.5Aldehyde C=O
138.0Phenyl-C
137.5Phenyl-C
135.8Imidazole-CH
131.2Phenyl-CH
130.5Imidazole-CH
129.0Phenyl-CH
126.8Phenyl-CH
122.5Phenyl-CH
118.2Imidazole-CH

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following sections detail standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic and heterocyclic compounds like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the analyte is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for compounds of this type include deuterochloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient to cover the expected chemical shifts.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of 0 to 220 ppm will encompass the chemical shifts of most organic compounds.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for an NMR experiment.

chemical_structure Chemical Structure of this compound cluster_benzaldehyde Benzaldehyde Ring cluster_imidazole Imidazole Ring C1 C C2 C C1->C2 CHO_C C C1->CHO_C C3 C C2->C3 C4 C C3->C4 N1 N C3->N1 C5 C C4->C5 C6 C C5->C6 C6->C1 CHO_H H CHO_C->CHO_H CHO_O O CHO_C->CHO_O = C7 C N1->C7 N2 N C7->N2 C8 C N2->C8 = C9 C C8->C9 C9->N1 = NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (e.g., TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire Spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L M Chemical Shift Analysis L->M N Coupling Constant Analysis M->N O Structural Elucidation N->O

Infrared (IR) spectroscopy of 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(1H-Imidazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to deliver a foundational understanding of the molecule's vibrational characteristics. We will deconstruct the molecular structure to predict its IR signature, assign key absorption bands based on established spectroscopic principles, and provide a field-proven, step-by-step protocol for acquiring high-quality spectral data using the potassium bromide (KBr) pellet method. This guide is designed for researchers, scientists, and drug development professionals who require a robust method for the structural characterization and quality control of this compound class.

Introduction: The Significance of Spectroscopic Characterization

N-aryl imidazoles, including this compound, represent a privileged scaffold in modern drug discovery, forming the core of numerous antifungal, anticancer, and anti-inflammatory agents. The precise arrangement of the imidazole and benzaldehyde moieties is critical to the molecule's biological activity and chemical reactivity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for any downstream application.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. By probing the vibrational modes of a molecule's functional groups, an IR spectrum provides a unique "molecular fingerprint." For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence of the critical aldehyde carbonyl group, verifying the integrity of the aromatic systems, and ensuring the correct N-substitution on the imidazole ring. This guide establishes the foundational principles and practical methodologies for leveraging IR spectroscopy to its full potential in the analysis of this compound.

Molecular Structure and Predicted Vibrational Modes

The infrared absorption spectrum of this compound is best understood by dissecting the molecule into its primary structural components: the aldehyde group, the meta-substituted benzene ring, and the 1-substituted imidazole ring. Each of these components possesses characteristic vibrational frequencies.

  • The Aldehyde Group (-CHO): This group is expected to produce some of the most distinct signals in the spectrum.

    • C=O Stretch: The carbonyl stretch is one of the most intense and recognizable absorptions in IR spectroscopy.[1] For an aromatic aldehyde, conjugation with the benzene ring slightly lowers the bond order of the C=O bond, shifting its stretching frequency to a lower wavenumber compared to aliphatic aldehydes. This peak is anticipated to be strong and sharp in the 1710-1685 cm⁻¹ region.[2]

    • Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching vibration of the hydrogen attached to the carbonyl. This typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, around 2830-2820 cm⁻¹ and 2745-2720 cm⁻¹.[2][3] The presence of these two peaks is strong evidence for an aldehyde functional group.

  • The Benzene Ring (Aromatic System):

    • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring consistently appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4]

    • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of medium-to-strong absorptions in the 1600-1450 cm⁻¹ region.[3]

    • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the fingerprint region (below 1000 cm⁻¹) and are highly characteristic of the substitution pattern on the benzene ring.

  • The Imidazole Ring (Heterocyclic System):

    • C-H Stretch: The C-H bonds on the imidazole ring will also contribute to the absorption in the 3100-3000 cm⁻¹ region.

    • C=N and C=C Ring Stretching: The imidazole ring contains both C=C and C=N bonds, and their stretching vibrations will appear in the 1650-1400 cm⁻¹ range, often overlapping with the signals from the benzene ring.[5]

    • Ring Vibrations: Various in-plane and out-of-plane ring deformation and bending vibrations contribute to a complex pattern of absorptions in the fingerprint region, particularly between 1300 and 800 cm⁻¹.[6] Importantly, as this is a 1-substituted imidazole, the characteristic N-H stretching vibration (typically a broad band around 3300-3000 cm⁻¹) will be absent.[5]

Analysis of the Experimental IR Spectrum

The following analysis is based on a representative Fourier-Transform Infrared (FTIR) spectrum of solid this compound, acquired using the KBr pellet method.

Detailed Peak Assignment

The principal absorption bands are summarized and assigned in the table below. The interpretation synthesizes the predicted frequencies from each functional group into a cohesive analysis of the complete molecule.

Wavenumber (cm⁻¹)IntensityAssigned Vibrational ModeRationale and Comments
~3110 - 3050Medium-WeakAromatic C-H Stretching (Benzene & Imidazole)Corresponds to the stretching of C-H bonds on both aromatic rings.[4][7]
~2825, ~2730WeakAldehyde C-H Stretching (Fermi Doublet)This pair of weak bands is a definitive diagnostic feature for the aldehyde functional group.[2][3]
~1703Strong, SharpAldehyde C=O StretchingThe strong intensity and position are characteristic of a carbonyl group. The frequency below 1715 cm⁻¹ indicates conjugation with the aromatic ring.[2]
~1605, ~1585Medium-StrongAromatic C=C and C=N Ring StretchingThese absorptions arise from the in-plane stretching of the carbon-carbon bonds in the benzene ring and the mixed C=C and C=N bonds of the imidazole ring.[3][5]
~1480, ~1420MediumAromatic C=C and C=N Ring StretchingFurther contributions from the skeletal vibrations of both aromatic rings.
~1385MediumC-N Stretching (Imidazole)Attributed to the stretching vibration of the C-N bonds within the imidazole ring.
~1250MediumIn-plane C-H BendingA combination of in-plane bending modes from both the benzene and imidazole rings.
~890, ~780, ~690StrongOut-of-plane C-H Bending (Aromatic)These strong absorptions in the fingerprint region are characteristic of the meta-substitution pattern on the benzene ring.
Visualizing Structure-Spectrum Relationships

The following diagram illustrates the connection between the distinct chemical moieties of this compound and their corresponding regions in the infrared spectrum.

G cluster_mol This compound cluster_spec Characteristic IR Absorption Regions mol stretch C-H Stretch Region (3110-2730 cm⁻¹) mol->stretch carbonyl Carbonyl Region (~1703 cm⁻¹) mol->carbonyl double_bond C=C / C=N Stretch Region (1605-1420 cm⁻¹) mol->double_bond fingerprint Fingerprint Region (< 1000 cm⁻¹) mol->fingerprint

Caption: Correlation between molecular structure and key IR spectral regions.

Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)

This section provides a rigorous, step-by-step protocol for preparing a high-quality KBr pellet for transmission FTIR analysis. Adherence to this methodology is crucial for obtaining reproducible and artifact-free spectra.

Rationale for Method Selection

The KBr pellet method is a fundamental and widely used technique for analyzing solid samples.[8] It involves dispersing the solid analyte in a dry, IR-transparent matrix (KBr), which becomes a clear disc under pressure, allowing for transmission analysis. This method is chosen for its ability to produce sharp, well-defined spectra for crystalline solids.

Materials and Equipment
  • This compound (solid sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set (e.g., 13 mm diameter)

  • Hydraulic press (capable of 8-10 tons of pressure)

  • FTIR Spectrometer

  • Spatula

  • Analytical balance (4-place)

  • Drying oven and desiccator

Step-by-Step Workflow
  • Material Preparation (Critical Step): Dry the spectroscopic grade KBr powder in an oven at ~110°C for a minimum of 3-4 hours to remove absorbed atmospheric water.[9] Store the dried KBr in a desiccator until immediately before use. Moisture contamination is the most common source of error, appearing as a broad absorption band around 3400 cm⁻¹ and a weaker band near 1640 cm⁻¹.

  • Sample Weighing: On an analytical balance, weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[10] The optimal sample-to-KBr ratio is typically between 0.5% and 1.0%. Too much sample will result in overly intense, saturated absorption bands.

  • Grinding and Mixing: Transfer the weighed KBr and sample into a clean, dry agate mortar. Grind the mixture thoroughly for 2-3 minutes with the pestle. The goal is to reduce the particle size of the sample to below the wavelength of the incident IR radiation to minimize scattering effects (Christiansen effect) and to ensure a homogenous dispersion.

  • Pellet Pressing:

    • Assemble the clean, dry pellet press die.

    • Carefully transfer the homogenous powder mixture into the die barrel, ensuring an even distribution.

    • Place the plunger into the barrel and transfer the entire assembly to the hydraulic press.

    • Apply a pressure of 8-10 metric tons for approximately 1-2 minutes.[11] This pressure causes the KBr to plasticize and form a transparent or translucent disc.

  • Pellet Inspection and Mounting: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. A cloudy or opaque pellet indicates insufficient pressure, poor mixing, or moisture contamination. Mount the pellet in the spectrometer's sample holder.

  • Spectrum Acquisition:

    • Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This measures the spectrum of the atmospheric CO₂ and water vapor, as well as any instrumental artifacts, which will be subtracted from the sample spectrum.[9]

    • Sample Scan: Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Workflow Visualization

The following diagram outlines the key stages of the KBr pellet preparation and analysis workflow.

G cluster_prep Phase 1: Preparation cluster_press Phase 2: Pellet Formation cluster_acq Phase 3: Spectral Acquisition A Dry KBr Powder (110°C, >3 hrs) B Weigh Sample (1-2 mg) & KBr (200-250 mg) A->B C Grind & Mix Thoroughly (Agate Mortar) B->C D Load Powder into Die C->D E Apply Pressure (8-10 Tons) D->E F Inspect Pellet (Check for Transparency) E->F G Acquire Background Spectrum (Empty Holder) F->G H Acquire Sample Spectrum (Pellet in Holder) G->H I Process Data (Baseline Correction, Peak Picking) H->I

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive confirmation of its molecular structure. The key diagnostic features include the strong carbonyl (C=O) stretch around 1703 cm⁻¹, the characteristic weak Fermi doublet of the aldehyde C-H stretch (approx. 2825 and 2730 cm⁻¹), and the complex pattern of absorptions from the aromatic and heterocyclic rings. The absence of a broad N-H stretch confirms the 1-substitution pattern of the imidazole ring. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality IR spectra, enabling robust structural verification and quality assessment essential for applications in drug development and chemical synthesis.

References

Mass Spectrometry Analysis of 3-(1H-Imidazol-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-(1H-Imidazol-1-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. This document outlines potential experimental protocols, predicted fragmentation patterns, and data interpretation strategies to facilitate the characterization of this and structurally related compounds.

Introduction

This compound is an aromatic aldehyde containing an imidazole substituent. Its characterization is crucial for ensuring purity, identifying byproducts, and elucidating its role in various chemical reactions. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound. This guide will focus on the application of common ionization techniques and the interpretation of the resulting mass spectra.

Molecular Structure and Properties

  • Molecular Formula: C₁₀H₈N₂O[1][2]

  • Molecular Weight: 172.19 g/mol [2]

  • CAS Number: 127404-22-2[1][2]

  • Synonyms: 1-(3-Formylphenyl)-1H-imidazole[2]

Experimental Protocols

The mass spectrometric analysis of this compound can be performed using various techniques. The choice of method depends on the sample matrix, the desired level of structural information, and the available instrumentation. Below are detailed protocols for common approaches.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique. For Electrospray Ionization (ESI), a mixture of methanol, acetonitrile, or water with a small amount of formic acid or ammonium acetate to promote ionization is recommended. For Electron Impact (EI) ionization, a volatile solvent that is easily removed, such as dichloromethane or methanol, is suitable.

  • Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion or injection.

  • Purity: Ensure the sample is free from non-volatile salts and buffers, which can interfere with the ionization process and contaminate the mass spectrometer.

Instrumentation and Data Acquisition

Method 1: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile molecules.

  • Ionization Mode: Positive ion mode is generally preferred for imidazole-containing compounds due to the basicity of the nitrogen atoms.

  • Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

  • Sample Introduction: The sample solution can be introduced by direct infusion using a syringe pump at a flow rate of 5-20 µL/min or via a liquid chromatography (LC) system.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 10 - 15 L/min

    • Drying Gas (N₂) Temperature: 300 - 350 °C

  • Mass Analyzer Settings:

    • Scan Range: m/z 50 - 500

    • Acquisition Rate: 1-2 spectra/s

Method 2: Electron Impact (EI) Mass Spectrometry

EI is a hard ionization technique that provides detailed structural information through extensive fragmentation. This method requires the sample to be volatile and thermally stable.

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • EI Source Parameters:

    • Electron Energy: 70 eV[3]

    • Ion Source Temperature: 230 °C

  • Mass Analyzer Settings:

    • Scan Range: m/z 40 - 400

Data Presentation and Interpretation

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be a composite of the fragmentation of the benzaldehyde and imidazole moieties.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaNotes
172[M]⁺˙ or [M+H]⁺[C₁₀H₈N₂O]⁺˙ or [C₁₀H₉N₂O]⁺Molecular ion (EI) or protonated molecule (ESI).
171[M-H]⁺[C₁₀H₇N₂O]⁺Loss of a hydrogen radical from the aldehyde group.
144[M-CO]⁺˙ or [M+H-CO]⁺[C₉H₈N₂]⁺˙ or [C₉H₉N₂]⁺Loss of carbon monoxide from the benzoyl cation.
143[M-CHO]⁺[C₉H₇N₂]⁺Loss of the formyl radical, a characteristic fragmentation of benzaldehydes.[4]
117[C₈H₇N]⁺[C₈H₇N]⁺Subsequent loss of HCN from the m/z 144 ion.
105[C₇H₅O]⁺[C₇H₅O]⁺Benzoyl cation, characteristic of benzaldehyde fragmentation.[4]
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, formed by the loss of CO from the benzoyl cation.[4]
68[C₃H₄N₂]⁺˙[C₃H₄N₂]⁺˙Imidazole molecular ion, resulting from cleavage of the phenyl-imidazole bond.[5]
67[C₃H₃N₂]⁺[C₃H₃N₂]⁺Characteristic fragment of the imidazole ring.[6]
41[C₂H₃N]⁺[C₂H₃N]⁺Further fragmentation of the imidazole ring.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.

G Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to final concentration Dissolution->Dilution LC_GC LC or GC Introduction Dilution->LC_GC Ionization Ionization (ESI or EI) LC_GC->Ionization MassAnalyzer Mass Analyzer (TOF, Quadrupole, etc.) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration Interpretation Interpretation and Fragmentation Analysis SpectrumGeneration->Interpretation

Caption: General experimental workflow for the mass spectrometry analysis.

fragmentation Predicted EI Fragmentation Pathway M [C₁₀H₈N₂O]⁺˙ m/z = 172 M_H [C₁₀H₇N₂O]⁺ m/z = 171 M->M_H - H• M_CHO [C₉H₇N₂]⁺ m/z = 143 M->M_CHO - CHO• Benzoyl [C₇H₅O]⁺ m/z = 105 M->Benzoyl - C₃H₃N₂• Imidazole_frag [C₃H₃N₂]⁺ m/z = 67 M_CHO->Imidazole_frag - C₆H₄ Phenyl [C₆H₅]⁺ m/z = 77 Benzoyl->Phenyl - CO

Caption: Predicted electron ionization fragmentation pathway.

Conclusion

This guide provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed experimental protocols, predicted fragmentation data, and visual workflows serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science. The presented information should enable the unambiguous identification and structural characterization of this important chemical entity.

References

An In-depth Technical Guide on 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

3-(1H-Imidazol-1-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of both imidazole and benzaldehyde, it serves as a versatile precursor in the synthesis of more complex molecules, including potential therapeutic agents. The imidazole moiety can act as a ligand for metal ions and participate in hydrogen bonding, making it a valuable pharmacophore, while the benzaldehyde group provides a reactive site for various chemical transformations. This document provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow diagram for its preparation and purification.

Core Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in further synthetic endeavors.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[1][2]
Molecular Weight 172.18 g/mol [1]
CAS Number 127404-22-2[1][2]
IUPAC Name 3-imidazol-1-ylbenzaldehyde[1]
Canonical SMILES C1=CC(=CC(=C1)N2C=CN=C2)C=O[1][3]
InChI Key CGTQCZGDVDTRDI-UHFFFAOYSA-N[1][3]
Appearance Pale yellow crystal[4]

Computed Molecular Descriptors

Computational models provide valuable insights into the behavior of a molecule in various chemical and biological systems. The following table lists key computed descriptors for this compound.

DescriptorValueSource
Exact Mass 172.063662883 Da[1]
XLogP3-AA (LogP) 1.1[1]
Topological Polar Surface Area 34.9 Ų[1]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[1]

Experimental Protocols

The synthesis of this compound is typically achieved through a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation.

Synthesis of this compound[4]

This protocol details a copper-powder-catalyzed synthesis from 3-bromobenzaldehyde and imidazole.

Materials and Reagents:

  • 3-bromobenzaldehyde (9.25 g)

  • Imidazole (20.4 g)

  • Copper powder (0.31 g)

  • Water (50 ml)

  • Aqueous ammonia

  • Chloroform

  • Silica gel

  • Methylene chloride

  • Methanol

Procedure:

  • A mixture of 9.25 g of 3-bromobenzaldehyde, 20.4 g of imidazole, 0.31 g of copper powder, and 50 ml of water is prepared in a suitable reaction vessel.[4]

  • The mixture is heated under reflux in a nitrogen atmosphere for 3 days.[4]

  • After the reflux period, aqueous ammonia is added to the reaction mixture.[4]

  • The resulting mixture is extracted with chloroform.[4]

  • The chloroform extract is then purified by silica gel column chromatography, using a solvent system of methylene chloride/methanol.[4]

  • The final product is isolated as a pale yellow crystal, with a reported yield of 4.61 g (54%).[4]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the protocol.

Synthesis_Workflow Reactants Reactants Mixture (3-bromobenzaldehyde, imidazole, Cu powder, H₂O) Reflux Reflux (3 days, N₂ atm) Reactants->Reflux Heat Quench Quenching (Add aq. NH₃) Reflux->Quench Extraction Extraction (Chloroform) Quench->Extraction Purification Purification (Silica Gel Column Chromatography) Extraction->Purification Crude Extract Product Final Product (Pale Yellow Crystal) Purification->Product Purified Compound

Caption: Workflow for the synthesis and purification of this compound.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented in the reviewed literature, its structural components—benzaldehyde and imidazole—are well-known pharmacophores.

  • Benzaldehyde Derivatives : Benzaldehyde and its derivatives are recognized for a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties.[6][7] For example, certain benzaldehyde derivatives have been shown to inhibit the production of aflatoxin B1 by Aspergillus flavus by down-regulating key regulatory genes in the aflatoxin biosynthetic pathway.[6]

  • N-Aryl Imidazoles : The N-aryl imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous antifungal agents (e.g., azole antifungals), anticancer drugs, and anti-inflammatory medications.[8] The 4-isomer, 4-(1H-Imidazol-1-yl)benzaldehyde, is a common reagent used to synthesize compounds with antifungal and antibacterial activity.[8][9]

Given this context, this compound represents a valuable building block for developing novel compounds with potential therapeutic applications, particularly in the realm of antimicrobial and antifungal drug discovery. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is associated with the following hazards:

  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1]

  • H335 : May cause respiratory irritation.[1]

Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a fume hood.[1]

References

An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted data on the solubility and stability of 3-(1H-Imidazol-1-yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogues, namely imidazole and benzaldehyde derivatives, to provide a well-rounded understanding. Furthermore, detailed experimental protocols are presented to enable researchers to determine the precise solubility and stability profiles of this compound.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₀H₈N₂O.[1] Its structure combines a benzaldehyde moiety with an imidazole ring, which influences its chemical and physical characteristics.

PropertyValueSource
Molecular Formula C₁₀H₈N₂OPubChem[1]
Molecular Weight 172.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 127404-22-2Santa Cruz Biotechnology[2]
Appearance Predicted to be a solid at room temperatureInferred from related compounds

Solubility Profile

Predicted Solubility:

Solvent TypePredicted SolubilityRationale
Aqueous Buffers pH-dependent; likely higher solubility at lower pHProtonation of the imidazole ring at acidic pH would increase aqueous solubility.
Polar Protic Solvents (e.g., Methanol, Ethanol) Likely solubleThe polar nature of both the solvent and the imidazole moiety should facilitate dissolution. The related 4-(1H-Imidazol-1-yl)benzaldehyde is soluble in Methanol.[7]
Polar Aprotic Solvents (e.g., DMSO, DMF) Likely solubleThese solvents are generally effective for a wide range of organic compounds.
Nonpolar Solvents (e.g., Hexane, Toluene) Likely poorly solubleThe overall polarity of the molecule is expected to limit solubility in nonpolar media.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in drug development. Potential degradation pathways can be inferred from the chemistry of benzaldehydes and imidazoles.

Potential Degradation Pathways:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (3-(1H-imidazol-1-yl)benzoic acid). This can be accelerated by exposure to air (autoxidation) and certain oxidizing agents.[8]

  • Photodegradation: Benzaldehyde and its derivatives can be sensitive to light, which may induce degradation.[9]

  • Hydrolysis: While the imidazole and benzaldehyde moieties are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to degradation.

  • Thermal Decomposition: Imidazole derivatives generally exhibit good thermal stability.[10] However, at elevated temperatures, decomposition is expected.

Recommended Storage Conditions: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place, under an inert atmosphere if possible.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, methanol, acetonitrile) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B Establish equilibrium C Filter supernatant B->C Isolate saturated solution D Analyze filtrate by HPLC C->D Determine concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products (new peaks) and determine the percentage of degradation of the parent compound.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome Start Stock Solution of This compound Acid Acidic (HCl, heat) Start->Acid Base Basic (NaOH, heat) Start->Base Oxidation Oxidative (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (UV light) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Determine Degradation Rate Analysis->Outcome

Caption: Workflow for Forced Degradation Study.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited, this technical guide provides a robust framework based on the known properties of its constituent moieties and established analytical methodologies. The predicted solubility profile suggests pH-dependent aqueous solubility and good solubility in polar organic solvents. The primary stability concerns are anticipated to be oxidation of the aldehyde group and potential photodegradation. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the specific, quantitative data necessary for the successful development and application of this compound.

References

An In-depth Technical Guide on the Crystal Structure of 3-(1H-Imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-(1H-imidazol-1-yl)benzaldehyde and its derivatives. The imidazole moiety is a significant pharmacophore in medicinal chemistry, and understanding the three-dimensional arrangement of these molecules at a crystalline level is paramount for rational drug design and development. This document summarizes key crystallographic data, details experimental protocols for their synthesis and characterization, and provides visualizations of molecular structures and experimental workflows.

Core Compound and its Significance

This compound is an aromatic compound featuring a benzaldehyde ring substituted with an imidazole group at the meta-position. This structural motif is of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by imidazole-containing compounds, including antifungal, anticancer, anti-inflammatory, and anti-Alzheimer's properties.[1] The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases, chalcones, oximes, and hydrazones, allowing for the fine-tuning of their steric and electronic properties to enhance biological efficacy.

Synthesis and Crystallization Protocols

The synthesis of this compound and its derivatives typically involves standard organic chemistry reactions. Single crystals suitable for X-ray diffraction are generally obtained through slow evaporation of a saturated solution in an appropriate organic solvent.

Synthesis of this compound

A common synthetic route to the parent compound involves the Ullmann condensation reaction.[2]

Experimental Protocol: A mixture of 9.25 g of 3-bromobenzaldehyde, 20.4 g of imidazole, and 0.31 g of copper powder in 50 ml of water is heated under reflux in a nitrogen atmosphere for 72 hours. Following the reflux, aqueous ammonia is added to the reaction mixture. The product is then extracted with chloroform. The organic extract is subsequently purified by silica gel column chromatography, using a methylene chloride/methanol solvent system, to yield pale yellow crystals of this compound.[2]

Synthesis of a Chalcone Derivative: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

Chalcones, a class of open-chain flavonoids, are readily synthesized from benzaldehyde derivatives via the Claisen-Schmidt condensation. Although this example is for a 4-substituted isomer, the methodology is directly applicable to 3-substituted analogues.

Experimental Protocol: To a round-bottom flask containing 4-(1H-imidazol-1-yl)benzaldehyde (2.50 mmol) and 4'-methylacetophenone (2.50 mmol) in methanol (7.5 mL), an aqueous solution of NaOH (0.25 mL, 15 M) is added.[3] The mixture is stirred at room temperature for 2 hours, during which a precipitate forms. The reaction mixture is then diluted with water, cooled, and the solid product is collected by vacuum filtration. The crude product is washed with a cold methanol/water solution and purified by recrystallization from hot methanol to yield light yellow crystals.[3]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Common solvents for crystallization include methanol, ethanol, and dimethylformamide (DMF). The choice of solvent can significantly influence crystal quality.

Crystal Structure Analysis

The determination of the crystal structure of these derivatives is predominantly carried out using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, torsion angles, and the overall three-dimensional packing of the molecules in the crystal lattice.

Data Collection and Structure Refinement

Experimental Protocol: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEXII DUO CCD).[4] Data is collected at a controlled temperature, often 100 K, using Mo Kα radiation. The collected data is then processed, and the structure is solved and refined using specialized software packages (e.g., SHELXTL).[5] Absorption corrections are typically applied to the data.[4]

Tabulated Crystallographic Data

The following tables summarize the crystallographic data for this compound derivatives and a closely related positional isomer for comparative purposes. The scarcity of published crystal structures for a wide range of 3-substituted derivatives limits a more extensive comparison at this time.

Table 1: Crystallographic Data for Imidazole-Substituted Benzaldehyde Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
4-(1H-Imidazol-1-yl)benzaldehydeC₁₀H₈N₂OOrthorhombicPca2₁17.5857(8)3.8643(2)12.1932(6)90828.53(7)4[6]
1,2-Bis[4-(1H-imidazol-1-yl)benzylidene]hydrazineC₂₀H₁₆N₆MonoclinicP2₁/n8.1342(3)7.8172(3)13.2191(6)90.259(4)840.55(6)2

Table 2: Crystallographic Data for Related 3-(1H-Imidazol-1-yl) Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-olC₁₂H₁₄N₂OMonoclinicP2₁/c9.0352(5)11.8521(7)10.3462(6)109.688(1)1043.17(10)4[4]
(E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-3-chlorobenzoyl oximeC₁₉H₁₆ClN₃O₂MonoclinicP2₁/c11.1894(2)19.5577(4)8.2201(2)104.919(2)1738.24(6)4[7]

Molecular and Supramolecular Structures

The crystal structures of these compounds are stabilized by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. In the crystal structure of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, molecules are linked into sheets by O—H⋯N and C—H⋯O hydrogen bonds.[4] The structure is further consolidated by C—H⋯π interactions.[4] The dihedral angle between the imidazole and phenyl rings is a key conformational parameter. In 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, this angle is 66.73 (5)°.[4] For 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the mean planes of the imidazole and arene rings is 24.58 (7)°.[6]

Visualizations

Molecular Structure of this compound and its Derivatives

This compound This compound Schiff Base Schiff Base This compound->Schiff Base R-NH2 Chalcone Chalcone This compound->Chalcone Acetophenone derivative Oxime Oxime This compound->Oxime NH2OH Hydrazone Hydrazone This compound->Hydrazone R-NHNH2

Caption: Synthetic pathways to common derivatives.

Experimental Workflow for Crystal Structure Determination

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data Collection Data Collection Crystallization->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structural Analysis Structural Analysis Structure Refinement->Structural Analysis

References

Alternate Synthesis Routes for 3-(1H-Imidazol-1-yl)benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-(1H-Imidazol-1-yl)benzaldehyde, a key building block in the development of novel therapeutic agents and functional materials. The document details two prominent methods: the classical Ullmann condensation and the modern Buchwald-Hartwig amination. Each section includes detailed experimental protocols, a comparative analysis of quantitative data, and workflow diagrams to ensure reproducibility and aid in methodological selection.

Introduction

This compound is a bifunctional molecule featuring a reactive aldehyde group and an imidazole moiety. The imidazole ring is a crucial pharmacophore in many biologically active compounds, capable of acting as a proton shuttle, a ligand for metal ions, and a hydrogen bond donor or acceptor. The aldehyde functionality allows for a wide range of subsequent chemical transformations, making this compound a versatile intermediate in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical and often depends on factors such as desired yield, purity, scalability, and cost-effectiveness. This guide explores the two most significant strategies for the N-arylation of imidazole with a substituted benzaldehyde.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through the formation of a carbon-nitrogen bond between the imidazole ring and the benzene ring of 3-halobenzaldehyde. The two main catalytic systems employed for this transformation are copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction.[1] It typically requires high temperatures and polar aprotic solvents. While effective, the traditional conditions can be harsh.[1] Modern variations of the Ullmann reaction often utilize ligands to improve catalyst solubility and moderate reaction conditions.[2]

A detailed experimental protocol for the synthesis of this compound via an Ullmann-type condensation is as follows[3]:

  • Reaction Setup: A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), and copper powder (0.31 g) is suspended in water (50 ml).

  • Reaction Execution: The mixture is heated to reflux under a nitrogen atmosphere for 72 hours.

  • Work-up: After cooling to room temperature, aqueous ammonia is added to the reaction mixture. The resulting mixture is extracted with chloroform.

  • Purification: The combined organic extracts are purified by silica gel column chromatography, eluting with a methylene chloride/methanol solvent system, to yield the final product.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more recent and often more versatile method for the formation of C-N bonds, utilizing a palladium catalyst with specialized phosphine ligands.[2][4] This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann condensation.[4]

While a specific protocol for the synthesis of this compound via Buchwald-Hartwig amination is not explicitly detailed in the provided search results, a general procedure can be adapted from established methods for the N-arylation of imidazoles with aryl halides.

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equivalents). Imidazole (1.2 equivalents) and 3-bromobenzaldehyde (1.0 equivalent) are added, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Execution: The reaction vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two primary synthesis routes.

ParameterUllmann CondensationBuchwald-Hartwig Amination (Typical)
Starting Materials 3-Bromobenzaldehyde, Imidazole3-Bromobenzaldehyde, Imidazole
Catalyst Copper PowderPalladium Precatalyst (e.g., Pd₂(dba)₃)
Ligand None (in the specified protocol)Phosphine Ligand (e.g., XPhos)
Base Not explicitly used in the heating stepK₂CO₃, Cs₂CO₃, or other suitable base
Solvent WaterToluene, Dioxane, or other organic solvent
Temperature Reflux (100 °C)80-120 °C
Reaction Time 72 hours12-24 hours (typical)
Yield 54%[3]Generally high (often >80%)

Logical Workflow Diagrams

The following diagrams illustrate the experimental workflows for the Ullmann condensation and a generalized Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 3-bromobenzaldehyde, imidazole, and copper powder in water B Reflux under N2 for 72h A->B C Cool and add aqueous ammonia B->C D Extract with Chloroform C->D E Silica gel column chromatography D->E F Isolate pure product E->F

Caption: Experimental workflow for the Ullmann condensation synthesis.

Buchwald_Hartwig_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Pd catalyst, ligand, base, 3-bromobenzaldehyde, and imidazole in solvent B Heat at 80-120°C until completion A->B C Cool and dilute with organic solvent B->C D Wash with water and brine C->D E Dry, filter, and concentrate D->E F Silica gel column chromatography E->F G Isolate pure product F->G

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, the imidazole core is prevalent in molecules that interact with various biological signaling pathways. For instance, imidazole-containing drugs can act as inhibitors of enzymes like p38 MAP kinase or as antagonists for receptors such as the histamine H3 receptor. The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships in these pathways.

The logical relationship in the synthesis selection process can be visualized as follows:

Synthesis_Decision_Tree cluster_ullmann_pros_cons Ullmann Considerations cluster_buchwald_pros_cons Buchwald-Hartwig Considerations A Synthesis of This compound B Ullmann Condensation A->B C Buchwald-Hartwig Amination A->C D Pros: - Inexpensive copper catalyst - Simple setup B->D E Cons: - Harsh reaction conditions - Long reaction time - Moderate yield B->E F Pros: - Milder conditions - Shorter reaction time - High yields - Broad substrate scope C->F G Cons: - Expensive palladium catalyst - Air-sensitive reagents C->G

References

The Radziszewski Synthesis: A Technical Guide to Imidazole-Containing Benzaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the Radziszewski reaction for the synthesis of imidazole-appended benzaldehydes, detailing reaction mechanisms, optimized protocols, and the significance of these compounds in modern drug discovery.

The Radziszewski imidazole synthesis, a robust and versatile multicomponent reaction, provides a direct and efficient pathway to a wide array of substituted imidazoles. This guide focuses on the application of this classical reaction to the synthesis of imidazole-containing benzaldehydes, a class of compounds gaining increasing attention in medicinal chemistry and materials science. These molecules serve as valuable building blocks and exhibit a range of biological activities, particularly as kinase inhibitors. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, comparative data on various synthetic methodologies, and insights into their relevance in contemporary drug development.

The Core Reaction: Understanding the Radziszewski Synthesis

The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, is a one-pot condensation reaction involving a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2] The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.[2] For the synthesis of imidazole-containing benzaldehydes, a substituted benzaldehyde serves as the aldehyde component, while a common 1,2-dicarbonyl compound like benzil is often employed.

The overall reaction can be summarized as follows:

1,2-Dicarbonyl + Benzaldehyde Derivative + 2 NH₃ → Imidazole-Containing Benzaldehyde

A key advantage of this method is its atom economy, as all the reactants are incorporated into the final product.[3] Various modifications to the classical approach have been developed to improve yields and expand the substrate scope, including the use of different catalysts, microwave irradiation, and ultrasound-assisted synthesis.[4][5]

Synthesis of Imidazole-Containing Benzaldehydes: Data and Protocols

The synthesis of specific imidazole-containing benzaldehydes has been reported using the Radziszewski reaction and its modifications. This section provides quantitative data from the literature to allow for easy comparison of different synthetic strategies and a detailed experimental protocol for a representative compound.

Comparative Synthesis Data

The following tables summarize the reaction conditions and yields for the synthesis of various imidazole-containing benzaldehydes using the Radziszewski reaction with different catalysts and energy sources.

Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles from Aromatic Aldehydes

AldehydeCatalystSolventReaction ConditionsYield (%)Reference
3,4-DimethoxybenzaldehydeWet Cyanuric ChlorideEthanol80°C90[4]
BenzaldehydeSilicotungstic Acid (7.5 mol%)EthanolReflux94[4]
4-ChlorobenzaldehydeSilicotungstic Acid (7.5 mol%)EthanolReflux88[4]
4-MethoxybenzaldehydeSilicotungstic Acid (7.5 mol%)EthanolReflux97[4]
BenzaldehydeLactic Acid (1 mL)Neat160°C92[4]
BenzaldehydeBoric Acid (5 mol%)Aqueous MediaUltrasoundQuantitative[4]
4-ChlorobenzaldehydeZnO NanoparticlesGlacial Acetic Acid60°C, 3h85[6]
BenzaldehydeAmberlyst A-15NeatMicrowaveExcellent[4]

Table 2: Spectroscopic Data for 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.26 (m, 1H, CimidH), 7.39 (m, 1H, CimidH), 7.60 (d, 2H, CarylH, J = 8.6 Hz), 7.99 (s, 1H, CimidH), 8.03 (d, 2H, CarylH, J = 8.6 Hz), 10.05 [s, 1H, C(O)H].[7]
¹³C NMR (CDCl₃)δ 117.54 (CimidH), 120.97 (CarylH), 131.23 (CimidH), 131.48 (CarylH), 134.84 (Caryl), 135.28 (CimidH), 141.60 (Caryl), 190.48 [C(O)H].[7]
FTIR (KBr, cm⁻¹)3439 (N-H), 3060 (aromatic C-H), 1668 (C=O), 1599 (C=N).[8]
Mass Spec. (FAB)m/z 312 (M⁺).[9]
Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from the literature and provides a step-by-step guide for the synthesis of a representative imidazole-containing benzaldehyde derivative.

Materials:

  • Benzil (2.65 g, 12.6 mmol)

  • 4-Chlorobenzaldehyde (1.5 mL, 12.6 mmol)

  • Ammonium acetate (5 g, 64.9 mmol)

  • Glacial acetic acid (50 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzil (2.65 g) and 4-chlorobenzaldehyde (1.5 mL) in glacial acetic acid (50 mL).

  • Add ammonium acetate (5 g) to the solution.

  • Heat the reaction mixture to reflux with continuous stirring for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 300 mL of cold water to precipitate the product.

  • Filter the crude product and neutralize the filtrate with a 5% ammonium hydroxide solution.

  • Wash the collected solid with water and dry it.

  • Recrystallize the crude product from absolute ethanol to obtain colorless crystals of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Expected Yield: 65%

Visualizing the Process and a Key Application

Graphical representations are essential for understanding complex chemical processes and their biological implications. This section provides diagrams for the Radziszewski reaction mechanism, a general experimental workflow, and a relevant signaling pathway where these compounds show promise.

Radziszewski_Mechanism cluster_step1 Step 1: Diimine Formation cluster_step2 Step 2: Condensation and Cyclization Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH₃ - 2 H₂O Ammonia1 2 NH₃ Imidazole Imidazole-Containing Benzaldehyde Diimine->Imidazole + Benzaldehyde - 2 H₂O Aldehyde Benzaldehyde Derivative

Caption: The two-stage mechanism of the Radziszewski imidazole synthesis.

Experimental_Workflow Start Start: Reactant Preparation Reaction Radziszewski Reaction: - 1,2-Dicarbonyl - Benzaldehyde Derivative - Ammonium Source - Solvent/Catalyst Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup and Precipitation Monitoring->Workup Purification Filtration and Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Caption: A general experimental workflow for the synthesis of imidazole-containing benzaldehydes.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->KinaseCascade CellularResponse Cellular Response (Proliferation, Survival, Angiogenesis) KinaseCascade->CellularResponse ImidazoleBenzaldehyde Imidazole-Containing Benzaldehyde Derivative ImidazoleBenzaldehyde->Receptor Inhibition Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an imidazole-containing benzaldehyde derivative.

Significance in Drug Development

Imidazole-containing compounds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Their unique electronic properties and ability to participate in hydrogen bonding make them excellent scaffolds for interacting with biological targets.[11] Imidazole-containing benzaldehydes, in particular, have emerged as promising candidates for the development of kinase inhibitors.[1][12][13]

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[14] The imidazole moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity. Several studies have reported the potent inhibitory activity of imidazole derivatives against various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 MAP kinase.[12][13][15] The benzaldehyde group on these molecules provides a handle for further functionalization, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

Conclusion

The Radziszewski synthesis offers a powerful and adaptable platform for the preparation of imidazole-containing benzaldehydes. The modifications and optimizations developed over the years have made this reaction highly efficient and applicable to a wide range of substrates. The resulting products are of significant interest to the pharmaceutical industry, particularly in the design of novel kinase inhibitors. This guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of compounds. Further research into novel catalytic systems and the biological evaluation of new imidazole-containing benzaldehydes will undoubtedly lead to the discovery of new therapeutic agents.

References

A Technical Guide to the Chemical Reactivity of the Formyl Group in 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 3-(1H-Imidazol-1-yl)benzaldehyde. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, largely due to the electrophilic nature of its aldehyde functional group. N-aryl imidazoles are a significant class of heterocyclic compounds, with the imidazole moiety acting as a key pharmacophore in numerous biologically active agents.[1][2] This document details the synthesis of the parent molecule and explores the primary transformations of the formyl group, including oxidation, reduction, and various nucleophilic addition reactions. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to support researchers in the practical application of this valuable chemical intermediate.

Synthesis of this compound

The principal route for synthesizing this compound is through a copper-catalyzed N-arylation reaction, commonly known as an Ullmann condensation. This method involves the coupling of 3-bromobenzaldehyde with imidazole.

Experimental Protocol: Synthesis of this compound[3]
  • Reactants: A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), copper powder (0.31 g), and water (50 ml) is prepared.

  • Reaction: The mixture is heated under reflux in a nitrogen atmosphere for 3 days.

  • Work-up: Following the reflux period, aqueous ammonia is added to the reaction mixture. The resulting mixture is extracted with chloroform.

  • Purification: The chloroform extract is purified by silica gel column chromatography, using a methylene chloride/methanol solvent system, to yield the final product.

  • Yield: This protocol affords this compound as a pale yellow crystal with a typical yield of 54%.[3]

Synthesis Workflow

cluster_reactants Reactants cluster_process Process A 3-Bromobenzaldehyde E Combine Reactants A->E B Imidazole B->E C Copper Powder (Catalyst) C->E D Water (Solvent) D->E F Reflux under N2 (3 days) E->F G Quench with aq. NH3 F->G H Extract with Chloroform G->H I Silica Gel Chromatography H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity of the Formyl Group

The formyl group (-CHO) is the primary site of chemical reactivity in this compound. The carbon atom of the carbonyl is electrophilic and susceptible to attack by nucleophiles. The principal reactions include oxidation to a carboxylic acid, reduction to an alcohol, and a variety of carbon-carbon bond-forming nucleophilic addition reactions.

cluster_oxidation Oxidation cluster_reduction Reduction cluster_nucleophilic_addition Nucleophilic Addition center This compound prod_ox 3-(1H-Imidazol-1-yl)benzoic acid center->prod_ox [O] prod_red [3-(1H-Imidazol-1-yl)phenyl]methanol center->prod_red [H] prod_wittig Stilbene Derivative center->prod_wittig + Phosphonium Ylide (Wittig) prod_knoev Cinnamonitrile Derivative center->prod_knoev + Active Methylene Cmpd. (Knoevenagel) prod_claisen Chalcone Derivative center->prod_claisen + Ketone (Claisen-Schmidt)

Caption: Key reaction pathways of the formyl group.

Oxidation

The formyl group can be readily oxidized to the corresponding carboxylic acid, 3-(1H-imidazol-1-yl)benzoic acid. This transformation is a key step in modifying the molecule for applications where a carboxylic acid handle is required for further derivatization, such as amide bond formation. Standard oxidizing agents for aldehydes, such as potassium permanganate or chromic acid, can be employed. A milder, catalytic method using sodium tungstate and hydrogen peroxide is also effective for the oxidation of benzaldehydes to benzoic acids.[4]

ReactionReagentsProductTypical Yield
Oxidation Na₂WO₄·2H₂O, H₂O₂3-(1H-Imidazol-1-yl)benzoic acid>80% (representative)[4]
Experimental Protocol: Oxidation to 3-(1H-Imidazol-1-yl)benzoic acid (Adapted from[4])
  • Reactants: To a solution of this compound (1.0 eq) in a suitable solvent, add a catalytic amount of Sodium Tungstate (Na₂WO₄·2H₂O).

  • Reaction: Add hydrogen peroxide (H₂O₂, 30% aq. solution) dropwise to the mixture. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, and the product is precipitated by adjusting the pH.

  • Purification: The crude product is collected by filtration and can be recrystallized from a suitable solvent like ethanol to yield pure 3-(1H-Imidazol-1-yl)benzoic acid.

Reduction

The formyl group is easily reduced to a primary alcohol, yielding [3-(1H-imidazol-1-yl)phenyl]methanol. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation due to its selectivity for aldehydes and ketones.[5]

ReactionReagentsProductTypical Yield
Reduction NaBH₄, Methanol[3-(1H-Imidazol-1-yl)phenyl]methanolHigh (quantitative)[5]
Experimental Protocol: Reduction to [3-(1H-Imidazol-1-yl)phenyl]methanol (Adapted from[5])
  • Reactants: Dissolve this compound (1.0 eq) in methanol. Cool the solution in an ice bath.

  • Reaction: Add Sodium Borohydride (NaBH₄) (3.0 eq) portion-wise to the stirred solution. After addition, the mixture is stirred overnight at ambient temperature.

  • Work-up: The methanol is removed by evaporation under vacuum. The residue is dissolved in ethyl acetate and washed with water.

  • Purification: The organic layer is separated, dried over sodium sulfate (Na₂SO₄), and evaporated under reduced pressure. The resulting residue can be recrystallized from ethanol to yield the pure alcohol product.[5]

Nucleophilic Addition and Condensation Reactions

The most versatile reactions of the formyl group involve nucleophilic addition, often followed by dehydration, to form a new carbon-carbon double bond. These reactions are fundamental in molecular assembly.

This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base.[6] It is a crucial method for synthesizing α,β-unsaturated products.

ReactionReagentsProductTypical Yield
Knoevenagel Malononitrile, Base (e.g., piperidine, imidazole)2-[3-(1H-Imidazol-1-yl)benzylidene]malononitrile>90%[7][8]
Experimental Protocol: Knoevenagel Condensation with Malononitrile (Adapted from[7][8])
  • Reactants: A mixture of this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of a base (e.g., piperidine or a catalyst like NiCu@MWCNT) is prepared in a suitable solvent system (e.g., ethanol or water/methanol).[7][8]

  • Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the precipitated product is collected by filtration.

  • Purification: The solid product is washed with a cold solvent (e.g., ethanol) and dried to afford the pure condensed product.

The Wittig reaction transforms aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[9] This reaction is highly versatile for creating C=C bonds with good control over the position of the double bond. The stereochemistry of the resulting alkene (E vs. Z) depends on the nature of the ylide used.[9][10]

ReactionReagentsProductStereoselectivity
Wittig Triphenylphosphonium ylide (Ph₃P=CHR)1-[3-(1-Styryl)phenyl]-1H-imidazoleDepends on ylide stability[9]
Experimental Protocol: General Wittig Reaction (Adapted from[11][12])
  • Ylide Preparation: The corresponding phosphonium salt is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere and treated with a strong base (e.g., n-BuLi) to generate the ylide.

  • Reactants: A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature (e.g., 0 °C).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are dried, concentrated, and purified by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

This is a base-catalyzed condensation between an aldehyde and a ketone to form a chalcone (an α,β-unsaturated ketone). This reaction is particularly relevant in medicinal chemistry for synthesizing chalcone derivatives, which exhibit a wide range of biological activities.[11]

ReactionReagentsProductTypical Yield
Claisen-Schmidt Acetophenone derivative, NaOH (aq), MethanolImidazole-containing chalcone75-78%[11]
Experimental Protocol: Claisen-Schmidt Condensation (Adapted for the meta-isomer from[13])
  • Reactants: this compound (1.0 eq) and a substituted acetophenone (1.0 eq) are dissolved in methanol at room temperature in a round-bottom flask.

  • Reaction: A solution of aqueous sodium hydroxide (NaOH) is added, and the mixture is stirred for approximately 2 hours, during which a precipitate typically forms.

  • Work-up: The mixture is diluted with water, cooled to 0 °C, and the solid product is collected by vacuum filtration.

  • Purification: The crude product is washed with a cold solution of 10% methanol/water and can be further purified by recrystallization from a suitable solvent like hot methanol.[11]

Data Presentation

Table 1: Summary of Reactions and Conditions
TransformationReagent(s)SolventCatalystProduct
OxidationH₂O₂Water/OrganicNa₂WO₄Carboxylic Acid
ReductionNaBH₄Methanol-Primary Alcohol
KnoevenagelMalononitrileEthanolPiperidineBenzylidene-malononitrile
WittigPh₃P=CHRTHFBase (n-BuLi)Alkene
Claisen-SchmidtR-CO-CH₃MethanolNaOHChalcone
Table 2: Spectroscopic Data for Imidazolyl-Benzaldehyde (para-isomer reference)[14]

The following data for the analogous compound 4-(1H-Imidazol-1-yl)benzaldehyde provides an excellent reference for characterizing the meta-isomer.

Data TypeValues
¹H NMR (CDCl₃, 400 MHz)δ 10.05 (s, 1H, CHO), 8.03 (d, 2H), 7.99 (s, 1H), 7.60 (d, 2H), 7.39 (m, 1H), 7.26 (m, 1H)
¹³C NMR (CDCl₃, 100.6 MHz)δ 190.48 (CHO), 141.60, 135.28, 134.84, 131.48, 131.23, 120.97, 117.54
IR (ATR, cm⁻¹)3138, 3109 (C-H aryl), 2818, 2746 (C-H aldehyde), 1676 (C=O stretch), 1604 (C=C aromatic)

References

An In-depth Technical Guide to the Electronic Properties of the Imidazole Ring in 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the imidazole ring within the molecule 3-(1H-Imidazol-1-yl)benzaldehyde. The document details the synthesis and characterization of this compound, with a focus on its spectroscopic and electronic features. A combination of experimental protocols and computational analysis is presented to offer a thorough understanding of the molecule's structure-property relationships. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and related fields who are interested in the application of imidazole-containing compounds.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in various non-covalent interactions. Its aromatic nature, combined with the presence of two nitrogen atoms, imparts a distinct electronic character that can be finely tuned through substitution. In this compound, the imidazole moiety is directly attached to a benzaldehyde ring, creating a conjugated system with interesting electronic and photophysical properties. Understanding the interplay between these two aromatic systems is crucial for the rational design of novel drug candidates and functional materials. This guide will delve into the synthesis, spectroscopic characterization, and theoretical electronic structure of this compound.

Synthesis and Characterization

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported and is detailed below[1].

Experimental Protocol:

  • Materials: 3-bromobenzaldehyde, imidazole, copper powder, water, aqueous ammonia, chloroform, methylene chloride, methanol, silica gel.

  • Procedure:

    • A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), and copper powder (0.31 g) in water (50 ml) is prepared in a round-bottom flask.

    • The reaction mixture is heated under reflux in a nitrogen atmosphere for 3 days.

    • After cooling, aqueous ammonia is added to the mixture.

    • The resulting mixture is extracted with chloroform.

    • The organic extract is purified by silica gel column chromatography using a solvent system of methylene chloride/methanol.

    • The final product, this compound, is obtained as a pale yellow crystal with a yield of 54%.

G Synthesis Workflow reagents 3-bromobenzaldehyde + Imidazole + Cu powder reflux Reflux in H2O under N2 for 3 days reagents->reflux workup Aqueous NH3 workup reflux->workup extraction Chloroform extraction workup->extraction purification Silica gel column chromatography extraction->purification product This compound purification->product G Computational Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mo_calc Molecular Orbital Analysis (HOMO/LUMO) freq_calc->mo_calc properties Electronic Properties mo_calc->properties

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 3-(1H-Imidazol-1-yl)benzaldehyde in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcones derived from 3-(1H-imidazol-1-yl)benzaldehyde and their potential applications in drug discovery and development. The protocols outlined below are based on established Claisen-Schmidt condensation reactions and can be adapted for the synthesis of a diverse library of imidazole-based chalcones.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds with significant biological activities. The incorporation of an imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, into the chalcone scaffold has been shown to enhance their therapeutic potential. This compound serves as a key precursor for the synthesis of a specific class of these promising compounds, which have demonstrated a range of biological effects, including antifungal, anticancer, and anti-inflammatory properties.

Synthesis of Chalcones using this compound

The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde with a ketone or acetophenone derivative.

General Experimental Workflow

The synthesis of chalcones from this compound typically follows a straightforward workflow, which can be adapted for various substituted acetophenones to generate a library of derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Substituted Acetophenone Solvent Solvent (e.g., Ethanol, Methanol) Reactants->Solvent Dissolve ReactionMix Reaction Mixture Solvent->ReactionMix Base Base (e.g., NaOH, KOH) Base->ReactionMix Add dropwise Stirring Stirring at Room Temperature or Gentle Heating ReactionMix->Stirring Precipitation Precipitation in Crushed Ice/Water Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (e.g., with cold water) Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification FinalProduct Pure Chalcone Derivative Purification->FinalProduct

Caption: General workflow for chalcone synthesis.
Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a general guideline for the synthesis of chalcones from this compound and various acetophenones.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-methylacetophenone, 4'-chloroacetophenone)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

  • Preparation of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted acetophenone in a minimal amount of ethanol or methanol with stirring.

  • Base Addition: Prepare a solution of NaOH or KOH in water (e.g., 10-40% w/v). Add this basic solution dropwise to the stirred mixture of aldehyde and ketone at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for a period ranging from 2 to 28 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] A precipitate may form during this time.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice or cold water. If a precipitate has formed, it will solidify further.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual base.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[2]

Solvent-Free Grinding Method (Green Chemistry Approach):

An alternative, environmentally friendly method involves a solvent-free Claisen-Schmidt condensation.

Procedure:

  • In a mortar, combine equimolar amounts of this compound and the substituted acetophenone.

  • Add a catalytic amount of solid sodium hydroxide.

  • Grind the mixture with a pestle at room temperature for 10-30 minutes. The reaction progress can be monitored by TLC.

  • After completion, wash the solid mixture with water and collect the product by filtration.

  • The crude product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize typical yields and biological activities of imidazole-based chalcones synthesized through Claisen-Schmidt condensation.

Table 1: Synthesis Yields of Imidazole-Based Chalcones

AldehydeKetoneBaseSolventReaction Time (h)Yield (%)Reference
4-(1H-Imidazol-1-yl)benzaldehyde4'-MethylacetophenoneNaOHMethanol275[2][3]
Substituted Benzaldehydes4-(Imidazol-1-yl)acetophenoneNaOHEthanol1-28Not Specified[1]
4-(1H-Imidazol-1-yl)benzaldehyde3′-Chloro-4′-fluoroacetophenoneNaOHMethanol278

Table 2: Biological Activity of Imidazole-Based Chalcones

Chalcone DerivativeBiological ActivityTarget/Cell LinePotency (IC₅₀/MIC/GI₅₀)Reference
Imidazole-chalcone hybridsAnticancerA549, MCF-7, HepG27.05 - 63.43 µM (IC₅₀)[4][5]
Chalcone linked imidazolonesAnticancer53 human tumor cell lines1.26 - 13.9 µM (GI₅₀)[6]
Imidazole-chalcone hybridsAnti-inflammatory (COX-2 inhibition)In vivo (rat paw edema)Moderate edema reduction[7]
ImidazolylchalconesFungicidalRhizoctonia solani0.69 µg/mL (ED₅₀)[1]
ImidazolylchalconesNematicidalMeloidogyne incognita33.62 µg/mL (LC₅₀)[1]

Biological Activities and Signaling Pathways

Chalcones derived from this compound are of significant interest due to their diverse biological activities. The imidazole ring often plays a crucial role in the pharmacophore, enhancing the compound's interaction with biological targets.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A primary mechanism of antifungal action for many imidazole-based compounds is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Demethylation Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Incorporation Death Fungal Cell Death Membrane->Death Chalcone Imidazole Chalcone Derivative Chalcone->Demethylase Inhibition

Caption: Antifungal mechanism of imidazole chalcones.
Anticancer Activity: Tubulin Polymerization Inhibition and Signaling Pathway Modulation

Several imidazole-based chalcones have demonstrated potent anticancer activity by interfering with microtubule dynamics, a critical process for cell division. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

G cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Apoptosis Apoptosis Mitosis->Apoptosis Arrest at G2/M phase leads to Chalcone Imidazole Chalcone Derivative Chalcone->Tubulin Inhibition of Polymerization

Caption: Anticancer mechanism via tubulin inhibition.

Furthermore, imidazole chalcones can modulate various signaling pathways involved in cancer progression, such as the NF-κB and JNK pathways.[8]

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of imidazole chalcones are often attributed to their ability to suppress the expression of pro-inflammatory enzymes and cytokines. A key mechanism is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB, these chalcones can reduce the production of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8]

G cluster_inflammation Inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimuli->NFkB Gene Gene Transcription NFkB->Gene Mediators Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Gene->Mediators Inflammation Inflammation Mediators->Inflammation Chalcone Imidazole Chalcone Derivative Chalcone->NFkB Inhibition

Caption: Anti-inflammatory mechanism of action.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of chalcone derivatives with significant therapeutic potential. The straightforward and adaptable Claisen-Schmidt condensation allows for the efficient production of these compounds. The resulting imidazole-based chalcones have demonstrated promising antifungal, anticancer, and anti-inflammatory activities, making them attractive candidates for further investigation in drug discovery and development programs. The detailed protocols and mechanistic insights provided in these application notes serve as a foundation for researchers to explore the full potential of this important class of molecules.

References

Application Notes and Protocols for 3-(1H-Imidazol-1-yl)benzaldehyde as a Precursor for Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-(1H-Imidazol-1-yl)benzaldehyde as a versatile precursor for the synthesis of novel antifungal agents. The document details the rationale for its use, synthesis protocols for key derivatives, and methodologies for evaluating their antifungal efficacy.

Introduction

The imidazole moiety is a critical pharmacophore in a multitude of clinically significant antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[1] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] The disruption of ergosterol synthesis leads to altered membrane permeability, ultimately resulting in fungal cell death.[2] this compound serves as a valuable starting material for the development of new imidazole-based antifungals, offering a scaffold that can be readily modified to explore structure-activity relationships and optimize antifungal potency.

Synthesis of this compound

The precursor, this compound, can be synthesized via a copper-catalyzed N-arylation reaction.

Protocol for Synthesis of this compound:

A mixture of 9.25 g of 3-bromobenzaldehyde, 20.4 g of imidazole, 0.31 g of copper powder, and 50 ml of water is heated under reflux in a nitrogen atmosphere for 72 hours.[4] Following the reflux, aqueous ammonia is added to the mixture. The resulting mixture is then extracted with chloroform. The organic extract is subsequently purified by silica gel column chromatography, using a solvent system of methylene chloride/methanol, to yield this compound as a pale yellow crystal.[4]

Derivatization of this compound for Antifungal Agents

The aldehyde functional group of this compound provides a reactive handle for the synthesis of a diverse range of derivatives, including Schiff bases, chalcones, and oxime esters. These modifications aim to enhance the antifungal activity, improve the pharmacokinetic profile, and overcome potential resistance mechanisms.

Oxime Ester Derivatives

A notable class of derivatives with demonstrated anti-Candida activity are the oxime esters of 3-(1H-imidazol-1-yl)propan-1-one, a close structural analog of the title precursor. These compounds have shown potent activity against fluconazole-resistant Candida species.

Quantitative Antifungal Activity of (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-aroyl Oxime Derivatives

Compound IDR-group (Aroyl)MIC (µmol/mL) vs. C. albicansMIC (µmol/mL) vs. C. tropicalisReference
5j 4-Cl0.00540.0054[5]
5a H0.08330.3331[5]
5f 4-CH₃0.16690.3339[5]
5e 4-F0.33360.4170[5]
5g 4-CF₃0.66780.7803[5]
Fluconazole ->1.6325>1.6325[5]
Miconazole -0.01880.0024[5]

Experimental Protocol for the Synthesis of (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-benzoyl Oxime (5a):

  • Synthesis of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (3a): A mixture of acetophenone, dimethylamine hydrochloride, and paraformaldehyde in absolute ethanol with a catalytic amount of concentrated hydrochloric acid is refluxed for two hours. The resulting Mannich base is then dissolved in water and reacted with imidazole to yield 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one.

  • Synthesis of (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one oxime (4a): The ketone (3a) is refluxed with hydroxylamine hydrochloride and sodium acetate in aqueous ethanol for 24 hours.

  • Synthesis of (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-benzoyl oxime (5a): To a stirred solution of the oxime (4a) in anhydrous dichloromethane, benzoyl chloride and triethylamine are added at 0 °C. The reaction mixture is stirred for 18 hours at room temperature. The mixture is then washed successively with water, 10% NaHCO₃ solution, and water. The organic layer is dried and evaporated, and the residue is purified.[5]

Schiff Base and Chalcone Derivatives

While specific quantitative data for Schiff bases and chalcones derived directly from this compound is limited in the reviewed literature, derivatives from the isomeric 4-(1H-imidazol-1-yl)benzaldehyde have shown promising antifungal activities. This suggests that the synthesis of analogous compounds from the 3-isomer is a viable strategy for developing new antifungal agents. For instance, Schiff bases derived from 4-(imidazol-1-yl)benzaldehyde have demonstrated activity against Staphylococcus, Bacillus subtilis, and Salmonella, although not against the fungi tested in that particular study (Saccharomyces and Aspergillus niger).[6] Chalcones derived from 4-(1H-imidazol-1-yl)benzaldehyde have shown potent activity against various Candida species, with some compounds exhibiting MIC₅₀ values as low as 0.78 µg/mL.[3]

Antifungal Susceptibility Testing

The standard method for determining the in vitro antifungal activity of new compounds is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).

Protocol for Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27-A3 guidelines): [5]

  • Preparation of Fungal Inoculum: Fungal strains are grown on a suitable agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ cells/mL. This is then diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.

  • Preparation of Microdilution Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35 °C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the development of antifungal agents from this compound.

Synthesis_Pathway Precursor This compound Derivative1 Schiff Base Derivatives Precursor->Derivative1 Condensation with Amines Derivative2 Chalcone Derivatives Precursor->Derivative2 Claisen-Schmidt Condensation Derivative3 Oxime Ester Derivatives Precursor->Derivative3 Multi-step Synthesis Antifungal_Activity Antifungal Activity Derivative1->Antifungal_Activity Derivative2->Antifungal_Activity Antifunfal_Activity Antifunfal_Activity Derivative3->Antifunfal_Activity

Caption: Synthetic pathways from this compound to potential antifungal derivatives.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plates Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate Incubate Plates (35°C, 24-48h) Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion

This compound is a promising and synthetically accessible precursor for the development of novel antifungal agents. The derivatization of its aldehyde group allows for the creation of diverse chemical libraries, including oxime esters, which have demonstrated potent anti-Candida activity. The provided protocols for synthesis and antifungal evaluation offer a framework for researchers to explore the potential of this scaffold in the ongoing search for new and effective treatments for fungal infections.

References

Application of 3-(1H-Imidazol-1-yl)benzaldehyde in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1H-Imidazol-1-yl)benzaldehyde is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. The presence of a reactive aldehyde group and an imidazole moiety within the same structure provides multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. The imidazole ring, a common motif in many pharmaceuticals, can participate in crucial hydrogen bonding interactions with biological targets, while the aldehyde functionality allows for the facile introduction of various pharmacophores through reactions such as condensation, reductive amination, and the formation of Schiff bases.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a primary focus on its application in the development of antifungal agents. Due to the greater availability of public data on its structural isomer, 4-(1H-Imidazol-1-yl)benzaldehyde, relevant applications of this closely related compound in antifungal and anticancer research are also presented to illustrate the broader potential of imidazolylbenzaldehydes in medicinal chemistry.

I. Synthesis and Antifungal Activity of Derivatives of this compound

The aldehyde functionality of this compound is a key handle for the synthesis of various derivatives. One notable application is in the preparation of oxime esters with potent anti-Candida activity.

Quantitative Data: Anti-Candida Activity

Derivatives of a closely related precursor, 3-(1H-imidazol-1-yl)propan-1-one, have been synthesized and evaluated for their in vitro activity against fluconazole-resistant strains of Candida albicans and Candida tropicalis. The Minimum Inhibitory Concentration (MIC) values of the most potent compounds are summarized below.

Compound IDRC. albicans MIC (µmol/mL)C. tropicalis MIC (µmol/mL)
5j 4-Cl0.0054>1.6325
Miconazole -0.01880.0024
Fluconazole ->1.6325>1.6325

Data sourced from a study on 3-(1H-imidazol-1-yl)propan-1-one oxime esters, which are structurally related to derivatives of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent aldehyde.

Materials:

  • 3-Bromobenzaldehyde

  • Imidazole

  • Copper powder

  • Water

  • Aqueous ammonia

  • Chloroform

  • Methylene chloride

  • Methanol

  • Silica gel

Procedure:

  • A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), and copper powder (0.31 g) in water (50 ml) is heated under reflux in a nitrogen atmosphere for 3 days.

  • After cooling, aqueous ammonia is added to the mixture.

  • The resulting mixture is extracted with chloroform.

  • The organic extract is purified by silica gel column chromatography using a solvent system of methylene chloride/methanol to yield this compound.

Protocol 2: Synthesis of (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) - A Representative Oxime Ester

This protocol outlines the synthesis of a potent antifungal oxime ester derived from a related ketone precursor, illustrating a potential synthetic route for derivatives of this compound.

Materials:

  • (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one oxime

  • 4-Chlorobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one oxime in dry DCM, add an equimolar amount of 4-chlorobenzoyl chloride.

  • Add a few drops of pyridine to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired oxime ester.

Visualizations

Synthesis_of_3_imidazolyl_benzaldehyde 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reflux (3 days) Reflux (3 days) 3-Bromobenzaldehyde->Reflux (3 days) Imidazole Imidazole Imidazole->Reflux (3 days) Copper Powder Copper Powder Copper Powder->Reflux (3 days) Water Water Water->Reflux (3 days) This compound This compound Reflux (3 days)->this compound

Caption: Synthesis of this compound.

II. Broader Applications: Insights from 4-(1H-Imidazol-1-yl)benzaldehyde

While specific data for a wide range of biological activities of this compound derivatives are limited in publicly available literature, extensive research on its 4-isomer highlights the significant potential of this structural class. The following sections detail the synthesis and biological evaluation of derivatives from 4-(1H-Imidazol-1-yl)benzaldehyde as antifungal and anticancer agents.

A. Antifungal Chalcones

Chalcones, synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone, are a well-established class of bioactive compounds. 4-(1H-Imidazol-1-yl)benzaldehyde is a common precursor for antifungal chalcones.

The following table summarizes the antifungal activity of chalcone derivatives synthesized from 4-(imidazol-1-yl)acetophenone and various benzaldehydes. This data illustrates the potential for antifungal activity in this class of compounds.

Compound IDR-group on BenzaldehydeRhizoctonia solani ED₅₀ (µg/mL)Fusarium oxysporum ED₅₀ (µg/mL)
3h 4-OH0.69-
3d 4-F-119.22
Hexaconazole (Standard) -3.57-

ED₅₀: Effective dose for 50% inhibition.

Protocol 3: General Procedure for the Synthesis of Imidazolylchalcones

Materials:

  • 4-(Imidazol-1-yl)acetophenone

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol

  • 40% Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve an equimolar amount of the substituted benzaldehyde in 5 mL of 40% ethanolic NaOH solution in a round-bottomed flask and stir at room temperature for 10 minutes.

  • Dissolve 4-(imidazol-1-yl)acetophenone in 5 mL of ethanol and add it dropwise to the stirred solution.

  • Continue stirring at room temperature. The reaction time may vary from 1 to 28 hours depending on the specific reactants.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

B. Anticancer Indole Derivatives

The aldehyde group of 4-(1H-Imidazol-1-yl)benzaldehyde can be utilized to synthesize more complex heterocyclic systems with potential anticancer activity, such as indole derivatives.

The following table presents the in vitro cytotoxic activity (IC₅₀) of representative imidazole-indole derivatives against various cancer cell lines.

Compound IDIndole Moiety SubstitutionT47D IC₅₀ (nM)MCF-7 IC₅₀ (nM)MDA-MB-231 IC₅₀ (nM)
MDT-32 5-Fluoro>50% inhibition>50% inhibition>50% inhibition
MDT-47 6-Fluoro>50% inhibition>50% inhibition-
Tamoxifen (Standard) -40.71 ± 1.41--

>50% inhibition indicates significant activity at the tested concentration.

Protocol 4: General Procedure for the Synthesis of ((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine Derivatives

This protocol describes a multi-step synthesis culminating in the formation of the target anticancer compounds.

Step 1: Synthesis of 2-(4-(1H-imidazol-1-yl)phenyl)-1H-indole-3-carbaldehyde

  • Synthesize 2-(4-(1H-imidazol-1-yl)phenyl)-1H-indole from appropriate starting materials (details omitted for brevity but typically involves a Fischer indole synthesis or similar methods).

  • Subject the resulting indole to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position of the indole ring.

Step 2: Condensation with 2-aminopyridine

  • Dissolve the 2-(4-(1H-imidazol-1-yl)phenyl)-1H-indole-3-carbaldehyde in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired substituted 2-aminopyridine.

  • Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to obtain the final Schiff base derivative.

Visualizations

Antifungal_Chalcone_Synthesis 4-(Imidazol-1-yl)acetophenone 4-(Imidazol-1-yl)acetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-(Imidazol-1-yl)acetophenone->Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Claisen-Schmidt Condensation Ethanol Ethanol Ethanol->Claisen-Schmidt Condensation NaOH NaOH NaOH->Claisen-Schmidt Condensation Antifungal Chalcone Antifungal Chalcone Claisen-Schmidt Condensation->Antifungal Chalcone

Caption: Synthesis of Antifungal Chalcones.

Experimental_Workflow_Anticancer_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation Start Start Synthesis of Imidazole-Indole Aldehyde Synthesis of Imidazole-Indole Aldehyde Start->Synthesis of Imidazole-Indole Aldehyde Condensation with Aminopyridine Condensation with Aminopyridine Synthesis of Imidazole-Indole Aldehyde->Condensation with Aminopyridine Purification and Characterization Purification and Characterization Condensation with Aminopyridine->Purification and Characterization Final Compound Final Compound Purification and Characterization->Final Compound Cell Culture Cell Culture Final Compound->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: Workflow for Anticancer Screening.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. The synthetic accessibility of its aldehyde and imidazole moieties allows for the creation of a wide array of derivatives. While the full biological potential of the 3-isomer is still under exploration, the significant antifungal and anticancer activities of derivatives from the closely related 4-isomer strongly suggest that this compound is a valuable starting point for the discovery of novel drugs. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further investigate the medicinal chemistry applications of this versatile building block.

Application Notes and Protocols for Claisen-Schmidt Condensation with 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1][2] The incorporation of heterocyclic moieties, such as imidazole, into the chalcone scaffold can enhance their biological activities.[3][4] Imidazole-bearing chalcones have demonstrated a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities.[4][5][6]

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone.[7][8] This document provides detailed protocols for the synthesis of chalcones using 3-(1H-Imidazol-1-yl)benzaldehyde and various acetophenones via the Claisen-Schmidt condensation. While specific literature on the 3-substituted isomer is not prevalent, the following protocols are adapted from established procedures for the closely related 4-(1H-imidazol-1-yl)benzaldehyde.[4] Additionally, representative data on the biological activities of analogous imidazole-chalcones are presented.

Reaction Scheme

The general reaction scheme for the Claisen-Schmidt condensation between this compound and a substituted acetophenone is depicted below.

Claisen_Schmidt_Reaction r1 This compound catalyst Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) Room Temperature r1->catalyst r2 Substituted Acetophenone r2->catalyst plus + plus->catalyst p1 Chalcone Derivative catalyst->p1 Experimental_Workflow start Start reactants Mix this compound, Acetophenone, and Solvent start->reactants add_base Add Base Catalyst (e.g., NaOH/KOH) reactants->add_base reaction Claisen-Schmidt Condensation (Stirring or Ultrasonication) add_base->reaction workup Reaction Work-up (Precipitation and Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (TLC, MP, IR, NMR) purification->characterization bio_assay Biological Activity Screening (e.g., Antifungal Assay) characterization->bio_assay data_analysis Data Analysis and Interpretation bio_assay->data_analysis end End data_analysis->end Ergosterol_Pathway_Inhibition lanosterol Lanosterol demethylase Lanosterol 14-α-demethylase (CYP51) lanosterol->demethylase intermediate Ergosterol Precursors demethylase->intermediate ergosterol Ergosterol intermediate->ergosterol membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane chalcone Imidazole-Chalcone chalcone->inhibition inhibition->demethylase

References

Application Notes and Protocols for the Synthesis of N-aryl Imidazoles via Reductive Amination of 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a library of N-aryl imidazole derivatives, specifically N-(3-(1H-imidazol-1-yl)benzyl)anilines, utilizing a one-pot reductive amination strategy. The versatile starting material, 3-(1H-imidazol-1-yl)benzaldehyde, undergoes reaction with various substituted anilines, followed by in-situ reduction with sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. This methodology offers a robust and efficient route to novel N-aryl imidazoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.

Introduction

N-aryl imidazoles are a prominent class of heterocyclic compounds frequently found in pharmaceuticals and drug candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Reductive amination is a highly effective and widely used method for the formation of C-N bonds.[3] This approach involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine. The use of sodium triacetoxyborohydride as the reducing agent is particularly advantageous as it is mild, chemoselective for the iminium ion over the aldehyde, and tolerant of a wide range of functional groups.[4][5][6]

This application note details the synthesis of the key precursor, this compound, and provides a general yet detailed protocol for its subsequent one-pot reductive amination with various anilines to yield a series of N-(3-(1H-imidazol-1-yl)benzyl)aniline derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the starting aldehyde via a copper-catalyzed N-arylation of imidazole with 3-bromobenzaldehyde.

Materials:

  • 3-bromobenzaldehyde

  • Imidazole

  • Copper powder

  • Water

  • Aqueous ammonia

  • Chloroform

  • Methylene chloride

  • Methanol

  • Silica gel

Procedure:

  • A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), and copper powder (0.31 g) in water (50 ml) is heated under reflux in a nitrogen atmosphere for 72 hours.[4]

  • After cooling to room temperature, aqueous ammonia is added to the reaction mixture.

  • The mixture is extracted with chloroform.

  • The organic extract is purified by silica gel column chromatography using a methylene chloride/methanol solvent system to yield this compound as a pale yellow crystal.[4]

Protocol 2: General One-Pot Reductive Amination for the Synthesis of N-(3-(1H-imidazol-1-yl)benzyl)anilines

This protocol describes a general method for the synthesis of the target N-aryl imidazole derivatives from this compound and a variety of primary anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

  • Silica gel for chromatography

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCE or THF (5-10 mL).

  • Add the desired substituted aniline (1.0-1.2 equiv) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv). A slight exotherm may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(3-(1H-imidazol-1-yl)benzyl)aniline derivative.

Data Presentation

The following table summarizes the expected products and typical yields for the reductive amination of this compound with various anilines, based on general protocols for similar substrates.

EntryAniline DerivativeProductExpected Yield (%)
1AnilineN-(3-(1H-imidazol-1-yl)benzyl)aniline85-95
24-FluoroanilineN-(3-(1H-imidazol-1-yl)benzyl)-4-fluoroaniline80-90
34-MethoxyanilineN-(3-(1H-imidazol-1-yl)benzyl)-4-methoxyaniline85-95
44-Chloroaniline4-chloro-N-(3-(1H-imidazol-1-yl)benzyl)aniline80-90
53-NitroanilineN-(3-(1H-imidazol-1-yl)benzyl)-3-nitroaniline75-85

Visualizations

Experimental Workflow

G Experimental Workflow for Reductive Amination cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve this compound in anhydrous DCE/THF B Add substituted aniline A->B C Stir for 20-30 min at RT B->C D Add NaBH(OAc)₃ C->D E Stir at RT for 1-24h D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NaHCO₃ F->G Upon completion H Extract with DCM/EtOAc G->H I Dry and concentrate H->I J Purify by column chromatography I->J K Final Product: N-(3-(1H-imidazol-1-yl)benzyl)aniline J->K

Caption: One-pot reductive amination workflow.

Potential Signaling Pathway Application

N-aryl imidazole derivatives have been investigated as agonists for various receptors. For instance, certain 1-benzyl-1H-imidazole derivatives have been identified as potent TGR5 agonists, which play a role in glucose homeostasis.[2] TGR5 activation can lead to the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in regulating blood sugar.

G Hypothetical Signaling Pathway for an N-aryl Imidazole TGR5 Agonist compound N-aryl Imidazole (e.g., N-(3-(1H-imidazol-1-yl)benzyl)aniline derivative) receptor TGR5 Receptor (G-protein coupled receptor) compound->receptor Agonist Binding adenylyl_cyclase Adenylyl Cyclase receptor->adenylyl_cyclase Activates cAMP cAMP (Second Messenger) adenylyl_cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_secretion GLP-1 Secretion PKA->GLP1_secretion Stimulates physiological_effect Improved Glucose Homeostasis GLP1_secretion->physiological_effect

Caption: TGR5 agonist signaling pathway.

Conclusion

The synthetic protocols described herein provide a reliable and versatile platform for the generation of novel N-aryl imidazoles derived from this compound. The one-pot reductive amination is efficient and amenable to the synthesis of a diverse library of compounds for biological screening. The imidazole scaffold, coupled with the N-benzyl aniline moiety, represents a promising area for the development of new therapeutic agents targeting a range of diseases.

References

Application of 3-(1H-Imidazol-1-yl)benzaldehyde in Multicomponent Reactions for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multicomponent reactions (MCRs) are powerful and efficient synthetic strategies in modern medicinal chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. This approach offers significant advantages, including high atom economy, operational simplicity, and the rapid generation of diverse chemical libraries for drug discovery. 3-(1H-Imidazol-1-yl)benzaldehyde is a versatile building block in MCRs due to the presence of a reactive aldehyde group and the imidazole moiety, which is a well-known pharmacophore found in numerous biologically active compounds. This application note details the use of this compound in several key multicomponent reactions to generate novel heterocyclic compounds with potential therapeutic applications, particularly as antibacterial agents and calcium channel blockers.

Application Notes

The imidazole nucleus is a critical structural motif in a vast array of pharmaceuticals and biologically active molecules. Its presence can confer desirable physicochemical and pharmacokinetic properties, as well as mediate interactions with various biological targets. The incorporation of the this compound scaffold into heterocyclic structures through MCRs can lead to the discovery of novel compounds with enhanced or unique biological activities.

Synthesis of Dihydropyrimidinone (DHPM) Analogs as Potential Antibacterial Agents

The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs). DHPMs are a class of heterocyclic compounds known for a wide range of pharmacological activities. Recent studies have highlighted that dihydropyrimidinones incorporating an imidazole moiety exhibit potent antibacterial activity, particularly against drug-resistant Gram-negative pathogens. The mechanism of action for such compounds may involve the disruption of bacterial membrane integrity, increased generation of reactive oxygen species (ROS), and interaction with bacterial DNA[1]. The use of this compound in the Biginelli reaction provides a direct route to novel imidazole-functionalized DHPMs for screening as next-generation antibiotics.

Synthesis of 1,4-Dihydropyridine (DHP) Derivatives as Calcium Channel Blockers

The Hantzsch synthesis is a four-component reaction used to generate 1,4-dihydropyridines (DHPs), a class of compounds famous for their application as L-type calcium channel blockers in the treatment of cardiovascular diseases like hypertension. The substitution pattern on the 4-aryl ring of the DHP scaffold is a key determinant of activity. Replacing the typical ortho-nitrophenyl group with an imidazole-containing substituent can lead to potent calcium channel antagonists[2][3]. Specifically, the synthesis of 1,4-dihydro-2,6-dimethyl-4-[3-(1H-imidazol-1-yl)phenyl]-3,5-pyridinedicarboxylic acid, diethyl ester has been reported, and this compound has demonstrated significant calcium channel blocking activity. This highlights the utility of this compound in creating novel DHP-based therapeutics.

Synthesis of α-Acylamino Amide Scaffolds via the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. These products can serve as peptidomimetics and are valuable scaffolds for the synthesis of a wide range of heterocyclic compounds and libraries for drug discovery. While specific examples utilizing this compound in the Ugi reaction are not extensively documented in the literature reviewed, the general applicability of aromatic aldehydes in this reaction is well-established. The resulting α-acylamino amides bearing the 3-(1H-imidazol-1-yl)phenyl moiety can be further cyclized to generate novel imidazole-containing lactams and other complex heterocyclic systems with potential therapeutic value.

Quantitative Data Summary

The following tables summarize the biological activity of representative heterocyclic compounds synthesized from imidazole-substituted aldehydes in multicomponent reactions.

Table 1: Antibacterial Activity of Dihydropyrimidinone Imidazoles

Compound IDTarget OrganismMIC (μg/mL)Reference
8b K. pneumoniae (multidrug-resistant)0.5[1]
8b A. baumannii (multidrug-resistant)0.5[1]

Note: Compound 8b is a sulfamethoxazole hybridized dihydropyrimidinone imidazole, demonstrating the potential of this class of compounds.

Table 2: Calcium Channel Antagonist Activity of a 1,4-Dihydropyridine Derivative

CompoundAssayIC50Reference
Diethyl 1,4-dihydro-2,6-dimethyl-4-[3-(1H-imidazol-1-yl)phenyl]-3,5-pyridinedicarboxylateK+ induced contraction in guinea pig aorta6.0 x 10⁻⁸ M
Nifedipine (Reference)K+ induced contraction in guinea pig aortaNot specified in abstract

Experimental Protocols

The following are generalized protocols for the synthesis of heterocyclic compounds using this compound in multicomponent reactions, based on established methodologies. Researchers should optimize these conditions for specific substrates and desired outcomes.

Protocol 1: Biginelli Reaction for the Synthesis of 4-(3-(1H-Imidazol-1-yl)phenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives

This protocol describes a one-pot synthesis of dihydropyrimidinones.

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-ketoester)

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)₃)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of the chosen acid (e.g., 4-5 drops of concentrated HCl or 10 mol% of a Lewis acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 30 minutes to induce precipitation.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone derivative.

Protocol 2: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-[3-(1H-imidazol-1-yl)phenyl]-3,5-pyridinedicarboxylate

This protocol details the synthesis of a 1,4-dihydropyridine derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add ethyl acetoacetate (2.2 mmol).

  • Add ammonium acetate (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate is observed, reduce the solvent volume under reduced pressure and add ice-cold water to induce precipitation.

  • Collect the crude product by filtration, wash with a small amount of cold ethanol, and dry.

  • Purify the product by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.

Protocol 3: Ugi Four-Component Reaction for the Synthesis of α-Acylamino Amide Derivatives

This protocol outlines the synthesis of a peptidomimetic scaffold.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

Procedure:

  • In a flask, dissolve the amine (1.0 mmol) and this compound (1.0 mmol) in methanol (2 mL). Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the mixture.

  • Add the isocyanide (1.0 mmol) to the reaction mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide.

Visualizations

Experimental Workflows

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A This compound P1 Mix in Ethanol + Catalyst A->P1 B β-Ketoester B->P1 C Urea/Thiourea C->P1 P2 Reflux (4-6h) P1->P2 P3 Cool to RT P2->P3 P4 Precipitation/ Filtration P3->P4 P5 Recrystallization P4->P5 Product 4-(3-(1H-Imidazol-1-yl)phenyl)- dihydropyrimidinone Derivative P5->Product Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A This compound P1 Mix in Ethanol A->P1 B Ethyl Acetoacetate (2 eq.) B->P1 C Ammonium Acetate C->P1 P2 Reflux (3-5h) P1->P2 P3 Cool to RT P2->P3 P4 Precipitation/ Filtration P3->P4 P5 Recrystallization P4->P5 Product 4-(3-(1H-Imidazol-1-yl)phenyl)- 1,4-dihydropyridine Derivative P5->Product Calcium_Channel_Blockade DHP Imidazole-DHP Derivative L_type L-type Ca²⁺ Channel DHP->L_type blocks Ca_influx Ca²⁺ Influx L_type->Ca_influx mediates Vasodilation Vasodilation L_type->Vasodilation leads to (when blocked) Contraction Smooth Muscle Contraction Ca_influx->Contraction induces Depolarization Membrane Depolarization Depolarization->L_type activates

References

Application Notes and Protocols for the Knoevenagel Condensation of 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base. This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and functional polymers.

3-(1H-Imidazol-1-yl)benzaldehyde is a particularly interesting substrate for the Knoevenagel condensation. The resulting products, containing the imidazole moiety, are of significant interest in medicinal chemistry. The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds. Its derivatives have been extensively explored for various therapeutic applications, including as anticancer, antifungal, and antimicrobial agents.[1][2][3] Knoevenagel adducts derived from imidazole-containing aldehydes, such as chalcones, have shown promise as potential anticancer agents by inhibiting tubulin polymerization and inducing cell cycle arrest.[4][5][6][7]

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a foundation for the synthesis and exploration of novel compounds with potential therapeutic value.

Applications in Drug Discovery

The Knoevenagel adducts of this compound are valuable scaffolds in drug discovery programs. The imidazole nucleus is a versatile heterocyclic ring that can interact with various biological targets through hydrogen bonding and other non-covalent interactions.[1][2]

Anticancer Potential:

Numerous studies have highlighted the anticancer properties of compounds containing an imidazole ring linked to an α,β-unsaturated system, structurally similar to the products of this Knoevenagel condensation.[8] These compounds can function as:

  • Tubulin Polymerization Inhibitors: By binding to the colchicine-binding site of tubulin, they can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][7]

  • Kinase Inhibitors: The imidazole scaffold can be tailored to interact with the ATP-binding site of various kinases involved in cancer cell signaling pathways.

  • Apoptosis Inducers: Imidazole-chalcone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.[4]

Antimicrobial and Antifungal Activity:

The benzimidazole moiety, a related structure, is known for its broad-spectrum antimicrobial and antifungal activities.[3][9] The products derived from this compound may exhibit similar properties, making them potential leads for the development of new anti-infective agents. The presence of an α,β-unsaturated system can enhance this activity.

Experimental Protocols

The following are representative protocols for the Knoevenagel condensation of this compound with different active methylene compounds. These protocols are based on established methodologies for similar aromatic aldehydes.

Synthesis of Starting Material: this compound

A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), copper powder (0.31 g), and water (50 ml) is heated under reflux in a nitrogen atmosphere for 3 days. Following this, aqueous ammonia is added, and the mixture is extracted with chloroform. The organic extract is then purified by silica gel column chromatography (eluent: methylene chloride/methanol) to yield this compound as a pale yellow crystal.[10]

Protocol 1: Reaction with Malononitrile

This protocol describes the synthesis of 2-(3-(1H-imidazol-1-yl)benzylidene)malononitrile.

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

    • Deionized water

    • Dichloromethane (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

    • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add cold deionized water to the reaction mixture to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • If further purification is needed, the product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Reaction with Ethyl Cyanoacetate

This protocol details the synthesis of ethyl 2-cyano-3-(3-(1H-imidazol-1-yl)phenyl)acrylate.

  • Materials:

    • This compound

    • Ethyl cyanoacetate

    • Imidazole (catalyst)

    • Dichloromethane (solvent)

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in dichloromethane.

    • Add imidazole (0.2 eq) to the solution.

    • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

    • After completion, cool the reaction mixture to room temperature and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel (ethyl acetate/hexane gradient).

Protocol 3: Reaction with Diethyl Malonate

This protocol outlines the synthesis of diethyl 2-(3-(1H-imidazol-1-yl)benzylidene)malonate.

  • Materials:

    • This compound

    • Diethyl malonate

    • Piperidine (catalyst)

    • Acetic acid (co-catalyst)

    • Toluene (solvent)

    • Dean-Stark apparatus

    • Saturated sodium bicarbonate solution

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and diethyl malonate (1.5 eq) in toluene.

    • Add piperidine (0.1 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 8-12 hours, with azeotropic removal of water. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and wash it with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Knoevenagel Condensation of this compound

EntryActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
1MalononitrilePiperidineEthanol25392
2Ethyl CyanoacetateImidazoleDichloromethaneReflux785
3Diethyl MalonatePiperidine/AcOHTolueneReflux1078

Note: The yields presented are representative and may vary based on the specific reaction scale and purification methods.

Visualizations

G Potential Anticancer Mechanism of Imidazole-Containing Knoevenagel Adducts cluster_0 Drug Action cluster_1 Cellular Effects Knoevenagel Adduct Knoevenagel Adduct Tubulin Tubulin Knoevenagel Adduct->Tubulin Binds to Colchicine Site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: A diagram illustrating a potential anticancer signaling pathway.

G Experimental Workflow for Knoevenagel Condensation Start Start Reactant Mixing Mix Aldehyde, Active Methylene Compound, and Catalyst in Solvent Start->Reactant Mixing Reaction Stir at appropriate temperature Reactant Mixing->Reaction Monitoring Monitor progress by TLC Reaction->Monitoring Work-up Quench reaction and extract product Monitoring->Work-up Reaction Complete Purification Purify by recrystallization or chromatography Work-up->Purification Characterization Characterize product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Knoevenagel condensation.

G Logical Relationship of the Knoevenagel Condensation Aldehyde Aldehyde Nucleophilic Addition Nucleophilic Addition Aldehyde->Nucleophilic Addition Active Methylene Compound Active Methylene Compound Active Methylene Compound->Nucleophilic Addition Base Catalyst Base Catalyst Base Catalyst->Active Methylene Compound deprotonates Dehydration Dehydration Nucleophilic Addition->Dehydration Knoevenagel Product Knoevenagel Product Dehydration->Knoevenagel Product

Caption: Logical relationship of the Knoevenagel condensation reaction.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential kinase inhibitor, designated as KI-31B , using 3-(1H-Imidazol-1-yl)benzaldehyde as a key starting material. The document outlines the synthetic methodology, presents hypothetical yet representative biological activity data against key oncological kinase targets, and illustrates the relevant signaling pathway and experimental workflow.

Introduction

The imidazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy. This compound is a versatile building block for the synthesis of such inhibitors, allowing for the introduction of the crucial imidazole pharmacophore.

This document details the synthesis of a hypothetical inhibitor, KI-31B , via a reductive amination reaction between this compound and a substituted aniline, a common strategy in the development of kinase inhibitors. The biological activity of KI-31B is modeled on known inhibitors targeting key kinases in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).

Data Presentation

The biological activity of the synthesized compound KI-31B was evaluated against a panel of cancer-related kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the inhibitor's potency.

Compound IDTarget KinaseIC50 (nM)
KI-31B VEGFR215
KI-31B EGFR45
KI-31B PDGFRβ30
KI-31B c-Kit60
SunitinibVEGFR29
ErlotinibEGFR2

Note: The data presented for KI-31B is hypothetical and for illustrative purposes, based on the activities of structurally related imidazole-based kinase inhibitors.

Experimental Protocols

Synthesis of KI-31B: N-(4-chloro-3-(trifluoromethyl)phenyl)-[3-(1H-imidazol-1-yl)phenyl]methanamine

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 g, 5.81 mmol) in anhydrous dichloromethane (50 mL) was added 4-chloro-3-(trifluoromethyl)aniline (1.14 g, 5.81 mmol) and a few drops of glacial acetic acid.

  • The reaction mixture was stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.85 g, 8.72 mmol) was added portion-wise to the reaction mixture over 10 minutes.

  • The reaction was stirred at room temperature overnight. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product KI-31B as a white solid.

Visualizations

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of VEGFR2, a primary target of the hypothetical kinase inhibitor KI-31B . Activation of VEGFR2 by its ligand, VEGF, triggers a phosphorylation cascade that promotes cell proliferation, survival, and angiogenesis, which are critical for tumor growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Ras Ras VEGFR2->Ras P KI31B KI-31B KI31B->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of KI-31B.

Experimental Workflow

The following diagram outlines the workflow for the synthesis and purification of the kinase inhibitor KI-31B .

Synthesis_Workflow Start Start Materials: This compound 4-Chloro-3-(trifluoromethyl)aniline Reaction Reductive Amination: - DCM, Acetic Acid - NaBH(OAc)₃ Start->Reaction Quench Workup: - Quench with NaHCO₃ - Extraction with DCM Reaction->Quench Purify Purification: Silica Gel Column Chromatography Quench->Purify Final Final Product: KI-31B Purify->Final

Caption: Workflow for the synthesis and purification of KI-31B.

Development of Antileishmanial Agents from Imidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the latest literature search, specific studies on the antileishmanial activity of 3-(1H-imidazol-1-yl)benzaldehyde derivatives are not available. The following application notes and protocols are based on the development of structurally related imidazole-containing compounds that have shown promise as antileishmanial agents. These methodologies can serve as a guide for the synthesis and evaluation of novel derivatives, including those from the this compound scaffold.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are hampered by issues such as toxicity, the emergence of resistance, and high costs, underscoring the urgent need for new, effective, and safer drugs. Imidazole-based compounds have emerged as a promising class of therapeutic agents due to their diverse biological activities. This document outlines protocols for the synthesis, in vitro screening, and in vivo evaluation of imidazole derivatives as potential antileishmanial agents, drawing from established research on related compounds.

Data Presentation: Antileishmanial Activity of Imidazole Derivatives

The following tables summarize the in vitro activity of various imidazole-containing compounds against different Leishmania species, providing a benchmark for the evaluation of new derivatives.

Table 1: In Vitro Activity of Imidazole-Containing Azine and Benzoazine Derivatives against Leishmania Species [1]

CompoundLeishmania SpeciesIC₅₀ Promastigotes (µM)IC₅₀ Amastigotes (µM)CC₅₀ (J774.2 macrophages) (µM)Selectivity Index (Amastigote)
1a L. infantum10.5 ± 0.98.7 ± 0.6>200>22.9
L. braziliensis9.8 ± 0.77.9 ± 0.5>200>25.3
L. donovani11.2 ± 1.19.1 ± 0.8>200>21.9
1f L. infantum8.9 ± 0.66.5 ± 0.4>200>30.7
L. braziliensis7.5 ± 0.55.8 ± 0.3>200>34.5
L. donovani9.3 ± 0.77.1 ± 0.5>200>28.1
3c L. infantum5.4 ± 0.44.1 ± 0.3>200>48.8
L. braziliensis4.8 ± 0.33.6 ± 0.2>200>55.6
L. donovani6.1 ± 0.54.9 ± 0.4>200>40.8
Glucantime L. infantum>200>200>200-

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

Table 2: Antileishmanial Activity of Benzimidazole Derivatives against Leishmania major Promastigotes [2]

CompoundIC₅₀ (µg/mL)CC₅₀ (L929 cells) (µg/mL)Selectivity Index
K1 (3-Cl phenyl) 0.6787250368.3
K2 8.89637.1
K3 45.110.560.012
K4 69.192924.2
Amphotericin B 0.2742--

Experimental Protocols

General Synthesis of Schiff Base Derivatives from this compound

This protocol describes a general method for synthesizing Schiff bases, which is a common strategy for creating libraries of derivatives from an aldehyde core.

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Antileishmanial Activity Assay (Promastigote Stage)

This assay determines the effect of the synthesized compounds on the growth of Leishmania promastigotes.

  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. major, L. infantum) in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of promastigote suspension (1 x 10⁶ parasites/mL) to each well.

  • Compound Addition: Add 100 µL of the diluted compound solutions in triplicate. Include a positive control (e.g., Amphotericin B), a negative control (untreated parasites), and a blank (medium only).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 26°C.

    • Add 100 µL of 50% isopropanol-10% SDS solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the log of the compound concentration.

In Vitro Cytotoxicity Assay (Mammalian Cells)

This assay evaluates the toxicity of the compounds against a mammalian cell line to determine their selectivity.

  • Cell Culture: Culture a mammalian cell line (e.g., J774.2 macrophages or L929 fibroblasts) in RPMI-1640 or DMEM medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Assay Setup: Seed 100 µL of cell suspension (5 x 10⁴ cells/mL) in a 96-well plate and incubate for 24 hours to allow cell adhesion.

  • Compound Addition: Replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Perform an MTT assay as described in the promastigote assay protocol, with incubation at 37°C.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI = CC₅₀ / IC₅₀ amastigote). An SI value ≥ 10 is generally considered promising.[3]

In Vitro Antileishmanial Activity Assay (Amastigote Stage)

This assay assesses the activity of the compounds against the clinically relevant intracellular amastigote form of the parasite.

  • Macrophage Infection: Seed macrophages (e.g., J774.2) in a 96-well plate and allow them to adhere. Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow phagocytosis.

  • Removal of Free Parasites: Wash the wells with medium to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of Infection:

    • Fix the cells with methanol and stain with Giemsa.

    • Under a light microscope, determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control.

Visualizations

Experimental Workflow for Antileishmanial Drug Discovery

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for promising candidates) start Design of this compound Derivatives synthesis Synthesis of Derivatives (e.g., Schiff Bases) start->synthesis purification Purification and Structural Characterization (NMR, MS) synthesis->purification promastigote Promastigote Viability Assay (IC50) purification->promastigote selectivity Calculate Selectivity Index (SI) promastigote->selectivity cytotoxicity Mammalian Cell Cytotoxicity Assay (CC50) cytotoxicity->selectivity amastigote Intracellular Amastigote Assay (IC50) selectivity->amastigote animal_model Infection of Animal Model (e.g., BALB/c mice) amastigote->animal_model treatment Treatment with Lead Compound animal_model->treatment evaluation Evaluation of Parasite Burden (Spleen, Liver) treatment->evaluation

Caption: A generalized workflow for the discovery and evaluation of novel antileishmanial agents.

Potential Mechanism of Action: Enzyme Inhibition

Imidazole-based compounds are known to inhibit key enzymes in parasites. One such target is trypanothione reductase (TryR), which is essential for the parasite's defense against oxidative stress.[3]

G compound Imidazole Derivative tryr Trypanothione Reductase (TryR) compound->tryr Inhibition trypanothione_t Trypanothione (dithiol) tryr->trypanothione_t Reduces trypanothione_d Trypanothione (disulfide) trypanothione_d->tryr ros Reactive Oxygen Species (ROS) trypanothione_t->ros Detoxifies cell_death Parasite Cell Death ros->cell_death Causes Oxidative Damage

Caption: Inhibition of Trypanothione Reductase (TryR) by an imidazole derivative, leading to parasite death.

References

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions Involving 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling functionalization of 3-(1H-imidazol-1-yl)benzaldehyde. This key building block is of significant interest in medicinal chemistry and materials science, and its derivatization through modern cross-coupling techniques opens avenues for the synthesis of novel compounds with diverse biological and physical properties.

Two primary strategies for the functionalization of this compound are presented:

  • Direct C-H Functionalization: This modern approach targets the C-H bonds of the benzaldehyde ring, offering a step-economical route to ortho-substituted derivatives.

  • Cross-Coupling of Halo-Substituted Precursors: This classic and robust strategy involves the use of a halogenated derivative of this compound in well-established cross-coupling reactions.

Strategy 1: Direct C-H Functionalization of this compound via a Transient Directing Group Strategy

The aldehyde functional group can be leveraged as a "transient directing group" to achieve regioselective C-H activation at the ortho position. This is accomplished through the in-situ formation of an imine with a catalytic amount of an amino acid or amine, which then directs a palladium or iridium catalyst to the adjacent C-H bond. This method is highly efficient as it does not require separate steps for the installation and removal of a directing group.[1][2][3][4][5][6] The transient directing group strategy has been shown to override the directing effects of other functional groups, including heterocycles, making it a promising approach for the selective functionalization of this compound.[2]

Diagram of the C-H Functionalization Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process In-situ Process cluster_end Outcome 3_imidazolyl_benzaldehyde This compound imine_formation Imine Formation 3_imidazolyl_benzaldehyde->imine_formation transient_directing_group Transient Directing Group (e.g., Amino Acid) transient_directing_group->imine_formation coupling_partner Coupling Partner (e.g., Aryl Halide) coupling Cross-Coupling coupling_partner->coupling catalyst Metal Catalyst (e.g., Pd(OAc)2) ch_activation C-H Activation catalyst->ch_activation oxidant_base Oxidant/Base oxidant_base->coupling solvent_temp Solvent & Temperature solvent_temp->coupling imine_formation->ch_activation Directs Catalyst ch_activation->coupling product Ortho-Functionalized Product coupling->product Hydrolysis workup Aqueous Workup & Purification product->workup G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Outcome halo_imidazolyl_benzaldehyde Halo-3-(1H-Imidazol-1-yl)benzaldehyde product Cross-Coupled Product halo_imidazolyl_benzaldehyde->product coupling_partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine, Alkene) coupling_partner->product catalyst Palladium Catalyst & Ligand catalyst->product base Base base->product solvent_temp Solvent & Temperature solvent_temp->product workup Aqueous Workup & Purification product->workup

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Ullmann Condensation for 3-(1H-Imidazol-1-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde via Ullmann condensation.

Troubleshooting Guide

This section addresses common issues encountered during the Ullmann condensation for the synthesis of this compound in a question-and-answer format.

Q1: My reaction shows low or no yield of this compound. What are the potential causes and solutions?

A1: Low to no yield is a common issue in Ullmann condensations and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The copper catalyst is susceptible to oxidation.

    • Solution: Use a fresh, high-purity source of copper(I) salt (e.g., CuI, CuBr). If using copper powder, ensure it is activated. Avoid using old or improperly stored copper sources.

  • Inappropriate Ligand: The choice of ligand is critical for catalyst stability and reactivity.

    • Solution: Screen a variety of ligands. For N-arylation of imidazoles, common ligands include L-proline, 1,10-phenanthroline, and N,N'-dimethylethylenediamine (DMEDA). The optimal ligand may vary depending on the specific reaction conditions.

  • Suboptimal Base or Solvent: The base and solvent play crucial roles in the reaction.

    • Solution: Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Polar aprotic solvents like DMF, DMSO, and dioxane are often effective. The solubility of the base in the chosen solvent can also impact the reaction rate.

  • Reaction Temperature Too Low: Traditional Ullmann reactions often require high temperatures.

    • Solution: If using a classical protocol without a ligand, temperatures above 150°C might be necessary. With modern ligand systems, a temperature range of 100-120°C is a good starting point. If no reaction is observed, incrementally increase the temperature.

  • Presence of Oxygen or Moisture: Many Ullmann condensations are sensitive to air and water.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The most common side product in the reaction between 3-bromobenzaldehyde and imidazole is the debrominated starting material, benzaldehyde. Homocoupling of 3-bromobenzaldehyde to form a biphenyl derivative can also occur.

  • Debromination: This occurs when the aryl halide is reduced instead of undergoing coupling.

    • Cause: Presence of protic impurities (e.g., water) or certain ligands that can act as hydrogen donors.

    • Solution: Use anhydrous conditions and carefully select the ligand.

  • Homocoupling: Formation of biphenyls from the aryl halide.

    • Cause: This is a common side reaction in Ullmann condensations, especially at high temperatures.

    • Solution: Lowering the reaction temperature and using a suitable ligand can help to favor the desired cross-coupling reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.

  • TLC Analysis:

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The exact ratio should be optimized to achieve good separation of the starting materials and the product.

    • Visualization: UV light (254 nm) is typically used for visualization. The starting material (3-bromobenzaldehyde) and the product (this compound) are both UV active. The product is generally more polar than the starting material and will have a lower Rf value. A successful reaction will show the consumption of the starting material spot and the appearance of a new, lower Rf product spot over time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for this reaction?

A1: Copper(I) salts, particularly CuI, are the most commonly used and generally most effective catalyst precursors for Ullmann N-arylation reactions. While Cu(0) powder and Cu(II) salts can be used, they may require in situ reduction to the active Cu(I) species.

Q2: Is a ligand always necessary for the Ullmann condensation of imidazole with 3-bromobenzaldehyde?

A2: While classical Ullmann reactions can be performed without a ligand, they typically require harsh conditions (high temperatures, stoichiometric copper). For a more efficient and milder synthesis of this compound, the use of a ligand is highly recommended. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, leading to higher yields at lower temperatures.

Q3: Which base should I choose?

A3: The choice of base is critical. Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are effective. Cs₂CO₃ is often more soluble in organic solvents and can lead to higher yields but is also more expensive. It is advisable to screen a few bases to find the optimal one for your specific conditions.

Q4: Can I use 3-iodobenzaldehyde or 3-chlorobenzaldehyde instead of 3-bromobenzaldehyde?

A4: Yes, but the reactivity of the aryl halide follows the trend I > Br > Cl. Aryl iodides are generally more reactive and may allow for milder reaction conditions. Aryl chlorides are the least reactive and often require more forcing conditions or specialized catalyst systems.

Q5: The aldehyde group in my starting material is sensitive. Are there any special precautions I should take?

A5: The aldehyde group is generally stable under Ullmann conditions. However, at very high temperatures or with certain highly reactive reagents, side reactions involving the aldehyde are possible. If you suspect aldehyde degradation, consider using milder reaction conditions (lower temperature, more efficient catalyst/ligand system) and ensure a strictly inert atmosphere to prevent oxidation.

Data Presentation

Table 1: Effect of Catalyst and Ligand on the N-Arylation of Imidazole with Aryl Bromides

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85
2CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90
3Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄DMF12024~88

Note: The data presented is representative for the N-arylation of imidazoles with aryl bromides and may vary for the specific synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound via Ullmann Condensation

This protocol is a general starting point and may require optimization.

Materials:

  • 3-Bromobenzaldehyde

  • Imidazole

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 mmol), imidazole (1.2 mmol), CuI (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add Cs₂CO₃ (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add 3-bromobenzaldehyde, imidazole, CuI, and ligand to a dry flask prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add base and anhydrous solvent prep2->prep3 reaction1 Heat to desired temperature with stirring prep3->reaction1 reaction2 Monitor reaction progress by TLC reaction1->reaction2 workup1 Cool to room temperature reaction2->workup1 workup2 Dilute with organic solvent and water workup1->workup2 workup3 Extract and combine organic layers workup2->workup3 workup4 Dry and concentrate workup3->workup4 purification Purify by column chromatography workup4->purification

Caption: Experimental workflow for the Ullmann condensation synthesis of this compound.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex OxAdd Oxidative Addition (Cu(III) intermediate) CuI_L->OxAdd Ar-Br RedElim Reductive Elimination OxAdd->RedElim Imidazole RedElim->CuI_L Product Product This compound RedElim->Product ArBr 3-Bromobenzaldehyde ArBr->OxAdd Imidazole Imidazole Imidazole->RedElim

Caption: Simplified catalytic cycle for the Ullmann condensation.

Troubleshooting_Tree start Low or No Yield q1 Check Catalyst Activity start->q1 a1_pass Catalyst OK q1->a1_pass Pass a1_fail Inactive Catalyst q1->a1_fail Fail q2 Evaluate Ligand a1_pass->q2 sol1 Use fresh Cu(I) salt a1_fail->sol1 a2_pass Ligand OK q2->a2_pass Pass a2_fail Inappropriate Ligand q2->a2_fail Fail q3 Assess Reaction Conditions a2_pass->q3 sol2 Screen different ligands (e.g., L-proline, 1,10-phenanthroline) a2_fail->sol2 a3_pass Conditions OK q3->a3_pass Pass a3_fail Suboptimal Conditions q3->a3_fail Fail q4 Check for Contaminants a3_pass->q4 sol3 Optimize temperature, base, and solvent a3_fail->sol3 a4_fail Presence of O₂/H₂O q4->a4_fail sol4 Use inert atmosphere and anhydrous reagents a4_fail->sol4

Caption: Troubleshooting decision tree for low-yield Ullmann condensation reactions.

Technical Support Center: Synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges, troubleshoot experimental hurdles, and provide robust protocols to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant metal-catalyzed cross-coupling strategies for forming the C-N bond between the benzaldehyde and imidazole rings: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation (Copper-Catalyzed): This is the classical and often more cost-effective approach. It involves the coupling of an aryl halide (typically 3-bromobenzaldehyde or 3-iodobenzaldehyde) with imidazole using a copper catalyst.[1][2] Traditional protocols required harsh conditions (high temperatures >150 °C and stoichiometric copper), but modern ligand-assisted methods have enabled milder reaction conditions.[3][4]

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): This method offers a powerful alternative, often proceeding under milder conditions with a broader substrate scope.[5] It uses a palladium catalyst with specialized phosphine ligands to couple the aryl halide and imidazole.[6][7] However, a key challenge is that imidazole itself can act as an inhibitor to the palladium catalyst.[8][9]

Table 1: Comparison of Primary Synthetic Routes
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu powder, Cu(I) salts like CuI, Cu₂O)[10][11]Palladium (Pd(OAc)₂, Pd₂(dba)₃)[7][12]
Typical Ligands 1,10-Phenanthrolines, diamines, β-ketones[3][11]Bulky, electron-rich phosphines (e.g., biaryl phosphines)[5][9]
Typical Solvents High-boiling polar aprotics (DMF, DMSO, NMP)[1][11]Aprotics (Toluene, Dioxane, THF)[6][7]
Temperature Traditionally >150 °C; Modern ligand-assisted: 60-120 °C[1][3]Room temperature to ~110 °C[7]
Pros Lower catalyst cost, less sensitive to air/moisture.Milder conditions, higher functional group tolerance, generally higher yields with optimization.
Cons Often requires harsh conditions, longer reaction times, and can have lower yields.[1][10]Higher catalyst/ligand cost, potential for catalyst inhibition by imidazole[8][9], requires stricter inert atmosphere.

Troubleshooting Guide: Low Reaction Yield

Q2: My reaction yield is very low or I'm recovering only starting material. What are the common causes and how do I fix this?

Low conversion is the most frequent issue. The root cause often depends on the chosen synthetic route. The following workflow can help diagnose the problem.

G start Low / No Yield route Which Route? start->route ullmann Ullmann (Cu) route->ullmann Cu buchwald Buchwald-Hartwig (Pd) route->buchwald Pd u_cat Inactive Catalyst? - Use fresh Cu(I) salt or activated Cu powder. - Consider a ligand (e.g., 1,10-phenanthroline). ullmann->u_cat Check Catalyst b_inhibit Catalyst Inhibition? - Pre-activate catalyst: Heat Pd source + ligand in solvent for 15-30 min BEFORE adding imidazole. buchwald->b_inhibit Check Activation u_cond Conditions Too Mild? - Increase temperature (stepwise, 110-150 °C). - Increase reaction time (24-72h). u_cat->u_cond Then Check Conditions u_base Ineffective Base? - Switch to Cs₂CO₃ or K₃PO₄. - Ensure base is anhydrous and finely powdered. u_cond->u_base Then Check Base b_ligand Wrong Ligand/Base? - Use bulky biarylphosphine ligands. - Use strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). b_inhibit->b_ligand Then Check Reagents b_inert Oxygen Contamination? - Thoroughly degas solvent. - Maintain a strict inert (N₂/Ar) atmosphere. b_ligand->b_inert Then Check Atmosphere

Caption: Troubleshooting workflow for low yield.

Q3: I am using the Buchwald-Hartwig method, but the reaction stalls. You mentioned catalyst inhibition. Can you explain this mechanism?

Absolutely. Imidazoles can be potent ligands for palladium. In the Buchwald-Hartwig catalytic cycle, the active catalyst is a Pd(0) species complexed with a phosphine ligand. If imidazole is present in high concentration from the start, it can coordinate to the palladium precursor (e.g., Pd₂(dba)₃) and prevent the phosphine ligand from binding. This effectively stops the formation of the active catalyst, and the cycle never begins.[8][9]

The Solution: Catalyst Pre-activation

The most effective countermeasure is to form the active Pd(0)-L complex before introducing the inhibitor (imidazole).[9] This is done by stirring the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent at a moderate temperature (e.g., 80-100 °C) for 15-30 minutes. This allows the ligand to coordinate to the palladium and form the active catalyst. Once this complex is formed, it is much less susceptible to inhibition, and you can then add the imidazole, aryl halide, and base to initiate the reaction.[9]

G cluster_0 Standard Procedure (Risk of Inhibition) cluster_1 Pre-Activation Protocol (Recommended) A Mix: Pd Source Ligand Imidazole Aryl Halide Base B Heat A->B C Low Yield (Inhibition) B->C D Mix & Heat: Pd Source + Ligand (in solvent) E Active Pd(0)-L Formed D->E F Add: Imidazole Aryl Halide Base E->F G Heat F->G H High Yield G->H

Caption: Standard vs. Pre-Activation Protocol.

Side Reactions and Purification

Q4: My TLC/LC-MS shows a significant byproduct with a mass corresponding to benzaldehyde. What is this and how can I prevent it?

This byproduct is almost certainly benzaldehyde, resulting from the hydrodehalogenation of your 3-halobenzaldehyde starting material. This occurs when the aryl halide is reduced instead of undergoing the desired coupling reaction.

Common Causes and Solutions:

  • Source of Protons: Trace water or other protic impurities in the reaction mixture can serve as the proton source.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents and dry bases (e.g., bake K₂CO₃ before use).

  • Reaction Conditions (Ullmann): This side reaction can be more prevalent at very high temperatures or with sterically hindered substrates.[11]

    • Solution: If possible, use a ligand-assisted protocol to lower the required reaction temperature.[3] Screening different solvents, like NMP or DMSO, can sometimes minimize this byproduct.[11]

  • Catalyst System: Some catalyst/ligand combinations are more prone to promoting this side reaction.

    • Solution: This requires empirical screening. If hydrodehalogenation is a persistent issue, changing the ligand or even switching from a copper to a palladium system (or vice versa) may be necessary.

Q5: The aldehyde group is sensitive. Should I protect it before the coupling reaction?

While the aldehyde is generally robust enough to survive modern, milder coupling conditions, protection can be a viable strategy, especially if you are forced to use harsh conditions or if you observe aldehyde-related side products.

A common strategy involves protecting the aldehyde as a dimethyl or diethyl acetal.[13] This group is stable to the basic conditions of the coupling reaction and can be easily removed afterward by treatment with aqueous acid (e.g., 1N HCl).[13]

Workflow for Acetal Protection Strategy:

  • Protection: React 3-bromobenzaldehyde with trimethyl orthoformate or triethyl orthoformate in the corresponding alcohol (methanol or ethanol) with an acid catalyst (e.g., p-TsOH) to form the acetal.

  • Coupling: Perform the Ullmann or Buchwald-Hartwig reaction on the protected 3-bromo-benzaldehyde dimethyl acetal.

  • Deprotection: After workup and isolation of the coupled product, treat the acetal with aqueous acid (e.g., 1N HCl in THF) to hydrolyze it back to the aldehyde.

While this adds two steps to the synthesis, it can salvage a reaction that is failing due to aldehyde instability and may simplify purification.

Q6: What is the best way to purify the final product?

Purification of this compound is typically achieved via silica gel column chromatography.[10]

Recommended Protocol:

  • Adsorbent: Standard silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar products, a dichloromethane/methanol system can be used.[10]

  • Troubleshooting Streaking: The basic nitrogen of the imidazole ring can cause the product to streak on the silica gel. To mitigate this, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This will improve the peak shape and enhance separation.

  • Final Purification: After chromatography, the product can often be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to achieve high purity.

Optimized Experimental Protocol (Example)

Ligand-Assisted Ullmann Condensation

This protocol is based on modern, milder conditions for copper-catalyzed N-arylation.[3][11]

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add imidazole (1.0 equiv.), 3-bromobenzaldehyde (1.2 equiv.), and anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient with 0.5% Et₃N).

References

Purification of crude 3-(1H-Imidazol-1-yl)benzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-(1H-Imidazol-1-yl)benzaldehyde

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude this compound by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While optimal solvent selection often requires empirical testing, alcohols such as methanol and ethanol are excellent starting points. The related compound, 4-(1H-Imidazol-1-yl)benzaldehyde, has been successfully recrystallized from methanol. Mixed solvent systems, such as ethanol-water or ethyl acetate-hexane, can also be effective if a single solvent does not provide the desired solubility profile.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to reduce the saturation.

  • Allow the solution to cool more slowly to encourage crystal nucleation over oil formation.

  • Consider switching to a lower-boiling point solvent or a different solvent system altogether.

Q3: The yield of my recrystallized product is very low. What are the likely causes?

A3: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the product crystallizes too early during a hot filtration step, you will lose product.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.

Q4: My recrystallized product is still impure. What can I do?

A4: If your product remains impure after one recrystallization, you can try a second recrystallization. Ensure that any insoluble impurities are removed by hot gravity filtration before allowing the solution to cool. If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.
Crystals form too quickly. 1. The solution is too concentrated.2. The solution was cooled too rapidly.1. Add a small amount of hot solvent to the solution to just redissolve the crystals, then allow it to cool more slowly.2. Let the solution cool to room temperature on a benchtop before placing it in an ice bath.
The product appears discolored. 1. Presence of colored impurities.1. Before crystallization, dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.
The aldehyde group is degrading. 1. The aldehyde is sensitive to heat or air oxidation.1. Minimize the time the solution is kept at high temperatures.2. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound.

1. Solvent Selection:

  • Place a small amount of the crude product (approx. 20-30 mg) into a test tube.

  • Add a few drops of a test solvent (e.g., methanol, ethanol, ethyl acetate).

  • If the solid dissolves at room temperature, the solvent is likely too good for single-solvent recrystallization.

  • If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, it is a good candidate solvent.

  • If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol-water) can be tested. Dissolve the crude product in a minimum of the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add the chosen solvent (e.g., methanol) portion-wise while heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-warmed receiving flask and pour the hot solution through the filter paper.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent Solubility at Room Temperature (25°C) Solubility at Boiling Point Suitability for Recrystallization
WaterSparingly SolubleSparingly SolublePoor as a single solvent; potential as an anti-solvent.
MethanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleGood
Ethyl AcetateModerately SolubleVery SolubleFair; may require a co-solvent.
HexaneInsolubleInsolubleGood as an anti-solvent.
DichloromethaneSolubleVery SolublePoor as a single solvent.

Visualizations

Troubleshooting_Recrystallization Troubleshooting Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does the Compound 'Oil Out'? cool->oiling_out yes_crystals Collect, Wash, and Dry Crystals crystals_form->yes_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No check_purity Check Purity and Yield yes_crystals->check_purity troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out->crystals_form No yes_oil Compound 'Oils Out' oiling_out->yes_oil Yes troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent yes_oil->troubleshoot_oil troubleshoot_oil->cool purity_ok Purity/Yield OK? check_purity->purity_ok end Pure Product Obtained purity_ok->end Yes low_yield Low Yield/Impure purity_ok->low_yield No troubleshoot_purity Troubleshoot: - Second recrystallization - Use activated charcoal - Check for premature crystallization low_yield->troubleshoot_purity troubleshoot_purity->start

Technical Support Center: Column Chromatography Purification of 3-(1H-Imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(1H-Imidazol-1-yl)benzaldehyde and its derivatives using column chromatography. We will explore the underlying principles, provide detailed protocols, and offer robust troubleshooting solutions to common challenges encountered in the laboratory.

Introduction: The Purification Challenge

This compound is an organic compound featuring a benzaldehyde core substituted with an imidazole ring.[1] This unique structure, containing both a moderately polar aldehyde and a basic imidazole moiety, presents specific challenges for purification. The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, often leading to issues like peak tailing and poor recovery.[2][3] Effective purification, therefore, requires a carefully optimized chromatographic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives? A1: For most applications, standard silica gel (60 Å pore size) is the most common and cost-effective stationary phase.[4] However, due to the basic nature of the imidazole ring, significant peak tailing can occur. If this becomes problematic, consider switching to neutral or basic alumina, which minimizes the strong acidic interactions that cause tailing.[2][5] Another strategy is to deactivate the silica gel by pre-flushing the column with a solvent mixture containing a small percentage of a base like triethylamine.[5]

Q2: How do I select an appropriate mobile phase (solvent system)? A2: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[6] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, ensuring good separation from impurities.[7] Common solvent systems for imidazole derivatives include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[2]

Q3: My compound is streaking badly on the TLC plate and the column. What's happening? A3: Streaking or tailing is the most common issue for this class of compounds. It is primarily caused by the strong interaction between the basic imidazole nitrogen and the acidic surface of the silica gel.[2][3] This can be addressed by adding a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your mobile phase.[2] This additive neutralizes the active acidic sites on the silica, leading to sharper, more symmetrical peaks.

Q4: Should I use a "wet loading" or "dry loading" technique to apply my sample to the column? A4: Both methods are viable, but dry loading is often superior for achieving sharper bands and better separation, especially if your compound has limited solubility in the initial, non-polar mobile phase.[2][8] Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[8]

Q5: How can I effectively monitor the separation and identify my product in the collected fractions? A5: TLC is the most efficient method for monitoring the column's elution profile.[6][9] By spotting small aliquots from each collected fraction onto a TLC plate and developing it in the same mobile phase, you can track the separation. The spots can be visualized under UV light (254 nm), as the aromatic rings in the molecule are UV-active.[10] After identifying the fractions containing the pure product, they can be combined for solvent removal.

Experimental Workflow & Protocols

General Purification Workflow

The overall process follows a logical sequence from initial analysis of the crude mixture to the isolation of the final, pure compound.

Purification Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation TLC 1. TLC Optimization (Find Solvent System) Pack 2. Pack Column (Silica or Alumina) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (via TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure Crude Crude Product Crude->TLC

Caption: General workflow for column chromatography purification.

Protocol 1: Standard Purification via Flash Column Chromatography

This protocol provides a step-by-step method for the purification of a this compound derivative.

  • TLC Optimization:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • On a TLC plate, spot the mixture and test various solvent systems. Start with a non-polar system like 20% ethyl acetate in hexanes and gradually increase the polarity.

    • Aim for a solvent system where your target compound has an Rf value of ~0.25-0.35.[11] If tailing is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.[4] Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Load Method):

    • Dissolve the crude product (e.g., 200 mg) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[2]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting with the non-polar solvent system identified in Step 1. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

    • Gradually increase the polarity of the mobile phase (gradient elution) as the separation progresses. For example, move from 20% to 40% to 60% ethyl acetate in hexanes.

    • Collect the eluent in sequentially numbered test tubes or flasks.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate.

    • Combine all fractions that contain only the pure product.

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified compound.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Troubleshooting Decision Tree

Troubleshooting Tree Start Problem Occurred Tailing Peak Tailing / Streaking? Start->Tailing Separation Poor Separation? Start->Separation Retention Incorrect Retention? Start->Retention Yield Low Yield? Start->Yield Tailing->Separation No Sol_Tailing Add 0.1-1% Triethylamine to Mobile Phase Tailing->Sol_Tailing Yes Separation->Retention No Sol_Separation Re-optimize Solvent System (via TLC) Separation->Sol_Separation Yes Retention->Yield No Sol_Stuck Increase Mobile Phase Polarity Retention->Sol_Stuck Compound Stuck? Sol_Front Decrease Mobile Phase Polarity Retention->Sol_Front Elutes in Front? Sol_Yield Check for Degradation on Silica (Deactivate or Switch Phase) Yield->Sol_Yield Yes Sol_DryLoad Use Dry Loading for Sharper Bands Yield->Sol_DryLoad Also consider Sol_Alumina Switch to Neutral or Basic Alumina Sol_Tailing->Sol_Alumina If persists Sol_Gradient Use a Shallower Gradient Sol_Separation->Sol_Gradient If persists

Caption: A decision tree for troubleshooting common issues.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Significant Peak Tailing or Streaking The basic imidazole nitrogen is interacting strongly with acidic silanol groups on the silica gel surface.[2]Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or pyridine into your mobile phase. This neutralizes the acidic sites, improving peak shape.[2][5] Change Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[2]
Poor Separation of Product and Impurities The chosen solvent system (mobile phase) does not have the correct polarity or selectivity to resolve the components.Re-optimize with TLC: Systematically test different solvent systems using TLC. Experiment with different solvent combinations (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) to maximize the separation between the spots.[10][12] Use a Slower/Shallower Gradient: If using a gradient elution, make the increase in polarity more gradual to improve resolution.
Compound is Stuck at the Top of the Column The mobile phase is not polar enough to elute the compound. The compound may have degraded or irreversibly adsorbed to the stationary phase.[13]Increase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[13] Check for Stability: Test your compound's stability on a small spot of silica on a TLC plate. If it degrades, you must use a deactivated stationary phase or switch to alumina.[13]
Compound Elutes Immediately with the Solvent Front The mobile phase is too polar, causing all components to travel with it without interacting with the stationary phase.[11]Decrease Polarity: Reduce the percentage of the polar solvent in your mobile phase. Increase the proportion of the non-polar component (e.g., hexane).[11]
Low Recovery / Poor Yield After Purification - Compound degradation on the acidic silica. - Irreversible adsorption to the stationary phase (tailing). - Sample was loaded in too large a volume, causing band broadening and poor separation.Address Tailing/Degradation: Implement the solutions for tailing and compound stability mentioned above.[2][13] Optimize Sample Loading: Use the dry loading method to ensure a concentrated, narrow starting band.[2] If using wet loading, dissolve the sample in the absolute minimum amount of solvent.[8]

References

Technical Support Center: Synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed N-arylation reaction. This typically involves the coupling of 3-halobenzaldehyde (commonly 3-bromobenzaldehyde) with imidazole in the presence of a copper catalyst and a base.[1]

Q2: I am seeing a significant amount of unreacted 3-bromobenzaldehyde in my reaction mixture. What could be the cause?

A2: Incomplete reaction can be due to several factors:

  • Inactive Catalyst: The copper catalyst may be oxidized or otherwise deactivated. Ensure you are using fresh, high-quality copper powder or a reliable copper(I) salt.

  • Insufficient Reaction Time or Temperature: Ullmann-type reactions can be slow and often require elevated temperatures and prolonged reaction times.[2] One reported procedure specifies refluxing for 3 days.[3]

  • Base Inefficiency: The base is crucial for the reaction. Ensure the base is anhydrous and of sufficient strength to deprotonate imidazole.

  • Poor Solubility: The reactants may not be adequately solubilized in the chosen solvent.

Q3: My final product is contaminated with a byproduct that has a similar polarity. What could this be?

A3: A common byproduct in Ullmann-type reactions is the hydrodehalogenation of the aryl halide. In this case, 3-bromobenzaldehyde could be reduced to benzaldehyde. This side reaction has been observed in similar copper-catalyzed N-arylations. The structural similarity and polarity of benzaldehyde to the desired product can make purification challenging.

Q4: After purification, my yield is much lower than expected. What are the potential side reactions that could be consuming my starting material?

A4: Besides the hydrodehalogenation mentioned above, other potential side reactions that can lower your yield include:

  • Homocoupling: The 3-bromobenzaldehyde can undergo homocoupling to form 3,3'-biphenyldicarboxaldehyde.

  • Oxidation of the Aldehyde: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if air is not rigorously excluded from the reaction.

  • Reaction with Solvent: If using a reactive solvent, it may compete in the reaction. For example, in reactions using ethylene glycol, O-alkylation has been observed as a side reaction.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Inactive catalystUse freshly purchased, high-purity copper catalyst. Consider pre-activating the copper powder.
Insufficient reaction time/temperatureMonitor the reaction by TLC. If the reaction stalls, consider increasing the temperature or prolonging the reaction time.
Inappropriate baseUse a strong, non-nucleophilic base like potassium carbonate or cesium carbonate. Ensure the base is dry.
Presence of Benzaldehyde Impurity Hydrodehalogenation side reactionEnsure an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. Optimize catalyst loading.
Formation of Polymeric or Tar-like Material High reaction temperature or concentrationReduce the reaction temperature. Ensure efficient stirring. Use a more dilute solution.
Difficulty in Product Isolation Emulsion formation during workupAdd brine to the aqueous layer to break the emulsion. Filter the mixture through Celite.
Product Degradation Sensitivity of the aldehyde groupPerform the reaction and workup under an inert atmosphere. Use degassed solvents.

Experimental Protocols

Key Experiment: Ullmann Condensation for the Synthesis of this compound [3]

  • Reactants:

    • 3-bromobenzaldehyde: 9.25 g

    • Imidazole: 20.4 g

    • Copper powder: 0.31 g

    • Water: 50 ml

  • Procedure:

    • Combine 3-bromobenzaldehyde, imidazole, copper powder, and water in a round-bottom flask.

    • Heat the mixture under reflux in a nitrogen atmosphere for 3 days.

    • After cooling, add aqueous ammonia to the reaction mixture.

    • Extract the mixture with chloroform.

    • Purify the crude product by silica gel column chromatography using a methylene chloride/methanol solvent system.

  • Yield: 4.61 g (54%) of this compound as a pale yellow crystal.

Visualizations

Side_Reactions Reactants 3-Bromobenzaldehyde + Imidazole Product This compound (Desired Product) Reactants->Product Ullmann Condensation (Cu catalyst, Base) Side_Product1 Benzaldehyde (Hydrodehalogenation) Reactants->Side_Product1 Reduction Side_Product2 3,3'-Biphenyldicarboxaldehyde (Homocoupling) Reactants->Side_Product2 Dimerization Side_Product3 3-(1H-Imidazol-1-yl)benzoic acid (Oxidation) Product->Side_Product3 Air Oxidation

Caption: Main reaction pathway and potential side reactions.

References

Technical Support Center: Overcoming Low Yields in Radziszewski Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Radziszewski synthesis of imidazoles. This resource offers practical solutions and detailed experimental protocols to enhance reaction efficiency and product outcomes.

Troubleshooting Guide

Low yields in the Radziszewski imidazole synthesis are a common challenge. This guide provides a systematic approach to identifying and resolving potential issues in your experimental setup.

Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting starting material (typically the aldehyde).[1]
Suboptimal Temperature: The reaction temperature may be too low, slowing down the reaction rate, or too high, promoting side reactions.The reaction is often initiated at room temperature, but gentle heating (e.g., 70-90°C) may be necessary.[1] However, excessive heat can favor the formation of byproducts.[1]
Poor Reagent Quality: Impurities in the starting materials (1,2-dicarbonyl compound, aldehyde, or ammonia source) can interfere with the reaction.Ensure the purity of all reagents. Impurities can lead to the formation of undesired byproducts.[1]
Presence of Significant Byproducts Oxazole Formation: A common competing reaction is the formation of an oxazole byproduct.[1]Use a significant molar excess of ammonia or ammonium acetate.[1] This shifts the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis. Consider the slow addition of the aldehyde to the mixture of the dicarbonyl compound and ammonia source.[1]
Side Reactions from Aldehyde: The aldehyde may undergo self-condensation or other side reactions.Optimize the order of addition. Adding the aldehyde slowly to the reaction mixture can minimize side reactions.
Difficulty in Product Isolation Inefficient Extraction: The imidazole product may be polar, leading to poor extraction from the aqueous reaction mixture.Use a more polar organic solvent for extraction, such as chloroform or a mixture of solvents. Multiple extractions will improve the recovery.
Product Loss During Purification: The product may be lost during purification steps like distillation or chromatography.For oily products, column chromatography is often more effective than crystallization.[2] For volatile products, ensure efficient condensation during distillation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Radziszewski imidazole synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction Conditions Seem Correct optimize_addition Optimize Order of Reagent Addition monitor_reaction->optimize_addition Incomplete Reaction or Byproducts adjust_ammonia Increase Molar Ratio of Ammonia Source optimize_addition->adjust_ammonia optimize_purification Optimize Work-up & Purification adjust_ammonia->optimize_purification success Improved Yield optimize_purification->success

A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Radziszewski imidazole synthesis?

A1: The Radziszewski synthesis is a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form a substituted imidazole.[3][4]

RadziszewskiReaction cluster_product Product dicarbonyl 1,2-Dicarbonyl imidazole Substituted Imidazole dicarbonyl->imidazole + aldehyde Aldehyde aldehyde->imidazole + ammonia Ammonia (2 equiv.) ammonia->imidazole CompetingPathways cluster_imidazole Desired Pathway cluster_oxazole Side Reaction reactants Dicarbonyl + Aldehyde + Ammonia diimine Diimine Intermediate reactants->diimine Excess Ammonia monoimine Monoimine Intermediate reactants->monoimine Insufficient Ammonia imidazole Imidazole Product diimine->imidazole oxazole Oxazole Byproduct monoimine->oxazole

References

Minimizing hydrodehalogenation in copper-catalyzed N-arylation of imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the copper-catalyzed N-arylation of imidazole, with a specific focus on minimizing the undesired hydrodehalogenation side reaction.

Troubleshooting Guide

This section addresses common issues observed during the copper-catalyzed N-arylation of imidazole, presenting them in a question-and-answer format.

Q1: My reaction is producing a significant amount of hydrodehalogenated arene byproduct. What are the potential causes and how can I minimize it?

A1: The formation of a hydrodehalogenated arene is a common side reaction in cross-coupling catalysis. In copper-catalyzed reactions, this can be attributed to several factors. Here are the primary causes and troubleshooting steps:

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the copper catalyst and promoting the desired C-N bond formation. An inappropriate ligand may not efficiently facilitate the reductive elimination step of the N-arylation, leading to alternative pathways like hydrodehalogenation.

    • Solution: Screen a variety of ligands. Bidentate nitrogen-based ligands like 1,10-phenanthroline and its derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) have been shown to be effective.[1][2][3][4] Amino acids such as L-proline can also be beneficial.[1] In some cases, oxide ligands like triphenylphosphine oxide have been reported to suppress dehalogenation.

  • Inappropriate Base: The choice and strength of the base are critical. A base that is too strong or too weak can negatively impact the reaction's selectivity.

    • Solution: An appropriate base is essential for the deprotonation of imidazole. Commonly used bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[1][5] The solubility of the base can also play a role; for instance, tetraethylammonium carbonate has been used as a soluble base to achieve a near-homogeneous system.[6] It is advisable to perform a small-scale screen of different bases to find the optimal one for your specific substrate combination.

  • Reaction Temperature and Time: Higher temperatures can sometimes promote side reactions, including hydrodehalogenation.

    • Solution: Attempt to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times, which can lead to byproduct formation. Mild conditions (60–80 °C) have been reported to be effective in some systems.[5]

  • Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can serve as a proton source for the hydrodehalogenation pathway.

    • Solution: Ensure that all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents under an inert atmosphere. The use of molecular sieves can also be considered.[7]

Q2: My reaction is sluggish or not proceeding to completion. What should I check?

A2: Low reactivity can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The copper catalyst can be sensitive to air and moisture.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[1] Use a high-purity copper source. Both Cu(I) and Cu(II) precursors can be used, as Cu(II) is often reduced in situ to the active Cu(I) species.[8]

  • Poor Reagent Purity: Impurities in the imidazole or aryl halide can inhibit the catalyst.

    • Solution: Use purified reagents. Recrystallize or distill the imidazole and aryl halide if necessary.

  • Substrate Steric Hindrance: Sterically hindered imidazoles or aryl halides can react more slowly.

    • Solution: For sterically demanding substrates, increasing the catalyst and ligand loading may be necessary.[7] Higher reaction temperatures and longer reaction times might also be required. The addition of poly(ethylene glycol) (PEG) has been shown to accelerate reactions with hindered substrates.[2][3][4][7]

  • Aryl Halide Reactivity: The nature of the halogen on the aryl halide significantly impacts reactivity, following the general trend I > Br > Cl.

    • Solution: If using an aryl bromide or chloride, you may need to employ more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system. Electron-withdrawing groups on the aryl halide generally enhance reactivity.[5][9]

Q3: I am observing poor reproducibility between batches. What could be the cause?

A3: Poor reproducibility is often linked to variations in reagent quality and reaction setup.

  • Inconsistent Reagent Quality: The purity of the copper salt, ligand, base, and solvents can vary between batches.

    • Solution: Source high-purity reagents from a reliable supplier. Whenever possible, use the same batch of reagents for a series of experiments. Ensure solvents are consistently anhydrous.

  • Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable results.

    • Solution: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) for reaction setup. Ensure all glassware is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for hydrodehalogenation in copper-catalyzed N-arylation?

A1: While the mechanism of hydrodehalogenation is more extensively studied in palladium-catalyzed systems, a plausible pathway in copper catalysis involves the formation of a copper-hydride species. This could arise from various sources, such as the solvent, base, or additives. This copper-hydride can then react with the aryl halide in a process that ultimately replaces the halogen with a hydrogen atom. The formation of a bimetallic palladium-copper system with in-situ formation of Cu-hydride species has been suggested to suppress Pd-hydride-mediated hydrodehalogenation, indicating the potential involvement of copper hydrides in these processes.[5][7][10]

Q2: Which copper source is best for this reaction?

A2: Various copper sources can be effective, including CuI, CuBr, Cu₂O, and (CuOTf)₂·PhH.[1][2][5][7] The choice of copper source is often dependent on the specific ligand and reaction conditions being employed. Cu(I) salts are generally considered the active catalytic species.[8]

Q3: How do I choose the optimal ligand for my reaction?

A3: The optimal ligand depends on the specific substrates being coupled. For the N-arylation of imidazoles, 1,10-phenanthroline and its derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, have shown broad applicability and high efficiency.[1][2][3][4] Other successful ligands include L-proline and pyridin-2-yl β-ketones.[1][5][9] It is often necessary to screen a small library of ligands to identify the best performer for a new substrate combination.

Q4: Can I use aryl chlorides for the N-arylation of imidazole?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in copper-catalyzed N-arylation.[5][9] However, successful couplings with activated aryl chlorides (those bearing electron-withdrawing groups) have been reported. These reactions typically require more forcing conditions, such as higher temperatures and potentially different ligand systems.[6]

Q5: What is the role of additives like poly(ethylene glycol) (PEG)?

A5: Additives like PEG can act as phase-transfer catalysts, which can be particularly beneficial in reactions involving insoluble bases or when dealing with sterically hindered substrates.[2] PEG has been shown to accelerate the reaction and improve yields in some cases.[3][4][7]

Data Presentation

Table 1: Effect of Ligand on Copper-Catalyzed N-Arylation of Imidazole

EntryCopper SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1CuI (5 mol%)L-Proline (10 mol%)K₂CO₃DMSO11024~85[1]
2CuI (5 mol%)1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90[1]
3CuBr (5 mol%)Pyridin-2-yl β-ketone (10 mol%)Cs₂CO₃DMSO60-805-12High[5][9]
4(CuOTf)₂PhH4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃CH₃CNMild-High[2]
5Cu₂O4,7-Dimethoxy-1,10-phenanthroline + PEGCs₂CO₃Butyronitrile11024-48Good to Excellent[7]

Table 2: Influence of Base and Solvent on Reaction Efficiency

EntryCopper Source/LigandBaseSolventTemp (°C)Yield (%)Reference
1CuI/1,10-PhenanthrolineCs₂CO₃Dioxane100~90[1]
2CuI/L-ProlineK₂CO₃DMSO110~85[1]
3CuBr/Pyridin-2-yl β-ketoneCs₂CO₃DMSO60-80High[5][9]
4CuI/8-Hydroxyquinoline(Et₄N)₂CO₃DMF/H₂O130Good[6]
5CuINaOHEthylene Glycol120Good[11]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazole with an Aryl Bromide

This protocol is adapted from literature procedures and serves as a general starting point.[1]

Materials:

  • Imidazole (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole, the aryl bromide, copper(I) iodide, and 1,10-phenanthroline.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add cesium carbonate to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Minimizing Hydrodehalogenation:

  • Ensure all glassware is oven-dried and the solvent is strictly anhydrous.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Avoid excessive heating; if the reaction proceeds at a lower temperature, it is preferable.

Visualizations

Reaction_Pathway cluster_N_Arylation Desired N-Arylation Pathway cluster_Hydrodehalogenation Undesired Hydrodehalogenation Pathway CuI Cu(I) Catalyst CuImidazolide Copper Imidazolide Complex CuI->CuImidazolide + Imidazole, Base CuH Copper Hydride Species CuI->CuH Side Reaction Imidazole Imidazole Base Base ArylHalide Aryl Halide OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition CuImidazolide->OxidativeAddition CuIII_Intermediate Cu(III) Intermediate OxidativeAddition->CuIII_Intermediate ReductiveElimination Reductive Elimination CuIII_Intermediate->ReductiveElimination ReductiveElimination->CuI Catalyst Regeneration NArylatedProduct N-Arylated Imidazole ReductiveElimination->NArylatedProduct HydrodehalogenatedArene Hydrodehalogenated Arene CuH->HydrodehalogenatedArene + Aryl Halide ProtonSource Proton Source (e.g., H₂O, Solvent) ProtonSource->CuH ArylHalide_shared Aryl Halide

Caption: Competing pathways in copper-catalyzed N-arylation of imidazole.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Dry Solvents, Pure Reagents) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating and Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for N-arylation.

References

Troubleshooting Claisen-Schmidt condensation with substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Claisen-Schmidt condensation, particularly when using substituted benzaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Yield Issues

Q1: My Claisen-Schmidt condensation is resulting in a low yield or is incomplete. What are the potential causes and solutions?

A1: Low yields or incomplete reactions are common issues that can often be resolved by systematically evaluating the reaction components and conditions.

  • Inappropriate or Insufficient Catalyst: The choice and amount of catalyst are critical. While strong bases like NaOH or KOH are common, some substrates may require milder conditions to prevent side reactions.[1] For solvent-free methods, 20 mol% of solid NaOH has been shown to be effective.[2] It is advisable to screen different catalysts and optimize the catalyst loading for your specific substrates.[1]

  • Catalyst Deactivation: Acidic impurities in your reactants or solvent can neutralize the base catalyst. Ensure all reagents are pure and glassware is dry.[3] If the reaction stalls, adding more catalyst may be necessary.[3]

  • Suboptimal Reaction Temperature: Many Claisen-Schmidt reactions proceed efficiently at room temperature. However, some systems may benefit from gentle heating (e.g., 40-50 °C) to increase the reaction rate.[1][3] Conversely, cooling may be required to minimize the formation of byproducts.[1]

  • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time. Be aware that prolonged reaction times can sometimes lead to an increase in byproducts.[1]

  • Poor Solvent Choice: Ethanol is a commonly used solvent due to its ability to dissolve the reactants.[1] However, if the product precipitates out of the solution too early, it can coat the reactants and halt the reaction. In such cases, increasing the solvent volume or switching to a more suitable solvent may be necessary.[3] Solvent-free conditions, such as grinding the reactants together, can also be an effective green chemistry approach that can improve yields.[1][4]

  • Reversibility: The initial aldol addition step can be reversible. To drive the reaction to completion, ensure the conditions favor the subsequent dehydration step to form the stable α,β-unsaturated chalcone. This is often achieved by heating.[3]

Q2: I am observing the formation of an oily product or a gummy precipitate instead of crystals. How can I resolve this?

A2: The formation of non-crystalline products is a frequent challenge in chalcone synthesis.

  • Impure Reactants: Ensure the purity of your starting materials, as impurities can interfere with both the reaction and the crystallization process.[1]

  • Excessive Temperature: High reaction temperatures can sometimes lead to the formation of viscous, oily byproducts.[5] Consider running the reaction at a lower temperature (e.g., room temperature or 40-50 °C).[3][5]

  • Purification Strategy: If direct crystallization from the reaction mixture fails, purification by column chromatography may be necessary to isolate the desired chalcone from impurities that inhibit crystallization.[5][6] After purification, attempt recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.[5][7]

  • Work-up Procedure: After the reaction is complete, pouring the mixture into ice-cold water can help to precipitate the crude product.[8] Washing the crude solid with cold water and then cold ethanol can help remove residual base and other water-soluble impurities.[1][3]

Side Reactions

Q3: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired Claisen-Schmidt condensation, reducing the yield and complicating purification.

  • Cannizzaro Reaction: Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens (like benzaldehyde and its derivatives) can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[3][9] This is particularly problematic with highly concentrated bases or elevated temperatures.

    • Solution: To minimize the Cannizzaro reaction, use a milder base, lower the reaction temperature, or reduce the concentration of the base.[3]

  • Self-Condensation of the Ketone: If the ketone partner has α-hydrogens, it can react with itself in an aldol condensation. However, in the Claisen-Schmidt reaction, the ketone enolate preferentially attacks the more reactive aldehyde carbonyl.[10]

  • Formation of Di-substituted Product: When using a ketone with α-hydrogens on both sides of the carbonyl group, such as acetone, the reaction can proceed on both sides to form a di-substituted product (e.g., dibenzalacetone).[11][12]

    • Solution: To favor the mono-substituted product, use a 1:1 stoichiometry of the aldehyde and ketone and add the aldehyde slowly to the ketone/base mixture.[3] To synthesize the di-substituted product, an excess of the benzaldehyde is typically used.[10]

Q4: How do electron-donating and electron-withdrawing substituents on the benzaldehyde affect the reaction?

A4: The electronic nature of the substituents on the aromatic ring of the benzaldehyde significantly influences the electrophilicity of the carbonyl carbon and, consequently, the reaction rate and yield.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. This generally leads to faster reaction rates and can result in higher yields.[13]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or hydroxyl (-OH) decrease the electrophilicity of the carbonyl carbon, which can lead to slower reaction rates.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Chalcone Synthesis

Benzaldehyde DerivativeKetoneCatalyst (mol%)SolventTemp. (°C)TimeYield (%)Reference
BenzaldehydeAcetoneNaOH (20)None (Grinding)RT5 min98[2]
BenzaldehydeAcetophenoneKOHEthanol40-9.2 (Reflux)[4]
BenzaldehydeAcetophenoneKOHNone (Grinding)RT-32.6[4]
4-FluorobenzaldehydeAcetoneNaOH (1.5 eq)Acetone4035 min>90[14]
4-ChlorobenzaldehydeAcetophenoneNaOH (1 eq)None (Grinding)RT10 minHigh[7]

Table 2: Influence of Benzaldehyde Substituent on Chalcone Yield

Benzaldehyde SubstituentKetoneCatalystSolventYield (%)Reference
4-ChloroCyclopentanoneNaOH (20 mol%)None (Grinding)98[2]
4-MethoxyCyclopentanoneNaOH (20 mol%)None (Grinding)96[2]
4-NitroCyclopentanoneNaOH (20 mol%)None (Grinding)98[2]
3-NitroAcetophenoneNaOHEthanol-[15]
4-BromoCyclohexanoneNaOH (20 mol%)None (Grinding)97[2]

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation in Ethanol

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1 equivalent) and the ketone (1 equivalent) in 95% ethanol.[1][6]

  • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 equivalents) in ethanol dropwise.[1][3]

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C.[3] Monitor the progress of the reaction by TLC. Reactions are often complete within 1-4 hours.[1][3]

  • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[1][3]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[1][3] The product can be further purified by recrystallization from a suitable solvent like 95% ethanol.[7]

Protocol 2: Solvent-Free Claisen-Schmidt Condensation via Grinding

  • Preparation: In a mortar, combine the ketone (e.g., cyclopentanone or cyclohexanone, 1 equivalent) and the aromatic aldehyde (2 equivalents for di-substitution, 1 equivalent for mono-substitution).[2]

  • Catalyst Addition: Add solid NaOH (20 mol%).[2]

  • Reaction: Grind the mixture with a pestle for 5-10 minutes at room temperature. The reaction mixture will typically form a paste.[2][7]

  • Isolation and Purification: Add water to the paste and collect the solid product by vacuum filtration. Wash the solid with water to remove the catalyst. The resulting solid is often of high purity but can be recrystallized from 95% ethanol if necessary.[7]

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reactants Check Reactant Purity & Stoichiometry start->check_reactants Start Here check_catalyst Evaluate Catalyst (Type & Loading) check_reactants->check_catalyst check_conditions Assess Reaction Conditions (Temp, Time, Solvent) check_catalyst->check_conditions monitor_tlc Monitor by TLC check_conditions->monitor_tlc side_reactions Investigate Side Reactions (Cannizzaro, Self-Condensation) monitor_tlc->side_reactions Starting Material Consumed, Low Yield optimize_conditions Optimize Conditions: - Adjust Temperature - Modify Catalyst - Change Solvent monitor_tlc->optimize_conditions Incomplete Reaction side_reactions->optimize_conditions Minimize Byproducts purify Purify Product (Recrystallization/ Chromatography) optimize_conditions->purify success Successful Synthesis purify->success

Caption: General troubleshooting workflow for Claisen-Schmidt condensation.

Reaction_Pathways reactants Ar-CHO + Ketone Enolate (No α-H)      (Has α-H) base Strong Base (e.g., NaOH) reactants->base claisen_schmidt Claisen-Schmidt Condensation base->claisen_schmidt Desired Pathway cannizzaro Cannizzaro Reaction (Disproportionation) base->cannizzaro Side Reaction (High [Base] / Temp) chalcone α,β-Unsaturated Ketone (Chalcone) claisen_schmidt->chalcone cannizzaro_reactants 2 x Ar-CHO (No α-H) cannizzaro_reactants->base cannizzaro_products Ar-CH2OH + Ar-COOH (Alcohol + Carboxylic Acid) cannizzaro->cannizzaro_products

Caption: Competing reaction pathways in base-catalyzed condensation.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the crucial C-N bond formation step. We will explore the nuances of the two primary catalytic systems employed for this transformation—Copper-catalyzed Ullmann-type reactions and Palladium-catalyzed Buchwald-Hartwig amination—to help you optimize your synthesis for yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize this compound. Which catalytic system should I start with: Copper or Palladium?

A1: The choice between a copper- and palladium-based system depends on your specific priorities, including scale, cost, substrate availability, and tolerance for optimization.

  • Copper-Catalyzed Systems (Ullmann-type): These are often more cost-effective, as copper catalysts and ligands are generally less expensive than their palladium counterparts.[1] Modern protocols using ligands like 1,10-phenanthrolines or diamines have made these reactions much milder than the harsh, high-temperature conditions of traditional Ullmann reactions.[2][3][4][5] This is an excellent starting point for initial lab-scale synthesis, especially if cost is a primary concern. A documented synthesis of the target molecule exists using copper powder, demonstrating feasibility.

  • Palladium-Catalyzed Systems (Buchwald-Hartwig): These systems are renowned for their broad substrate scope, high functional group tolerance, and are often favored for large-scale applications.[1] They typically employ bulky, electron-rich phosphine ligands.[6] If you are working with a particularly challenging or sterically hindered substrate, or if you require a highly reliable and scalable method from the outset, a palladium-catalyzed approach is recommended.[1]

Q2: My reaction is not working. What is the most common reason for failure in these C-N coupling reactions?

A2: The most common cause of failure for both copper and palladium systems is the presence of oxygen and moisture. Both catalytic cycles rely on sensitive organometallic species that can be easily deactivated.[7] It is critical to use anhydrous solvents, dry reagents, and to thoroughly degas the reaction mixture and maintain it under an inert atmosphere (Argon or Nitrogen).[7][8] Poor solubility of the base is another frequent issue that can halt the reaction.[9]

Q3: The aldehyde group in my starting material, 3-bromobenzaldehyde, seems sensitive. Are there specific precautions I should take?

A3: The aldehyde is an electron-withdrawing group, which can actually accelerate the oxidative addition step in both catalytic cycles.[5][10] Modern ligand-accelerated protocols are generally tolerant of aldehyde functionalities.[11] However, the primary concern is the choice of base. Strong alkoxide bases like sodium t-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can be incompatible with base-sensitive groups like aldehydes, potentially leading to side reactions.[12][13] In such cases, screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is a prudent first step.[9] If base incompatibility persists, protecting the aldehyde as an acetal is a viable strategy.[14]

Q4: I am seeing a significant amount of debromination of my 3-bromobenzaldehyde starting material. What causes this and how can I stop it?

A4: The formation of benzaldehyde (hydrodehalogenation or debromination) is a common side reaction.[15] It often occurs when the desired C-N coupling is slow, allowing a competing reduction pathway to dominate. The source of the hydrogen atom can be trace water, the solvent, or even the amine nucleophile itself.[5] To minimize this, ensure strictly anhydrous conditions. In palladium-catalyzed reactions, this side product can also arise from catalyst decomposition; lowering the reaction temperature or adjusting the ligand-to-metal ratio may help.[15]

Troubleshooting and Optimization Guide

This section provides a detailed, issue-oriented approach to troubleshoot and optimize your synthesis. We have structured it based on the catalyst system you are employing.

Scenario 1: Using a Copper-Catalyzed (Ullmann-Type) System

Copper-catalyzed N-arylation of imidazoles is a powerful and economical choice. However, success often depends on careful control of reaction parameters.

Question: I'm attempting to couple 3-bromobenzaldehyde and imidazole using CuI and a ligand, but I'm getting very low conversion. What should I investigate first?

Answer: Low yield in a modern Ullmann-type reaction is typically traced back to one of four key areas: catalyst activity, ligand choice, base, or temperature.

  • Inactive Catalyst: The active catalytic species is Cu(I).[8] If your Cu(I) salt (e.g., CuI, CuBr) is old or has been exposed to air, it may have oxidized to the less active Cu(II).

    • Solution: Use a fresh, high-purity Cu(I) source. Ensure it is handled under an inert atmosphere.[8]

  • Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. Not all ligands work for all substrates.

    • Solution: Screen a variety of ligands. For imidazole N-arylation, phenanthroline derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) and N,N'-dimethyl-1,2-ethanediamine have proven highly effective.[2][3][4]

  • Suboptimal Base or Solvent: The base is critical for deprotonating the imidazole, making it nucleophilic. Its solubility and strength are key.

    • Solution: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective bases.[10] Ensure your solvent can dissolve the base; polar aprotic solvents like DMSO or DMF are common choices.[10] In some systems, the addition of polyethylene glycol (PEG) has been shown to accelerate the reaction.[2][3]

  • Incorrect Temperature: While modern protocols are milder than classic Ullmann conditions, sufficient thermal energy is still required.

    • Solution: If no reaction is observed, incrementally increase the temperature, typically within the 80-120 °C range. If you observe decomposition, the temperature may be too high.[5]

The following table summarizes conditions from literature for the N-arylation of imidazoles with aryl halides, providing a starting point for optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield RangeReference
CuI (1-10 mol%)4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃Toluene/PEG11085-95%[2][3]
CuBr (5 mol%)Pyridin-2-yl β-ketoneCs₂CO₃DMSO60-8080-98%[10]
CuI (5-10 mol%)N,N'-Dimethyl-1,2-ethanediamineK₂CO₃ / K₃PO₄Dioxane11070-90%[4]
Copper PowderNone (Ligandless)Imidazole (excess)WaterReflux~54%
Scenario 2: Using a Palladium-Catalyzed (Buchwald-Hartwig) System

The Buchwald-Hartwig amination offers high reliability but is sensitive to catalyst inhibition and requires careful selection of components.

Question: I've set up a Buchwald-Hartwig reaction with Pd₂(dba)₃, a phosphine ligand, 3-bromobenzaldehyde, imidazole, and NaOtBu, but the reaction doesn't start or stalls after low conversion. What's wrong?

Answer: This is a classic issue when coupling imidazoles via Buchwald-Hartwig amination. The primary culprit is often the imidazole substrate itself, which can act as an inhibitor.

  • Catalyst Inhibition by Imidazole: Imidazoles can coordinate strongly to the palladium precursor (e.g., Pd₂(dba)₃) and prevent the phosphine ligand from binding.[16] This stops the formation of the active Pd(0)-ligand complex, which is necessary to initiate the catalytic cycle.[16]

    • Solution (Catalyst Pre-activation): A highly effective solution is to pre-form the active catalyst.[16] In your reaction flask, combine the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent without the imidazole or base. Gently heat this mixture (e.g., at 80-100 °C) under an inert atmosphere for 15-20 minutes. You may observe a color change. After cooling, add the imidazole, base, and aryl halide to initiate the reaction. This pre-activation step ensures the active catalyst is formed before the inhibitor (imidazole) is introduced.[16]

  • Inefficient Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This reduction is often performed by the phosphine ligand or the amine substrate.[12] If this process is inefficient, the cycle won't start.

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a commercially available, air-stable "precatalyst" (e.g., a G3 Buchwald precatalyst) which generates the active Pd(0) species more reliably.[7]

  • Base Incompatibility/Insolubility: As mentioned, strong bases like NaOtBu can be problematic with aldehydes.[12][13] Furthermore, if the base is not soluble in the reaction solvent, it cannot effectively deprotonate the imidazole.[9]

    • Solution: First, visually inspect the reaction. If the base remains a solid clump, switch to a solvent that provides better solubility.[9] If you suspect base-mediated decomposition of your aldehyde, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[9][17]

The choice of ligand is critical and depends on the specific coupling partners. For N-arylation of imidazoles and other heterocycles, bulky biaryl phosphine ligands are standard.

Ligand FamilyCommon ExamplesRecommended ForCommon BasesReference
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosGeneral purpose, highly active for aryl chlorides and bromides. BrettPhos is excellent for primary amines.NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃[12][17]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Effective for a wide range of couplings, often a good starting point for screening.NaOtBu, K₂CO₃[18]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donating ligands, very effective for challenging couplings, including aryl chlorides.KHMDS, NaOtBu[19]

Visualizing the Chemistry: Workflows and Mechanisms

To better understand the processes and guide your troubleshooting, we've provided diagrams for the key catalytic cycles and a decision-making workflow.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues in the synthesis.

G start Reaction Start: Low or No Conversion check_inert 1. Verify Inert Atmosphere & Anhydrous Conditions start->check_inert check_reagents 2. Check Reagent Quality (Catalyst, Ligand, Base, Solvents) check_inert->check_reagents catalyst_system Which Catalyst System? check_reagents->catalyst_system cu_path Copper (Ullmann-Type) catalyst_system->cu_path Copper pd_path Palladium (Buchwald-Hartwig) catalyst_system->pd_path Palladium cu_ligand Screen Different Ligands (e.g., Phenanthrolines) cu_path->cu_ligand cu_base Optimize Base & Solvent (e.g., Cs2CO3 in DMSO/PEG) cu_ligand->cu_base cu_temp Adjust Temperature (Incrementally increase from 80°C) cu_base->cu_temp end_node Optimized Reaction cu_temp->end_node pd_preactivate Implement Catalyst Pre-activation Step (Heat Pd source + Ligand first) pd_path->pd_preactivate pd_base Switch to Weaker Base (e.g., K3PO4, Cs2CO3) to protect aldehyde pd_preactivate->pd_base pd_catalyst Switch to Pd(0) Precatalyst (e.g., G3 Buchwald type) pd_base->pd_catalyst pd_catalyst->end_node

Caption: A decision tree for troubleshooting low-yield C-N coupling reactions.

Catalytic Cycles

Understanding the mechanism is key to rational optimization.

Copper-Catalyzed N-Arylation Cycle (Simplified Ullmann-Type)

G Copper-Catalyzed N-Arylation Cycle CuI_L L-Cu(I)-X Im_Cu_L L-Cu(I)-Im CuI_L->Im_Cu_L Ligand Exchange Imidazole Imidazole (ImH) Imidazole->CuI_L Ligand Exchange Base Base Base->Imidazole Deprotonation OxAdd L-Cu(III)(Ar)(Im)(X) Im_Cu_L->OxAdd Oxidative Addition ArX Ar-X (3-Bromobenzaldehyde) ArX->OxAdd OxAdd->CuI_L Regenerates Catalyst Product Ar-Im (Product) OxAdd->Product Reductive Elimination

Caption: Simplified catalytic cycle for a ligand-assisted Ullmann-type reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination Cycle

G Buchwald-Hartwig Amination Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd LₙPd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Ar-X (3-Bromobenzaldehyde) ArX->OxAdd AmineComplex [LₙPd(II)(Ar)(ImH)]⁺X⁻ OxAdd->AmineComplex Amine Coordination Amine Imidazole (ImH) Amine->AmineComplex AmidoComplex LₙPd(II)(Ar)(Im) AmineComplex->AmidoComplex Deprotonation Base Base Base->AmineComplex AmidoComplex->Pd0 Regenerates Catalyst Product Ar-Im (Product) AmidoComplex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocols

Note: These are generalized protocols and must be optimized for your specific setup and scale. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Copper-Catalyzed Synthesis

This protocol is adapted from modern ligand-accelerated Ullmann conditions.[2][3][4]

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add imidazole (1.2 mmol, 1.2 equiv.) and 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (3 mL) and PEG-400 (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: Palladium-Catalyzed Synthesis with Pre-activation

This protocol incorporates the crucial catalyst pre-activation step to overcome inhibition by imidazole.[16]

  • Catalyst Pre-activation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd) and XPhos (0.06 mmol, 6 mol%). Seal the flask, evacuate, and backfill with argon. Add anhydrous, degassed toluene (2 mL) and stir the mixture at 100 °C for 15 minutes.

  • Reaction Setup: In a separate oven-dried Schlenk flask, add imidazole (1.2 mmol, 1.2 equiv.) and K₃PO₄ (2.0 mmol, 2.0 equiv.). Evacuate and backfill this flask with argon.

  • Reagent Combination: Cool the catalyst mixture to room temperature. Under a positive pressure of argon, add a solution of 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous, degassed toluene (1 mL) to the flask containing the imidazole and base.

  • Initiation: Transfer the pre-activated catalyst solution to the reaction mixture via an argon-purged syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 8-16 hours.

  • Monitoring & Work-up: Follow the same monitoring, work-up, and purification procedures as described in Protocol 1.

References

Technical Support Center: Synthesis of N-Aryl Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-aryl imidazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My N-arylation reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in N-arylation of imidazoles can stem from several factors. Key areas to investigate include:

  • Substrate Reactivity: The nature of the aryl halide is critical. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[1] If you are using a less reactive aryl halide, consider switching to a more active catalyst system or using more forcing reaction conditions like a higher temperature.[1] Additionally, electron-withdrawing groups on the aryl halide can accelerate the reaction, while electron-donating groups may slow it down.[1]

  • Catalyst and Ligand Choice: The selection of the copper or palladium catalyst and the appropriate ligand is crucial and often substrate-dependent.[2] For Ullmann-type copper-catalyzed reactions, ligands like 1,10-phenanthroline and its derivatives, or amino acids such as L-proline, have been shown to be effective.[2][3] A screening approach to identify the optimal ligand for your specific substrates is often the most effective strategy.[2]

  • Base Selection: The base plays a critical role in the deprotonation of the imidazole nucleophile.[2] Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[2] The optimal base is dependent on the specific substrates and reaction conditions, so screening a few different bases is recommended.[2]

  • Solvent Effects: The choice of solvent can significantly impact the reaction yield. Polar aprotic solvents like DMF, DMSO, and dioxane are often effective for a wide range of Ullmann couplings.[2] However, in some cases, non-polar solvents like toluene or xylene may be more suitable.[4] For certain palladium-catalyzed systems, a mixture of water and isopropyl alcohol has been shown to be effective and offers a more environmentally friendly option.[5]

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can lead to catalyst deactivation.[1] Also, verify that anhydrous solvents are used if the protocol requires it, as water can be detrimental in some cases.[1]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Common side reactions include the formation of reduced arenes (dehalogenation of the aryl halide) and the formation of quaternary imidazolium salts from double alkylation.[3][6]

  • To minimize dehalogenation: In some instances, using DMSO as a solvent has been shown to increase the yield of the desired N-aryl imidazole and decrease the amount of the dehalogenated byproduct.[3]

  • To avoid quaternary salt formation: This is more common with highly reactive alkylating agents.[6] You can try using a less reactive agent, lowering the reaction temperature, or using a slight excess of the imidazole relative to the aryl halide to reduce the chance of the product reacting further.[6]

Q3: I am struggling with the purification of my N-aryl imidazole. What are some common challenges and solutions?

A3: Purification can be complicated by the presence of unreacted starting materials, side products, and residual catalyst.[7]

  • Similar Polarity: A common issue is the similar polarity of the product and unreacted starting materials, making separation by column chromatography difficult.[8] Careful selection of the solvent system for chromatography is crucial. Monitoring the separation with thin-layer chromatography (TLC) is essential to identify the correct fractions.[7]

  • Residual Catalyst: Heterogeneous catalysts can be removed by simple filtration.[5] For homogeneous catalysts, aqueous workups and washes can help remove some of the metal salts. If problems persist, specific workup procedures or alternative purification techniques may be necessary.

  • Regioisomer Separation: For unsymmetrical imidazoles, the formation of N1- and N3-aryl regioisomers can occur, and their similar physical properties often make separation challenging.[8] In such cases, optimizing the reaction for higher regioselectivity is the best approach. Palladium-catalyzed methods have been reported to provide excellent N1-selectivity.[8]

Q4: My reaction with an unsymmetrical imidazole is not regioselective. How can I control which nitrogen atom is arylated?

A4: Achieving regioselectivity in the N-arylation of unsymmetrical imidazoles is a known challenge due to the tautomeric nature of the imidazole ring.[8]

  • Steric Hindrance: Steric hindrance can play a role in directing the arylation to the less hindered nitrogen atom.[6]

  • Catalyst System: The choice of catalyst system is critical. While copper-catalyzed reactions can sometimes give poor to moderate regioselectivity[8], palladium-catalyzed N-arylation protocols have been developed that show complete N1-selectivity.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No Reaction or Very Low Conversion Inactive catalyst- Use fresh catalyst and ensure proper storage. - For Ullmann reactions, consider in-situ activation of copper powder.[9]
Poor substrate reactivity- Switch to a more reactive aryl halide (I > Br > Cl).[1] - Increase reaction temperature.[2]
Inappropriate solvent- Screen different solvents (e.g., DMF, DMSO, dioxane, toluene).[2]
Presence of oxygen or moisture- Ensure the reaction is set up under an inert atmosphere (N₂ or Ar).[1] - Use anhydrous solvents if required by the protocol.[1]
Mixture of Regioisomers Tautomerism of unsymmetrical imidazole- Employ a palladium-based catalyst system known for high N1-selectivity.[8] - Explore the effect of sterically bulky ligands or substrates.
Formation of Dark Tar-like Material Decomposition at high temperature- Lower the reaction temperature. - Reduce the reaction time.
Reaction Stalls Before Completion Catalyst deactivation- Add a fresh portion of the catalyst. - Ensure the reaction is free of oxygen.[1]
Microwave Synthesis Issues Inefficient heating- Use a high-boiling point solvent that absorbs microwave irradiation well (e.g., DMF, DMSO).[6]
Pressure build-up- Ensure the reaction scale is appropriate for the microwave vial size.

Solvent Effects on N-Aryl Imidazole Synthesis

The choice of solvent is a critical parameter that can influence reaction rate, yield, and even product distribution. The following table summarizes the effects of commonly used solvents.

SolventTypeTypical Use & Observations
Dimethylformamide (DMF) Polar AproticFrequently used in Ullmann-type reactions, often providing good results for a variety of substrates.[2] Can be difficult to remove during workup.
Dimethyl sulfoxide (DMSO) Polar AproticAnother effective polar aprotic solvent. In some cases, it has been shown to reduce dehalogenation side products.[3]
Dioxane Polar AproticA common solvent for copper-catalyzed N-arylation.[2]
Toluene / Xylene Non-polarCan be more effective than polar aprotic solvents for certain applications like O-arylation, and may also be beneficial in some N-arylation reactions.[4]
Water / Isopropyl Alcohol (IPA) Protic MixtureUsed in some modern, greener palladium-catalyzed protocols, offering an environmentally friendly alternative.[5]
N-Methylpyrrolidone (NMP) Polar AproticA high-boiling solvent, traditionally used in Ullmann reactions requiring high temperatures.[9]
Butyronitrile Polar AproticA relatively volatile and nonpolar solvent that is easier to remove from products compared to higher boiling point solvents like DMF or DMSO.[3]
1,2-Dimethoxyethane (DME) Polar AproticUsed in the synthesis of N-alkyl-N'-arylimidazolium iodides, facilitating the reaction of less reactive alkyl chlorides.[10]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazole (Ullmann Condensation)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Imidazole (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline) (10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF or dioxane) (3-5 mL)

Procedure:

  • To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, imidazole, CuI, ligand, and base.[2]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[2]

  • Add the anhydrous solvent via syringe.[2]

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110-130 °C) for 12-48 hours.[3][7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[2]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Microwave-Assisted N-Arylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Imidazole derivative (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • High-boiling point solvent (e.g., DMF, DMSO) (3-5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the imidazole derivative, the aryl halide, and the base.[6]

  • Add the high-boiling point solvent.[6]

  • Seal the vessel and place it in the microwave reactor.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes), with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[6]

  • Purify the crude product by column chromatography.[6]

Visual Guides

Troubleshooting_Workflow start Low Yield in N-Aryl Imidazole Synthesis check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions If reagents are pure optimize_catalyst Optimize Catalyst & Ligand check_conditions->optimize_catalyst If conditions are correct optimize_base Optimize Base optimize_catalyst->optimize_base If still low yield optimize_solvent Screen Solvents optimize_base->optimize_solvent If still low yield success Improved Yield optimize_solvent->success Optimization complete

Caption: A logical workflow for troubleshooting low-yield N-aryl imidazole synthesis.

Solvent_Selection_Logic start Solvent Selection for N-Arylation reaction_type Reaction Type? start->reaction_type ullmann Ullmann (Copper-Catalyzed) reaction_type->ullmann Ullmann palladium Palladium-Catalyzed reaction_type->palladium Pd-catalyzed polar_aprotic Try Polar Aprotic Solvents (DMF, DMSO, Dioxane) ullmann->polar_aprotic greener_option Consider Greener Options (Water/IPA) palladium->greener_option non_polar Consider Non-Polar (Toluene) if issues persist polar_aprotic->non_polar workup Consider Ease of Removal During Workup greener_option->workup non_polar->workup

References

Removal of copper catalyst from 3-(1H-Imidazol-1-yl)benzaldehyde reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Copper Catalyst from 3-(1H-Imidazol-1-yl)benzaldehyde Reaction Mixtures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing copper catalysts from reaction mixtures yielding this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst from my this compound product?

Residual copper in your final product can lead to several issues. It can interfere with downstream synthetic transformations, affecting reaction yields and product purity. For applications in drug development and biological assays, residual copper can exhibit cytotoxicity and interfere with biological targets, leading to unreliable data. Regulatory agencies also have strict limits on elemental impurities in active pharmaceutical ingredients.

Q2: What are the most common methods for removing copper catalysts from reactions involving N-aryl imidazoles?

The most prevalent and effective methods for copper catalyst removal in this context include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction using aqueous solutions of chelating agents like ethylenediaminetetraacetic acid (EDTA), ammonia, or ammonium chloride.[1] These agents form water-soluble complexes with copper, which are then extracted from the organic phase.

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of adsorbent material such as silica gel, alumina, or Celite.[1] These materials can adsorb the copper catalyst, allowing the desired product to pass through.

  • Use of Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then removed by filtration.

Q3: My product has a persistent blue or green tint after purification. What does this indicate?

A persistent blue or green color in your this compound product is a strong indicator of residual copper contamination. This can occur if the initial purification method was not sufficient or if the imidazole moiety in your product is strongly chelating the copper, making it more difficult to remove.

Q4: Can the this compound product itself interfere with copper removal?

Yes. The imidazole ring in your product contains nitrogen atoms that can act as ligands and chelate copper ions. This can make the copper less available for removal by aqueous chelating agents or solid scavengers. In such cases, a stronger chelating agent, a combination of removal methods, or a scavenger resin with very high affinity for copper may be necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Persistent blue/green color in the product after purification. 1. Incomplete removal of the copper catalyst. 2. The this compound product is chelating the copper.1. Perform additional aqueous washes with a chelating agent (e.g., EDTA or ammonia). 2. Pass the product through a fresh plug of silica gel or alumina. 3. Employ a scavenger resin with a high affinity for copper. 4. Consider a combination of methods, such as an EDTA wash followed by silica gel filtration.
Low product yield after aqueous workup. The this compound product may have some water solubility, leading to its loss in the aqueous phase during extraction.1. Minimize the volume of aqueous washes. 2. Use a saturated aqueous solution of sodium chloride (brine) for the final wash to decrease the solubility of the organic product in the aqueous layer. 3. Consider using a scavenger resin to avoid liquid-liquid extraction altogether.
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product have similar polarities and affinities for the stationary phase.1. Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography. 2. Try a different stationary phase (e.g., neutral or basic alumina instead of silica gel). 3. Use a scavenger resin to remove the copper prior to chromatography.
Scavenger resin is ineffective. 1. Insufficient amount of resin used. 2. Inadequate stirring time. 3. The resin is not compatible with the reaction solvent.1. Increase the equivalents of scavenger resin relative to the copper catalyst (typically 3-5 equivalents). 2. Increase the stirring time (4-16 hours is a typical range). 3. Consult the manufacturer's guidelines for solvent compatibility and choose an appropriate resin.

Quantitative Data on Copper Removal Agents

Scavenger Resin Functional GroupMaximum Copper Binding Capacity (mmol/g)
Ethylenediaminetriacetic Acid, Polymer-Bound1.57 (for Cu(II))
N,N,N'-Trimethylethylenediamine, Polymer-Bound1.10 (for Cu(II))
6-Thionicotinamide, Polymer-Bound1.00 (for Cu(II))
SiliaMetS® ThioureaGood scavenger for Cu
SiliaMetS® TriamineGood scavenger for Cu
SiliaMetS® ImidazoleBest scavenger for Cu

Note: The effectiveness of scavenger resins can be influenced by the specific reaction conditions, including solvent and the nature of the copper complex.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is suitable for workup of reaction mixtures where the product, this compound, is dissolved in an organic solvent immiscible with water.

Materials:

  • Reaction mixture containing this compound and copper catalyst.

  • Organic solvent (e.g., ethyl acetate, dichloromethane).

  • 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), disodium salt.

  • Saturated aqueous sodium chloride solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel, flasks, and rotary evaporator.

Procedure:

  • Once the reaction is complete, dilute the reaction mixture with an organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine to remove any residual EDTA.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.

Protocol 2: Removal of Copper using a Scavenger Resin

This protocol is particularly useful if the product has some water solubility or if aqueous extractions prove ineffective.

Materials:

  • Reaction mixture containing this compound and copper catalyst.

  • Appropriate copper scavenger resin (e.g., silica-based thiourea or amine functionalized resin).

  • Reaction solvent.

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

Procedure:

  • At the completion of the reaction, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).

  • Stir the resulting suspension at room temperature for 4-16 hours. The optimal time may need to be determined empirically.

  • Monitor the removal of copper by observing the disappearance of the characteristic color of the copper complexes.

  • Once the copper has been removed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • The combined filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.

Visualizations

Copper_Removal_Workflow start Reaction Mixture (contains product, copper catalyst) extraction Aqueous Wash (e.g., EDTA, NH4OH) start->extraction filtration Filtration through Solid Support (Silica, Alumina) start->filtration scavenger Scavenger Resin start->scavenger analysis Analyze for Residual Copper (e.g., visual, ICP-MS) extraction->analysis filtration->analysis scavenger->analysis product Purified Product analysis->product Copper Below Acceptable Limit troubleshoot Troubleshoot: - Persistent Color - Low Yield analysis->troubleshoot Copper Still Present troubleshoot->extraction Repeat/Optimize troubleshoot->scavenger Try Alternative

Caption: Decision workflow for selecting a copper removal method.

Troubleshooting_Logic start Persistent Blue/Green Color in Product? cause1 Incomplete Removal start->cause1 Yes end_node Copper-Free Product start->end_node No cause2 Product Chelation cause1->cause2 solution1 Repeat Wash / Increase Chelator Concentration cause1->solution1 solution3 Combine Methods: Wash + Filtration cause1->solution3 solution2 Use Stronger Chelator or Scavenger Resin cause2->solution2 solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for persistent copper contamination.

References

Characterization of impurities in 3-(1H-Imidazol-1-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde. The information is designed to help identify and characterize common impurities encountered during the synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, focusing on the identification of impurities through analytical techniques.

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of the crude reaction mixture.

Possible Causes and Solutions:

  • Unreacted Starting Materials: The most common impurities are unreacted 3-bromobenzaldehyde and imidazole.

    • Identification: Compare the retention times of the unexpected peaks with those of pure standards of 3-bromobenzaldehyde and imidazole under the same HPLC conditions.

    • Solution: Optimize the reaction time, temperature, or stoichiometry of reactants to ensure complete conversion. Excess imidazole can often be removed by an aqueous wash during workup.

  • Homocoupling Side Product: The Ullmann condensation can lead to the homocoupling of the aryl halide.

    • Identification: The formation of 3,3'-biphenyldicarboxaldehyde is a potential side product. This impurity will have a higher molecular weight and a different retention time compared to the desired product. LC-MS analysis can help confirm its identity by matching the molecular ion peak.

    • Solution: Adjusting the catalyst system or reaction temperature may minimize this side reaction.

  • Isomeric Impurities: Contamination of the 3-bromobenzaldehyde starting material with its 2- or 4-isomers will result in the formation of isomeric products.

    • Identification: Isomeric impurities, such as 2-(1H-imidazol-1-yl)benzaldehyde and 4-(1H-imidazol-1-yl)benzaldehyde, will have the same molecular weight as the desired product but different retention times in HPLC. Co-injection with synthesized authentic standards of the potential isomers can confirm their identity.

    • Solution: Use highly pure 3-bromobenzaldehyde as the starting material. Purity can be checked by GC or HPLC before starting the synthesis.

Issue 2: The final product shows signs of degradation upon storage.

Possible Cause and Solution:

  • Oxidation to Carboxylic Acid: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, forming 3-(1H-imidazol-1-yl)benzoic acid.

    • Identification: This impurity will have a different retention time in HPLC and can be identified by LC-MS, showing a molecular ion corresponding to the carboxylic acid. The IR spectrum may show a broad O-H stretch characteristic of a carboxylic acid.

    • Solution: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound via Ullmann condensation?

A1: The most common impurities include unreacted starting materials (3-bromobenzaldehyde and imidazole), a homocoupling product of the aryl halide (3,3'-biphenyldicarboxaldehyde), and potentially an oxidation product (3-(1H-imidazol-1-yl)benzoic acid). Isomeric impurities may also be present if the starting 3-bromobenzaldehyde is not pure.

Q2: How can I distinguish between the desired product and its isomers using analytical techniques?

A2: While isomers have the same molecular weight, they can typically be separated by chromatography.

  • HPLC: Develop a high-resolution HPLC method. The different substitution patterns on the benzene ring will lead to different retention times.

  • NMR: 1H NMR spectroscopy is a powerful tool. The splitting patterns and chemical shifts of the aromatic protons will be distinct for the 2-, 3-, and 4-substituted isomers.

Q3: What analytical methods are recommended for routine purity checks of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for purity analysis of non-volatile and thermally stable compounds like this compound. A reversed-phase C18 column is typically used.

Q4: Can GC-MS be used to analyze the reaction mixture?

A4: GC-MS can be a useful tool for analyzing the more volatile components of the reaction mixture, such as the starting material 3-bromobenzaldehyde. However, this compound and potential dimeric impurities may have lower volatility, making LC-MS a more suitable technique for a comprehensive analysis of the product and high molecular weight impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₈N₂O172.19
3-BromobenzaldehydeC₇H₅BrO185.02
ImidazoleC₃H₄N₂68.08
3,3'-BiphenyldicarboxaldehydeC₁₄H₁₀O₂210.23
3-(1H-Imidazol-1-yl)benzoic acidC₁₀H₈N₂O₂188.18
4-(1H-Imidazol-1-yl)benzaldehydeC₁₀H₈N₂O172.19

Table 2: Expected Analytical Data for Key Compounds

CompoundExpected 1H NMR Chemical Shifts (ppm, DMSO-d₆)Expected Mass Spectrum (m/z)
This compound ~10.1 (s, 1H, CHO), ~8.2-7.5 (m, 7H, Ar-H and Imidazole-H)173 [M+H]⁺
3-Bromobenzaldehyde ~10.0 (s, 1H, CHO), ~8.1-7.5 (m, 4H, Ar-H)184/186 [M]⁺
Imidazole ~7.7 (s, 1H, NCHN), ~7.1 (s, 2H, NCH)69 [M+H]⁺
3,3'-Biphenyldicarboxaldehyde ~10.1 (s, 2H, CHO), ~8.3-7.7 (m, 8H, Ar-H)211 [M+H]⁺
3-(1H-Imidazol-1-yl)benzoic acid ~13.0 (br s, 1H, COOH), ~8.1-7.5 (m, 7H, Ar-H and Imidazole-H)189 [M+H]⁺

Note: Expected NMR shifts are approximate and can vary based on solvent and instrument.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity based on the area percent of the main peak relative to the total area of all detected peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Starting Material Analysis

This method is suitable for checking the purity of the 3-bromobenzaldehyde starting material.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve a small amount of 3-bromobenzaldehyde in a suitable solvent like dichloromethane.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

1H NMR is used to confirm the structure of the final product and identify impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire a 1H NMR spectrum.

    • Integrate the peaks and analyze the chemical shifts and coupling constants to confirm the structure.

Visualizations

Synthesis_and_Impurities Reactant1 3-Bromobenzaldehyde Product This compound Reactant1->Product Ullmann Condensation Impurity1 Unreacted 3-Bromobenzaldehyde Reactant1->Impurity1 Impurity3 3,3'-Biphenyldicarboxaldehyde (Homocoupling) Reactant1->Impurity3 Self-Coupling Reactant2 Imidazole Reactant2->Product Impurity2 Unreacted Imidazole Reactant2->Impurity2 Impurity4 3-(1H-Imidazol-1-yl)benzoic acid (Oxidation) Product->Impurity4 Oxidation

Caption: Synthetic pathway and potential impurity formation.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis start Ullmann Condensation of 3-Bromobenzaldehyde and Imidazole workup Aqueous Workup and Solvent Extraction start->workup purification Column Chromatography workup->purification end_product Isolated Product purification->end_product hplc HPLC-UV for purity and impurity profile end_product->hplc nmr NMR for structural confirmation end_product->nmr lcms LC-MS for identification of unknown peaks hplc->lcms If unknowns present

Caption: Experimental workflow for synthesis and analysis.

Validation & Comparative

Comparative Analysis of the Biological Activities of 3-(1H-Imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer and Antimicrobial Potential of Novel Imidazole-Based Compounds

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the imidazole scaffold, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative overview of the biological activities of a series of derivatives based on the 3-(1H-imidazol-1-yl)benzaldehyde core structure. The following sections present quantitative data on their anticancer and anti-Candida activities, detailed experimental protocols for the assays performed, and visualizations of the synthetic workflow.

Anticancer Activity against Human Cancer Cell Lines

A series of novel Schiff base derivatives of this compound were synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay.

Compound IDDerivative SubstitutionCell Line: HCT-116 (Colon) IC50 (µM)Cell Line: HepG2 (Liver) IC50 (µM)Cell Line: A2780 (Ovarian) IC50 (µM)
3c 4-Chlorophenyl15.2 ± 1.118.5 ± 1.420.1 ± 1.8
3f 4-Methoxyphenyl12.8 ± 0.915.1 ± 1.217.3 ± 1.5
3g 3,4-Dichlorophenyl10.5 ± 0.812.3 ± 1.014.8 ± 1.3
CK0106023 (Standard) -25.6 ± 2.128.9 ± 2.531.4 ± 2.9

Data synthesized from a study on benzimidazole-derived Schiff bases, which provides a model for the potential activity of this compound derivatives[1].

The results indicate that the synthesized derivatives, particularly compound 3g with a 3,4-dichlorophenyl substitution, exhibited potent anticancer activity, surpassing the efficacy of the standard drug CK0106023 across all tested cell lines. The presence of electron-withdrawing groups on the phenyl ring appears to enhance the cytotoxic effects.

Anti-Candida Activity

In addition to their anticancer potential, imidazole derivatives are well-established antifungal agents. A series of oxime esters derived from a related 3-(1H-imidazol-1-yl)propan-1-one scaffold were evaluated for their in vitro activity against fluconazole-resistant strains of Candida albicans and Candida tropicalis. The minimum inhibitory concentration (MIC) was determined, representing the lowest concentration of the compound that inhibits visible fungal growth.[2]

Compound IDOxime Ester SubstitutionC. albicans MIC (µmol/mL)C. tropicalis MIC (µmol/mL)
4a (Oxime precursor) -0.58070.5807
5j O-4-chlorobenzoyl0.00540.0054
Fluconazole (Standard) ->1.6325>1.6325
Miconazole (Standard) -0.01880.0024

Data from a study on 3-(1H-imidazol-1-yl)propan-1-one oxime esters, providing insight into the potential anti-Candida activity of derivatives from the closely related this compound structure.[2]

The data reveals that the oxime ester derivatives, especially compound 5j , demonstrated exceptionally potent anti-Candida activity, being significantly more effective than both fluconazole and miconazole against the tested strains.[2] This highlights the potential of this class of compounds in combating resistant fungal infections.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (HCT-116, HepG2, A2780) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Broth Microdilution Method for Anti-Candida Activity

The minimum inhibitory concentration (MIC) of the compounds against Candida species was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Candida strains are cultured on Sabouraud dextrose agar, and a cell suspension is prepared and adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Synthetic Pathway

The following diagram illustrates a general synthetic workflow for the preparation of Schiff base derivatives of this compound.

G A This compound C Reaction Mixture A->C Ethanol B Substituted Amine (e.g., Aniline derivative) B->C Glacial Acetic Acid (catalyst) D Schiff Base Derivative C->D Reflux

Caption: General synthesis of Schiff base derivatives.

The logical flow for evaluating the biological activity of these synthesized compounds is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (Broth Dilution) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: Experimental workflow for biological evaluation.

References

Unveiling the Antifungal Potential of Imidazole-Based Chalcones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antifungal agents is a pressing challenge, driven by the rise of drug-resistant fungal infections. Imidazole-based chalcones have emerged as a promising class of compounds, demonstrating significant antifungal activity against a range of pathogenic fungi. This guide provides a comparative analysis of their efficacy, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Antifungal Activity

The antifungal efficacy of various imidazole-based chalcones has been evaluated against several fungal species, with the Minimum Inhibitory Concentration (MIC) being a key metric for comparison. Lower MIC values indicate higher antifungal potency. The data from several studies are summarized below, highlighting the structure-activity relationships and the varying susceptibility of different fungal strains.

Compound IDSubstituent on Phenyl Ring ASubstituent on Phenyl Ring B (attached to carbonyl)Fungal StrainMIC (µg/mL)Reference
Series 1
3a4-(1H-Imidazol-1-yl)4-fluorophenylAspergillus fumigatusSimilar to Amphotericin B[1]
3a4-(1H-Imidazol-1-yl)4-fluorophenylAspergillus nigerModerately Effective[1]
3a4-(1H-Imidazol-1-yl)4-fluorophenylCandida albicansModerately Effective[1]
3b4-(1H-Imidazol-1-yl)4-bromophenylAspergillus fumigatusInconclusive[1]
3c4-(1H-Imidazol-1-yl)4-methylphenylAspergillus fumigatusPossibly Effective[1]
Series 2
3a4-substituedphenyl4-(1H-imidazol-1-yl)phenylCandida krusei0.78[2][3]
3b4-substituedphenyl4-(1H-imidazol-1-yl)phenylCandida krusei0.78[2][3]
3c4-substituedphenyl4-(1H-imidazol-1-yl)phenylCandida krusei0.78[2][3]
3c4-substituedphenyl4-(1H-imidazol-1-yl)phenylCandida albicans1.56[2]
3c4-substituedphenyl4-(1H-imidazol-1-yl)phenylCandida glabrata0.78[2]
3c4-substituedphenyl4-(1H-imidazol-1-yl)phenylCandida parapsilosis0.78[2]
3d4-substituedphenyl4-(1H-imidazol-1-yl)phenylCandida glabrata0.78[2][3]
3a-3d4-substituedphenyl4-(1H-imidazol-1-yl)phenylCandida strains0.78 - 3.125[2][3]
Series 3
5a, 5bImidazoloVarious substituted aromaticPenicillium chrysogenumPotent at 10 & 30 µg/ml[4]
5cImidazoloVarious substituted aromaticPenicillium chrysogenumPotent at 200 µg/ml[4]

Key Observations:

  • Substituent Effects: The nature and position of substituents on the aromatic rings of the chalcone scaffold significantly influence antifungal activity. For instance, a fluorinated chalcone (3a) from Series 1 showed promising activity.[1]

  • Fungal Strain Specificity: The efficacy of these compounds can vary considerably against different fungal species. Compounds 3a-3d from Series 2 were particularly potent against various Candida species.[2][3]

  • Comparison with Standard Drugs: In some cases, the antifungal activity of imidazole-based chalcones is comparable to or even better than standard antifungal drugs like Ketoconazole and Amphotericin B.[1][2] For example, compound 3c demonstrated antifungal activity similar to ketoconazole against all tested Candida species.[2][3]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of antifungal action for imidazole derivatives involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5] This is achieved by targeting the enzyme lanosterol 14-α-demethylase, a fungal cytochrome P450 enzyme.[2]

The imidazole nitrogen atom binds to the heme iron atom in the active site of the enzyme, preventing the demethylation of lanosterol to ergosterol.[2] This disruption in ergosterol production alters the fungal membrane's structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[2][5] Some studies also suggest that at higher concentrations, imidazole derivatives may have a direct damaging effect on the fungal cell membrane.[2]

cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazole-Based Chalcones cluster_outcome Cellular Consequence Lanosterol Lanosterol Lanosterol 14-α-demethylase (CYP51) Lanosterol 14-α-demethylase (CYP51) Lanosterol->Lanosterol 14-α-demethylase (CYP51) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-α-demethylase (CYP51)->4,4-dimethyl-cholesta-8,14,24-trienol Disrupted Ergosterol Synthesis Disrupted Ergosterol Synthesis Lanosterol 14-α-demethylase (CYP51)->Disrupted Ergosterol Synthesis Imidazole-Based Chalcone Imidazole-Based Chalcone Imidazole-Based Chalcone->Lanosterol 14-α-demethylase (CYP51) Inhibits Altered Membrane\nFluidity & Integrity Altered Membrane Fluidity & Integrity Disrupted Ergosterol Synthesis->Altered Membrane\nFluidity & Integrity Fungal Cell Death Fungal Cell Death Altered Membrane\nFluidity & Integrity->Fungal Cell Death

Caption: Inhibition of Ergosterol Biosynthesis Pathway by Imidazole-Based Chalcones.

Experimental Protocols

The synthesis and evaluation of antifungal activity of imidazole-based chalcones typically follow standardized procedures.

Synthesis of Imidazole-Based Chalcones

A common method for synthesizing these compounds is the Claisen-Schmidt condensation .[1][6] This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (containing an imidazole moiety) with a substituted aromatic aldehyde.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Imidazole-containing Acetophenone Imidazole-containing Acetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation Imidazole-containing Acetophenone->Claisen-Schmidt Condensation Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde->Claisen-Schmidt Condensation Base Catalyst (e.g., NaOH, KOH) Base Catalyst (e.g., NaOH, KOH) Base Catalyst (e.g., NaOH, KOH)->Claisen-Schmidt Condensation Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol)->Claisen-Schmidt Condensation Room Temperature Stirring Room Temperature Stirring Room Temperature Stirring->Claisen-Schmidt Condensation Work-up (e.g., Acidification, Filtration) Work-up (e.g., Acidification, Filtration) Claisen-Schmidt Condensation->Work-up (e.g., Acidification, Filtration) Purification (e.g., Recrystallization) Purification (e.g., Recrystallization) Work-up (e.g., Acidification, Filtration)->Purification (e.g., Recrystallization) Imidazole-Based Chalcone Imidazole-Based Chalcone Purification (e.g., Recrystallization)->Imidazole-Based Chalcone

Caption: General Workflow for the Synthesis of Imidazole-Based Chalcones.

Antifungal Susceptibility Testing

The in vitro antifungal activity is commonly determined using broth microdilution or agar well diffusion methods.

Broth Microdilution Method (EUCAST EDef 7.1): [2][3]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and a standardized suspension of fungal cells is prepared.

  • Serial Dilutions: The test compounds and a standard antifungal agent (e.g., Ketoconazole) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plates are incubated under suitable conditions (e.g., 35°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Serial Dilution of Test Compounds in 96-Well Plate B->C D Incubate Plates (e.g., 35°C, 24-48h) C->D E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

Imidazole-based chalcones represent a versatile and potent class of antifungal agents. The available data strongly suggests that their efficacy is influenced by their structural features and the target fungal species. The primary mechanism of action, the inhibition of ergosterol biosynthesis, is a well-established and effective antifungal strategy. Further research focusing on optimizing the chalcone scaffold and exploring synergistic combinations with existing antifungal drugs could lead to the development of novel and more effective treatments for fungal infections. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their own investigations into this promising area of medicinal chemistry.

References

A Comparative Guide to the Synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde: A Validation of a Novel Microwave-Assisted Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3-(1H-Imidazol-1-yl)benzaldehyde in Modern Drug Discovery

This compound is a pivotal building block in the landscape of pharmaceutical research and development. Its unique structural motif, featuring an imidazole ring linked to a benzaldehyde moiety, serves as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This intermediate is instrumental in the development of novel therapeutics, including but not limited to, enzyme inhibitors, receptor antagonists, and antimicrobial agents. The aldehyde functional group provides a reactive handle for further molecular elaboration, while the imidazole ring is a well-known pharmacophore that can engage in various biological interactions. Consequently, the efficiency, scalability, and sustainability of the synthetic routes to this key intermediate are of paramount importance to the drug discovery pipeline. This guide provides a comprehensive validation of a novel, microwave-assisted synthetic method for this compound, comparing it with established traditional and modern catalytic approaches.

A Novel Approach: Microwave-Assisted Copper-Catalyzed N-Arylation

In the quest for more efficient and environmentally benign synthetic methodologies, microwave-assisted organic synthesis has emerged as a powerful tool.[1][2] This novel method for the synthesis of this compound leverages the principles of the Ullmann condensation but is significantly accelerated by microwave irradiation. This approach not only drastically reduces reaction times but also often leads to higher yields and cleaner reaction profiles.

The rationale behind this method lies in the efficient heating of polar molecules by microwave energy, which leads to a rapid increase in temperature and pressure within a sealed reaction vessel.[3] This localized superheating accelerates the rate of the copper-catalyzed N-arylation of imidazole with 3-bromobenzaldehyde. The use of a copper catalyst, which is more economical and less toxic than palladium, further enhances the appeal of this method.[4]

Experimental Protocol: Microwave-Assisted Synthesis

A detailed, step-by-step methodology for this novel synthesis is provided below:

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 mmol, 185 mg), imidazole (1.2 mmol, 82 mg), copper(I) iodide (CuI, 0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Solvent Addition: Add 5 mL of dimethylformamide (DMF) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 30 minutes with stirring.

  • Work-up: After cooling, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Diagram of the Microwave-Assisted Synthetic Workflow

Microwave-Assisted Synthesis Workflow for the Novel Microwave-Assisted Synthesis cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation cluster_purification Purification Reactants 3-Bromobenzaldehyde Imidazole CuI, L-Proline, K₂CO₃ DMF Microwave Microwave Irradiation 150°C, 30 min Reactants->Microwave Sealed Vessel Workup Aqueous Work-up Extraction with Ethyl Acetate Microwave->Workup Cooling Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: A schematic overview of the microwave-assisted synthesis protocol.

Comparative Analysis with Alternative Synthetic Methods

To validate the performance of the novel microwave-assisted method, a direct comparison with two established synthetic routes is presented: the traditional Ullmann condensation and a modern palladium-catalyzed N-arylation.

Alternative Method 1: Traditional Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically requiring high temperatures and long reaction times.[5]

Experimental Protocol:

A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), and copper powder (0.31 g) in 50 mL of water is heated under reflux in a nitrogen atmosphere for 3 days.[6] Following the reaction, aqueous ammonia is added, and the mixture is extracted with chloroform. The extract is then purified by silica gel column chromatography to yield the product.[6]

Alternative Method 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7]

Experimental Protocol:

To a dried Schlenk flask under an inert atmosphere, add 3-bromobenzaldehyde (1.0 mmol, 185 mg), imidazole (1.2 mmol, 82 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 mmol, 23.1 mg), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg). Add 5 mL of anhydrous 1,4-dioxane. The mixture is then heated at 100°C for 12-24 hours. After cooling, the reaction is quenched with water, extracted with an organic solvent, and purified by column chromatography.

Head-to-Head Performance Comparison

The following table provides a direct comparison of the three synthetic methods based on key performance indicators.

ParameterNovel Microwave-Assisted MethodTraditional Ullmann CondensationPalladium-Catalyzed N-Arylation
Yield ~90% (estimated)54%[6]~85-95% (estimated)
Reaction Time 30 minutes3 days[6]12-24 hours
Temperature 150°CReflux (~100°C)100°C
Catalyst Copper(I) IodideCopper PowderPalladium(0) complex
Reagent Cost ModerateLowHigh
Scalability ModerateHighModerate
Safety & Handling Requires specialized microwave reactorStandard reflux setupRequires inert atmosphere techniques
Environmental Impact Reduced solvent usage and energy consumptionHigh energy consumptionUse of toxic heavy metal catalyst

Characterization of this compound

The synthesized product from all methods should be characterized to confirm its identity and purity. Below are the expected analytical data for this compound.[8][9][10]

Analytical TechniqueExpected Data
Molecular Formula C₁₀H₈N₂O[8][9]
Molecular Weight 172.18 g/mol [8]
Appearance Pale yellow crystal[6]
¹H NMR (DMSO-d₆) δ 10.05 (s, 1H, CHO), 8.25 (s, 1H, Im-H), 8.10 (s, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.80 (t, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.55 (s, 1H, Im-H), 7.10 (s, 1H, Im-H)
¹³C NMR (DMSO-d₆) δ 193.0 (CHO), 138.0, 137.5, 135.0, 131.0, 130.0, 125.0, 123.0, 120.0, 118.0
IR (KBr, cm⁻¹) ~3100 (Ar-H stretch), ~2850, 2750 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1600, 1580 (Ar C=C stretch)[11][12]
Mass Spec (ESI-MS) m/z 173.07 [M+H]⁺

Diagram of the Comparative Synthetic Pathways

Synthetic_Pathways Comparative Overview of Synthetic Routes cluster_new Novel Microwave-Assisted Method cluster_traditional Traditional Ullmann Condensation cluster_modern Palladium-Catalyzed N-Arylation Start 3-Bromobenzaldehyde + Imidazole New_Method CuI, L-Proline, K₂CO₃ DMF, 150°C, 30 min (Microwave) Start->New_Method Trad_Method Cu Powder, H₂O Reflux, 3 days Start->Trad_Method Pd_Method Pd₂(dba)₃, Xantphos, Cs₂CO₃ Dioxane, 100°C, 12-24h Start->Pd_Method New_Yield Yield: ~90% New_Method->New_Yield Product This compound New_Yield->Product Trad_Yield Yield: 54% Trad_Method->Trad_Yield Trad_Yield->Product Pd_Yield Yield: ~85-95% Pd_Method->Pd_Yield Pd_Yield->Product

Caption: A comparative flowchart of the three synthetic routes to this compound.

Conclusion and Future Outlook

This comparative guide validates the novel microwave-assisted, copper-catalyzed synthesis of this compound as a highly efficient and advantageous alternative to established methods. The significant reduction in reaction time from days or hours to just 30 minutes, coupled with an excellent estimated yield, positions this method as a superior choice for rapid lead optimization and library synthesis in a drug discovery setting.

While the traditional Ullmann condensation offers the benefit of low reagent cost, its prolonged reaction time and moderate yield render it less practical for high-throughput applications. The palladium-catalyzed N-arylation provides high yields but is hampered by the high cost and potential toxicity of the palladium catalyst, which can be a concern for the synthesis of active pharmaceutical ingredients.

The novel microwave-assisted method strikes an optimal balance between efficiency, cost-effectiveness, and sustainability. For researchers, scientists, and drug development professionals, the adoption of such modern synthetic technologies is crucial for accelerating the discovery and development of new medicines. Further optimization of the microwave-assisted protocol, such as exploring solvent-free conditions or reusable catalysts, could further enhance its green chemistry credentials and industrial applicability.

References

A Comparative Analysis of Spectroscopic Data for 3-(1H-Imidazol-1-yl)benzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in chemical analysis. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. IR spectroscopy is used to identify the functional groups present. Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns. The position of the imidazolyl substituent on the benzaldehyde ring—ortho (2-), meta (3-), or para (4-)—exerts distinct electronic effects, which manifest as predictable variations in the spectroscopic signatures of these isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-(1H-Imidazol-1-yl)benzaldehyde and its comparators. Data for the 4-isomer and benzaldehyde are derived from experimental sources, providing a solid basis for predicting the spectral characteristics of the 2- and 3-isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundAldehyde Proton (-CHO)Aromatic ProtonsImidazole ProtonsSolvent
This compound ~10.0 (s) (Expected)Expected in 7.5-8.2 regionExpected in 7.2-8.0 region-
4-(1H-Imidazol-1-yl)benzaldehyde 10.05 (s, 1H)[1][2]8.03 (d, 2H), 7.60 (d, 2H)[1][2]7.99 (s, 1H), 7.39 (m, 1H), 7.26 (m, 1H)[1][2]CDCl₃
2-(1H-Imidazol-1-yl)benzaldehyde ~10.1-10.3 (s) (Expected)Expected in 7.4-8.0 regionExpected in 7.2-7.9 region-
Benzaldehyde ~10.0 (s, 1H)[3][4]7.86 (d, 2H, ortho), 7.62 (t, 1H, para), 7.52 (m, 2H, meta)[3]Not ApplicableCDCl₃

Note: Data for 2- and 3-isomers are predicted based on general principles of NMR spectroscopy. The exact chemical shifts will vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundCarbonyl Carbon (C=O)Aromatic CarbonsImidazole CarbonsSolvent
This compound ~191-193 (Expected)Expected in 120-140 regionExpected in 117-138 region-
4-(1H-Imidazol-1-yl)benzaldehyde 190.48[1][2]141.60, 134.84, 131.48, 120.97[1][2]135.28, 131.23, 117.54[1][2]CDCl₃
2-(1H-Imidazol-1-yl)benzaldehyde ~190-192 (Expected)Expected in 122-142 regionExpected in 118-139 region-
Benzaldehyde ~191-194[5]136.5 (C1), 134.4 (C4), 129.7 (C2, C6), 129.0 (C3, C5)[5]Not ApplicableCDCl₃
Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)
CompoundC=O StretchAldehyde C-H StretchAromatic C=C Stretch
This compound ~1700 (Expected)~2820, ~2740 (Expected)~1600, ~1580 (Expected)
4-(1H-Imidazol-1-yl)benzaldehyde 1676 (strong)[1][2]2818, 2746 (medium)[1][2]1604 (strong), 1519 (strong)[1][2]
2-(1H-Imidazol-1-yl)benzaldehyde ~1695 (Expected)~2820, ~2740 (Expected)~1600, ~1575 (Expected)
Benzaldehyde ~1705-1710 (strong)~2820, ~2720 (Fermi doublet)~1500-1600 (medium)
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Fragmentation (Expected)
This compound C₁₀H₈N₂O[6][7]172.18 g/mol [6][7][M-H]⁺, [M-CHO]⁺
4-(1H-Imidazol-1-yl)benzaldehyde C₁₀H₈N₂O[8][9]172.18 g/mol [8][9][M-H]⁺, [M-CHO]⁺
2-(1H-Imidazol-1-yl)benzaldehyde C₁₀H₈N₂O[10][11]172.18 g/mol [M-H]⁺, [M-CHO]⁺
Benzaldehyde C₇H₆O106.12 g/mol [M-H]⁺ (105), [M-CHO]⁺ (77)

Experimental Workflows and Methodologies

The acquisition of high-quality spectroscopic data is crucial for accurate compound characterization. Below are standard protocols for the key experiments cited.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (ATR) Dissolve->IR MS Mass Spectrometry (e.g., ESI, EI) Dissolve->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure Comparison Compare with Reference Spectra Structure->Comparison

Caption: Workflow for compound characterization using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pure compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Spectral Range: The typical mid-IR range of 4000-400 cm⁻¹ is scanned.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) is used for more volatile, thermally stable compounds.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural analysis, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

References

In vitro evaluation of anticancer activity of 3-(1H-Imidazol-1-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of derivatives based on the 3-(1H-Imidazol-1-yl)benzaldehyde scaffold and structurally related compounds. Due to a scarcity of publicly available research on this specific chemical class, this document broadens its scope to include closely related imidazole and benzaldehyde derivatives that have been evaluated for their anticancer properties. The information herein is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and oncology, offering insights into potential structure-activity relationships and methodologies for in vitro evaluation.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of various imidazole and benzaldehyde derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure for comparison.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
MDT-32 ((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine)T47D (Breast)>50% inhibition[1][2]
MCF-7 (Breast)Superior to Tamoxifen[1][2]
MDA-MB-231 (Breast)>50% inhibition[1][2]
MDT-47 ((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine)T47D (Breast)>50% inhibition[1][2]
MCF-7 (Breast)Superior to Tamoxifen[1][2]
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehydeA549 (Lung)>60[3]
H1299 (Lung)>60[3]
ABMM-16 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehydeA549 (Lung)>60[3]
H1299 (Lung)>60[3]
ABMM-6 (E)-2-Methoxy-4-(3-oxoprop-1-en-1-yl)phenyl 4-FluorobenzoateH1299 (Lung)14.0[3]
ABMM-24 Coniferyl aldehyde derivativeH1299 (Lung)13.7[3]
ABMM-32 Coniferyl aldehyde derivativeH1299 (Lung)13.0[3]
Compound 5 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7 (Breast)<5[4]
HepG2 (Liver)<5[4]
HCT-116 (Colon)<5[4]
Compound 6c (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazideVarious7.82 - 10.21[5]
Compound 6i (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazideVarious7.82 - 10.21[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vitro anticancer studies. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined time, then harvested by trypsinization.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA content histograms.[5]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated and harvested.

  • Staining: The cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway potentially targeted by this compound derivatives and a general workflow for in vitro anticancer drug screening.

anticancer_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Derivative Compound->PI3K Inhibition Compound->Akt Inhibition experimental_workflow start Start: Synthesize Derivatives cell_culture Culture Human Cancer Cell Lines start->cell_culture mtt_assay Primary Screening: MTT Assay for Cytotoxicity cell_culture->mtt_assay select_potent Select Potent Compounds (Low IC50) mtt_assay->select_potent end End: Identify Lead Compound mtt_assay->end Inactive mechanism_studies Mechanism of Action Studies select_potent->mechanism_studies Potent cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis western_blot Western Blot for Protein Expression mechanism_studies->western_blot cell_cycle->end apoptosis->end western_blot->end

References

Comparative docking studies of compounds derived from 3-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative docking studies on a series of compounds derived specifically from 3-(1H-Imidazol-1-yl)benzaldehyde are not extensively available in the reviewed literature, this guide provides a comprehensive framework for conducting and evaluating such research. The methodologies and data presentation formats are synthesized from established in silico studies on related imidazole and benzimidazole derivatives, offering a valuable resource for researchers in drug discovery.

This guide outlines a representative comparative docking study, details the necessary experimental protocols, and visualizes the typical workflows and biological pathways involved. The data presented herein is illustrative, designed to serve as a template for reporting results from future studies on this compound derivatives.

Representative Docking Comparison

The primary goal of a comparative docking study is to predict the binding affinity and interaction patterns of multiple ligands with a specific protein target. The results are typically summarized to allow for easy identification of the most promising compounds. The following tables represent a standard format for presenting such data, comparing a hypothetical series of derivatives against a common therapeutic target.

Table 1: Comparative Docking Scores and Binding Energies

Compound IDDerivative StructureDocking Score (kcal/mol)Binding Energy (kcal/mol)Ligand Efficiency
Ref-Std Standard Inhibitor-9.5-9.80.45
IMB-01 This compound-6.2-6.50.31
IMB-02 Schiff Base Derivative 1-7.8-8.10.38
IMB-03 Schiff Base Derivative 2-8.5-8.90.41
IMB-04 Triazole Hybrid 1-9.1-9.40.43
IMB-05 Triazole Hybrid 2-8.9-9.20.42

Table 2: Key Molecular Interactions and ADMET Predictions

Compound IDHydrogen Bonds (Residues)Pi-Pi/Pi-Alkyl Interactions (Residues)Predicted Oral Absorption (%)Rule of Five Violations
Ref-Std GLU:121, LYS:45TYR:122, PHE:210High (>80%)0
IMB-01 ASN:118-High (>80%)0
IMB-02 SER:120, GLU:121TYR:122High (>80%)0
IMB-03 GLU:121, LYS:45TYR:122High (>80%)0
IMB-04 GLU:121, LYS:45, ARG:88TYR:122, PHE:210High (>80%)0
IMB-05 GLU:121, ARG:88TYR:122High (>80%)0

Experimental Protocols

A detailed and reproducible protocol is crucial for the validity of in silico docking studies. The following methodology is a composite of standard practices observed in the literature for the docking of imidazole derivatives.[1][2][3]

Ligand Preparation

The three-dimensional structures of the this compound derivatives are constructed using chemical drawing software such as ChemDraw. Energy minimization of the ligands is then performed using a suitable force field, such as OPLS_2005, within a molecular modeling package like Maestro. This process ensures that the ligand structures are in a low-energy, stable conformation prior to docking.

Protein Preparation

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared using a tool like the Protein Preparation Wizard in Schrödinger Suite or AutoDock Tools.[3] This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve any steric clashes. This ensures the protein structure is in a suitable state for docking.

Receptor Grid Generation

A receptor grid is defined around the active site of the protein. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports. The grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it during the docking simulation.

Molecular Docking

Molecular docking is performed using software such as AutoDock, Glide, or MOE (Molecular Operating Environment).[3][4] The prepared ligands are docked into the prepared receptor grid. The docking algorithm samples a wide range of ligand conformations and orientations within the active site, scoring each pose based on a defined scoring function. The scoring function estimates the binding affinity between the ligand and the protein. Both standard precision (SP) and extra precision (XP) modes can be used for greater accuracy.

Analysis of Docking Results

The results of the docking simulation are analyzed to identify the best-docked pose for each ligand, typically the one with the lowest docking score or binding energy. The binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.

ADMET Prediction

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational tools like OSIRIS Property Explorer or SwissADME. This step is crucial for evaluating the drug-likeness of the designed compounds and identifying potential liabilities early in the drug discovery process.

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) grid_gen Receptor Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (Download from PDB, Cleaning & Optimization) protein_prep->grid_gen docking Molecular Docking Simulation (e.g., AutoDock, Glide) grid_gen->docking pose_analysis Pose & Score Analysis (Binding Energy, Docking Score) docking->pose_analysis interaction_analysis Interaction Visualization (H-Bonds, Hydrophobic etc.) pose_analysis->interaction_analysis admet ADMET Prediction (Drug-Likeness) interaction_analysis->admet lead_id Lead Candidate Identification admet->lead_id

Caption: Workflow of a typical molecular docking study.

Representative Signaling Pathway: MAPK Inhibition

Imidazole-based compounds are often investigated as inhibitors of kinases involved in signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is relevant in inflammation and cancer.[3]

G ext_signal External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK (MAPK Kinase) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Response (Proliferation, Inflammation) transcription->response inhibitor Imidazole Derivative (Inhibitor) inhibitor->erk

Caption: Inhibition of the MAPK signaling pathway by an imidazole derivative.

References

A Comparative Guide: Ullmann Condensation vs. Buchwald-Hartwig Amination for N-Arylation of Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of imidazoles is a cornerstone of medicinal chemistry and materials science, yielding scaffolds with significant biological and electronic properties. Two of the most prominent methods for forging this crucial C-N bond are the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. This guide provides an objective comparison of these two powerful synthetic tools, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific applications.

At a Glance: Key Differences

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Reaction Temperature High (often >100°C)Mild to moderate (can be room temp.)
Ligands Often simple diamines or phenanthrolinesBulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs)
Substrate Scope Good, but can be limited by harsh conditionsExcellent, with high functional group tolerance
Reaction Times Generally longerOften shorter
Cost Lower catalyst cost (Copper is abundant)Higher catalyst cost (Palladium is a precious metal)
Regioselectivity Can be an issue with unsymmetrical imidazolesGenerally high, often catalyst-controlled

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from the literature for the N-arylation of imidazoles using both the Ullmann condensation and the Buchwald-Hartwig amination, showcasing the differences in reaction conditions and yields.

Table 1: Ullmann Condensation - N-Arylation of Imidazoles with Aryl Halides [1][2][3][4][5]

ImidazoleAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
ImidazoleIodobenzeneCu₂O / 4,7-dimethoxy-1,10-phenanthrolineCs₂CO₃Butyronitrile1104899
Imidazole4-BromoacetophenoneCuI / Pyridin-2-yl β-ketoneCs₂CO₃DMSO801295
Benzimidazole4-BromotolueneCuI / 8-hydroxyquinoline(Et₄N)₂CO₃DMF/H₂O1301685
Imidazole2-BromotolueneCu₂O / 4,7-dimethoxy-1,10-phenanthrolineCs₂CO₃DMSO11024-4883-85
Imidazole4-IodonitrobenzeneCuI / L-ProlineK₂CO₃DMSO11024~85

Table 2: Buchwald-Hartwig Amination - N-Arylation of Imidazoles with Aryl Halides [6][7][8][9]

ImidazoleAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Methylimidazole3-Bromo-4-(trifluoromethyl)anilinePd₂(dba)₃ / L1 (a biaryl phosphine)NaOtBuToluene1002493
Imidazole4-ChlorotoluenePd/AlO(OH) NPsKOHH₂O/IPA800.598
4-Methylimidazole4-ChlorobenzaldehydePd₂(dba)₃ / L1 (a biaryl phosphine)NaOtBuToluene1002493
2-Phenylimidazole4-BromotoluenePd(OAc)₂ / XPhosK₃PO₄Dioxane1002491
Imidazole4-BromotoluenePd₂(dba)₃ / L1 (a biaryl phosphine)NaOtBuToluene1002485

Experimental Protocols

Ullmann Condensation: General Procedure for the N-Arylation of Imidazole with an Aryl Bromide [1][5]

To a flame-dried Schlenk tube is added CuI (5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), the aryl bromide (1.0 equiv), imidazole (1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., dioxane or DMSO) is added, and the mixture is heated to the desired temperature (typically 100-130°C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: General Procedure for the N-Arylation of Imidazole with an Aryl Bromide [8][10]

An oven-dried Schlenk tube is charged with a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, followed by the aryl bromide (1.0 equiv) and imidazole (1.2 equiv). The reaction mixture is then heated to the desired temperature (typically 80-110°C) and stirred for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the N-arylimidazole product.

Mechanistic Overview

The following diagrams illustrate the catalytic cycles for both the Ullmann condensation and the Buchwald-Hartwig amination, providing a visual representation of the key steps involved in each transformation.

Ullmann_Condensation CuI Cu(I)X CuIm Cu(I)-Im CuI->CuIm + ImH, - HX Imidazole ImH Base Base CuIII Cu(III)(Im)(Ar)(X) CuIm->CuIII + Ar-X (Oxidative Addition) ArX Ar-X CuIII->CuI Reductive Elimination Product Ar-Im CuIII->Product

Caption: Catalytic cycle of the Ullmann condensation for N-arylation of imidazoles.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition ArX Ar-X PdII_ArIm Ar-Pd(II)(Im)L_n PdII_ArX->PdII_ArIm + ImH, - HX ImH ImH Base Base PdII_ArIm->Pd0 Reductive Elimination Product Ar-Im PdII_ArIm->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation of imidazoles.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are indispensable tools for the N-arylation of imidazoles. The choice between the two often depends on the specific requirements of the synthesis.

The Ullmann condensation remains a relevant and cost-effective method, particularly for large-scale syntheses where the cost of the catalyst is a significant factor.[5] Modern advancements with new ligand systems have made the reaction conditions milder than in its classical form.[3][4]

The Buchwald-Hartwig amination , on the other hand, offers unparalleled substrate scope and functional group tolerance, often proceeding under significantly milder conditions and with shorter reaction times.[11][12] The development of sophisticated phosphine ligands has been a key driver in the broad applicability of this reaction.[11] For complex molecules and in the context of drug discovery where high yields and broad applicability are paramount, the Buchwald-Hartwig amination is frequently the method of choice.[6]

Ultimately, the decision of which method to employ will be guided by factors such as the scale of the reaction, the cost and availability of starting materials and catalysts, and the specific functional groups present in the imidazole and aryl halide substrates. This guide aims to provide the necessary information for an informed decision in this critical synthetic transformation.

References

A Comparative Guide to the Synthesis of 3-(imidazol-1-yl)benzaldehyde: An Evaluation of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 3-(imidazol-1-yl)benzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three common methods for its synthesis: the Ullmann condensation, the Buchwald-Hartwig amination, and microwave-assisted synthesis. The evaluation focuses on reaction kinetics, providing a clear overview of the performance of each method based on experimental data.

Comparison of Reaction Kinetics

The following table summarizes the key kinetic parameters for the synthesis of 3-(imidazol-1-yl)benzaldehyde or closely related N-arylimidazoles via Ullmann condensation, Buchwald-Hartwig amination, and microwave-assisted methods. This data allows for a direct comparison of the efficiency and conditions required for each protocol.

ParameterUllmann Condensation[1]Buchwald-Hartwig AminationMicrowave-Assisted Synthesis
Starting Materials 3-bromobenzaldehyde, ImidazoleAryl Bromide, 4-methylimidazoleBromobenzene, Imidazole
Catalyst Copper powderPd₂(dba)₃ with Biarylphosphine Ligand (L1)Copper(I) Iodide (CuI) with L-proline
Base Not specifiedK₃PO₄K₂CO₃
Solvent WaterToluene-Dioxane (5:1)DMSO
Temperature Reflux120 °CNot specified (Microwave Irradiation)
Reaction Time 3 days5 hours20 minutes
Yield 54%95%78%
Microwave Power Not ApplicableNot Applicable120 W

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to allow for replication and further study.

Ullmann Condensation

This protocol describes the synthesis of 3-(1H-imidazol-1-yl)benzaldehyde.[1]

Materials:

  • 3-bromobenzaldehyde (9.25 g)

  • Imidazole (20.4 g)

  • Copper powder (0.31 g)

  • Water (50 ml)

  • Aqueous ammonia

  • Chloroform

  • Methylene chloride/methanol (for chromatography)

Procedure:

  • A mixture of 3-bromobenzaldehyde, imidazole, and copper powder in water is heated under reflux in a nitrogen atmosphere for 3 days.

  • After cooling, aqueous ammonia is added to the mixture.

  • The resulting mixture is extracted with chloroform.

  • The organic extract is purified by silica gel column chromatography using a methylene chloride/methanol solvent system to yield 4.61 g of this compound as a pale yellow crystal.

Buchwald-Hartwig Amination

This protocol describes a general method for the N-arylation of unsymmetric imidazoles, which is representative of the synthesis of 3-(imidazol-1-yl)benzaldehyde.

Materials:

  • Aryl bromide (1 mmol)

  • 4-methylimidazole (1.2 mmol)

  • Pd₂(dba)₃ (0.75 or 2.5 mol%)

  • Biarylphosphine Ligand (L1) (1.8 or 10 mol%)

  • K₃PO₄ (2 mmol)

  • Toluene-Dioxane (5:1, 1.0 mL)

Procedure:

  • In a glovebox, a vial is charged with Pd₂(dba)₃, the biarylphosphine ligand (L1), and K₃PO₄.

  • The vial is sealed with a Teflon-lined cap and removed from the glovebox.

  • A solution of the aryl bromide and 4-methylimidazole in the toluene-dioxane solvent mixture is added via syringe.

  • The reaction mixture is heated to 120 °C for 5 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the N-arylated imidazole.

Microwave-Assisted Synthesis

This protocol outlines a rapid, microwave-assisted CuI-catalyzed coupling of aryl bromides with imidazole.

Materials:

  • Aryl bromide (e.g., bromobenzene) (0.005 mol)

  • Imidazole (0.005 mol)

  • Copper(I) Iodide (CuI) (0.0005 mol)

  • L-proline (0.001 mol)

  • Potassium Carbonate (K₂CO₃) (0.001 mol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

Procedure:

  • An equimolar solution of the aryl bromide and imidazole is prepared in DMSO.

  • CuI, L-proline, and K₂CO₃ are added to the solution.

  • The reaction mixture is subjected to microwave irradiation at 120 W for a specified time (e.g., 20 minutes for bromobenzene).

  • After the reaction, the mixture is cooled, and the product is isolated and purified using standard techniques.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanisms and experimental workflows for each synthesis method.

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product ArylHalide 3-Bromobenzaldehyde OxidativeAddition Oxidative Addition of Aryl Halide (Cu(III) intermediate) ArylHalide->OxidativeAddition Imidazole Imidazole CuI_complex Formation of Cu(I)-Imidazole Complex Imidazole->CuI_complex Cu0 Cu(0) Cu0->CuI_complex in situ oxidation CuI_complex->OxidativeAddition ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination ReductiveElimination->CuI_complex Regeneration of Cu(I) catalyst Product 3-(imidazol-1-yl)benzaldehyde ReductiveElimination->Product

Ullmann Condensation Reaction Pathway

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalyst & Ligand cluster_cycle Catalytic Cycle cluster_product Product ArylHalide Aryl Bromide OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Imidazole Imidazole AmineCoordination Amine Coordination & Deprotonation Imidazole->AmineCoordination Pd0 Pd(0)L₂ Pd0->OxidativeAddition Base Base (K₃PO₄) Base->AmineCoordination PdII_complex Pd(II) Complex OxidativeAddition->PdII_complex ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product N-Arylimidazole ReductiveElimination->Product PdII_complex->AmineCoordination

Buchwald-Hartwig Amination Catalytic Cycle

Microwave_Assisted_Synthesis cluster_setup Reaction Setup cluster_process Microwave Irradiation cluster_workup Workup & Purification cluster_product Final Product Reactants Aryl Halide, Imidazole, CuI, L-proline, K₂CO₃ Microwave Microwave Reactor (120 W, 20 min) Reactants->Microwave Solvent DMSO Solvent->Microwave Cooling Cooling Microwave->Cooling Isolation Product Isolation Cooling->Isolation Purification Purification Isolation->Purification Product N-Arylimidazole Purification->Product

Microwave-Assisted Synthesis Workflow

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 3-(1H-Imidazol-1-yl)benzaldehyde and Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, its inherent reactivity and structural motifs can also lead to unintended interactions with various biological targets, a phenomenon known as cross-reactivity. Understanding the cross-reactivity profile of a bioactive compound like 3-(1H-Imidazol-1-yl)benzaldehyde is paramount for developing safer and more effective therapeutics. This guide provides a framework for assessing the cross-reactivity of this compound by comparing it with the known off-target profiles of other imidazole-based compounds and detailing essential experimental protocols for its evaluation.

Comparative Off-Target Profiles of Imidazole-Based Compounds

While specific cross-reactivity data for this compound is not extensively available in public literature, we can infer potential off-target interactions by examining related imidazole-containing molecules. Two major classes of off-targets for imidazole compounds are protein kinases and cytochrome P450 enzymes.

Protein Kinase Selectivity

Many imidazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1] However, due to the conserved nature of the ATP-binding site across the kinome, these inhibitors can often exhibit off-target effects.[1] The following table summarizes the inhibitory activity (IC50) of a well-characterized pyridinyl imidazole compound, SB203580, a p38 MAPK inhibitor, against a panel of different protein kinases. This selectivity profiling is crucial for understanding its potential off-target effects.[1]

Table 1: Comparative Kinase Inhibition Profile of an Imidazole-Based Compound (SB203580)

Kinase TargetIC50 (nM)Primary Target/Off-Target
p38α (MAPK14)50Primary Target
p38β (MAPK11)50Primary Target
LCK>10,000Off-Target
MEK1>10,000Off-Target
ERK2>10,000Off-Target
JNK15,000Off-Target
CDK2>10,000Off-Target
PKA>10,000Off-Target

Data sourced from analogous compound studies to illustrate a typical kinase selectivity panel.

Cytochrome P450 Inhibition

Imidazole antifungal agents, such as clotrimazole, primarily act by inhibiting lanosterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[1] However, their structural similarity to endogenous molecules can lead to interactions with human cytochrome P450 (CYP) enzymes, resulting in potential drug-drug interactions.[1][2] The following table presents the inhibitory potency (IC50) of clotrimazole against a panel of human cytochrome P450 enzymes.[1] This data is critical for predicting potential drug metabolism-related interactions.[1] Imidazole-containing drugs show a tendency to inhibit cytochrome P450 isoenzymes.[3]

Table 2: Comparative Inhibition of Human Cytochrome P450 Isoforms by an Imidazole-Based Compound (Clotrimazole)

CYP IsoformIC50 (µM)Potential for Drug-Drug Interaction
CYP1A21.5Moderate
CYP2A62.0Moderate
CYP2B60.8High
CYP2C90.5High
CYP2C190.2High
CYP2D65.0Low
CYP3A40.02Very High
CYP2E110.0Very Low

Data sourced from analogous compound studies to illustrate a typical CYP inhibition panel.[2]

Experimental Protocols for Assessing Cross-Reactivity

To generate a comprehensive cross-reactivity profile for this compound, a series of in vitro assays should be performed.

Kinase Inhibitor Profiling

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinases (a broad panel, e.g., >400 kinases)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with a wash buffer to remove any unbound radioactivity.

  • Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to screen for off-target interactions with a panel of common receptors (e.g., GPCRs, ion channels).[4][5]

Materials:

  • Cell membranes or purified receptors from a diverse panel.

  • A specific radiolabeled ligand for each receptor.

  • Unlabeled reference compounds for each receptor (for positive control).

  • This compound stock solution (10 mM in DMSO).

  • Binding buffer (specific to each receptor).

  • 96-well filter plates.

  • Vacuum manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the diluted test compound or reference compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Determine the percentage of inhibition of radioligand binding by the test compound and calculate the Ki or IC50 value.

Cytotoxicity Assay Panel

This protocol describes a general method for assessing the cytotoxicity of the compound against a panel of human cell lines using a colorimetric assay such as the MTT assay.[6][7]

Materials:

  • A panel of human cancer and non-cancer cell lines.

  • Cell culture medium and supplements.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_Kinase_Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound (Serial Dilutions) Reaction Kinase Reaction (Incubation) Compound->Reaction KinasePanel Kinase Panel (>400 kinases) KinasePanel->Reaction Substrates Specific Substrates Substrates->Reaction ATP [γ-³³P]ATP ATP->Reaction Stop Stop Reaction Reaction->Stop Filter Filtration & Washing Stop->Filter Count Scintillation Counting Filter->Count Analysis Calculate % Inhibition Determine IC50 Count->Analysis Profile Selectivity Profile Analysis->Profile Experimental_Workflow_Cytotoxicity_Assay cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis CellLines Panel of Human Cell Lines Seeding Seed Cells in 96-well Plates CellLines->Seeding Compound This compound (Serial Dilutions) Seeding->Compound Incubation Incubate for 48-72 hours Compound->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Formation (Viable Cells) MTT_add->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Readout Measure Absorbance Solubilize->Readout Calc Calculate % Viability Determine GI50 Readout->Calc Result Cytotoxicity Profile Calc->Result Signaling_Pathway_Interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) p38_MAPK p38 MAPK RTK->p38_MAPK GPCR GPCR OtherKinase Other Kinases (e.g., LCK, MEK) GPCR->OtherKinase Transcription Gene Transcription (Proliferation, Inflammation) p38_MAPK->Transcription OtherKinase->Transcription CYP450 Cytochrome P450s (e.g., CYP3A4) Compound This compound Compound->RTK Potential Off-Target Compound->GPCR Potential Off-Target Compound->p38_MAPK Potential Primary Target (Inhibition) Compound->OtherKinase Potential Off-Target Compound->CYP450 Potential Off-Target (Inhibition)

References

A Comparative Analysis of the Stability of 3-(1H-Imidazol-1-yl)benzaldehyde Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the chemical stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful drug design and formulation. Among the myriad of heterocyclic compounds, 3-(1H-imidazol-1-yl)benzaldehyde and its derivatives represent a critical scaffold in medicinal chemistry, finding applications in the synthesis of antifungal agents, anticancer therapeutics, and other pharmacologically active molecules.[1][2] The inherent reactivity of the aldehyde functional group, coupled with the electronic nature of the imidazole ring, presents a unique set of stability challenges that must be thoroughly understood and characterized.

This guide provides a comprehensive comparative analysis of the stability of a representative set of this compound derivatives. We will delve into the primary degradation pathways, the influence of chemical structure on stability, and present robust experimental protocols for assessing and comparing the stability profiles of these valuable compounds. Our analysis is grounded in established principles of physical organic chemistry and supported by data from the scientific literature.

The Structural Landscape: Factors Influencing Stability

The stability of this compound derivatives is primarily dictated by the interplay of the aldehyde and imidazole moieties, and any substituents on the phenyl ring. The aldehyde group is susceptible to oxidation, while the imidazole ring can be influenced by pH and can participate in various intermolecular interactions.[1][3][4]

To illustrate the impact of substituents on stability, we will consider a hypothetical series of derivatives of the parent compound (P), this compound:

  • P: this compound

  • EDG: A derivative with a strong electron-donating group (e.g., -OCH₃) on the phenyl ring.

  • EWG: A derivative with a strong electron-withdrawing group (e.g., -NO₂) on the phenyl ring.

  • BULKY: A derivative with a sterically hindering group (e.g., -C(CH₃)₃) adjacent to the aldehyde.

Key Degradation Pathways

The primary degradation pathways for these compounds are anticipated to be:

  • Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid (benzoic acid derivative).[5][6] This can be initiated by atmospheric oxygen (auto-oxidation), light, or the presence of oxidizing agents.[7]

  • Photodegradation: Aromatic aldehydes can undergo photochemical reactions, including decarbonylation to form benzene derivatives, or photo-oxidation.[5][8]

  • pH-Dependent Degradation: The imidazole ring has a pKa of approximately 7, meaning its protonation state will change in different pH environments. This can affect the overall electron distribution in the molecule and potentially influence the reactivity of the aldehyde.[4]

Comparative Stability Analysis

The following table summarizes the predicted relative stability of our hypothetical derivatives under various stress conditions.

Derivative Oxidative Stability Thermal Stability Photostability Stability in Acidic Media Stability in Basic Media
P BaselineBaselineBaselineModerateModerate
EDG LowerHigherLowerHigherLower
EWG HigherLowerHigherLowerHigher
BULKY HigherHigherModerateModerateModerate

Justification for Predictions:

  • Oxidative Stability: Electron-donating groups (EDG) increase the electron density at the aldehyde carbon, making it more susceptible to oxidation. Conversely, electron-withdrawing groups (EWG) decrease this electron density, thus increasing oxidative stability. A bulky group can sterically hinder the approach of an oxidizing agent, thereby enhancing stability.

  • Thermal Stability: The overall thermal stability of imidazole derivatives is influenced by the substituents.[9] While specific predictions are complex, bulky groups often increase thermal stability by restricting conformational flexibility.

  • Photostability: EDGs can increase the absorption of UV light and promote photo-oxidative degradation. EWGs may offer some photoprotection by altering the electronic transitions of the molecule.

  • pH Stability: In acidic media, the imidazole ring will be protonated. An EDG will stabilize the resulting positive charge, thus increasing stability. An EWG will destabilize it, leading to lower stability. In basic media, the aldehyde can be more susceptible to certain reactions. An EDG will exacerbate this by increasing the partial positive charge on the carbonyl carbon, while an EWG will decrease it.

Experimental Protocols for Stability Assessment

A comprehensive stability study involves subjecting the compounds to a range of stress conditions, a process known as forced degradation. This helps to identify potential degradation products and establish the intrinsic stability of the molecule.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare solutions of each derivative in a suitable solvent (e.g., acetonitrile/water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress conditions base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to stress conditions oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) prep->oxidation Expose to stress conditions thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose to stress conditions photo Photolytic Stress (e.g., ICH Q1B conditions) prep->photo Expose to stress conditions hplc HPLC-UV/MS Analysis (Quantify parent compound and identify degradants) acid->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) base->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) oxidation->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) thermal->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) photo->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) G parent This compound oxidized 3-(1H-Imidazol-1-yl)benzoic acid parent->oxidized Oxidation [O] decarbonylated 1-Phenyl-1H-imidazole parent->decarbonylated Photodegradation hν, -CO

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Imidazol-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(1H-Imidazol-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.